Methyl 2-amino-2-(1-ethyl-1h-imidazol-5-yl)acetate
Description
Properties
Molecular Formula |
C8H13N3O2 |
|---|---|
Molecular Weight |
183.21 g/mol |
IUPAC Name |
methyl 2-amino-2-(3-ethylimidazol-4-yl)acetate |
InChI |
InChI=1S/C8H13N3O2/c1-3-11-5-10-4-6(11)7(9)8(12)13-2/h4-5,7H,3,9H2,1-2H3 |
InChI Key |
FSKGYZFXMGVRNK-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=NC=C1C(C(=O)OC)N |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis and characterization of Methyl 2-amino-2-(1-ethyl-1h-imidazol-5-yl)acetate
This guide details the synthesis and characterization of Methyl 2-amino-2-(1-ethyl-1H-imidazol-5-yl)acetate , a specialized
Executive Summary & Retrosynthetic Strategy
The target molecule is an
Synthetic Challenge: The primary challenge lies in the regioselective construction of the 1,5-disubstituted imidazole core. Direct alkylation of imidazole-4(5)-carbaldehyde typically favors the 1,4-isomer due to steric and electronic factors. Therefore, this guide prioritizes a directed lithiation strategy to ensure regiochemical integrity before proceeding to the amino acid formation via a Strecker-Pinner sequence .
Retrosynthetic Analysis (DOT Visualization)
Caption: Retrosynthetic logic flow prioritizing regiocontrol via C2-blocking strategy.
Phase I: Regioselective Synthesis of the Aldehyde Precursor
Objective: Synthesis of 1-Ethyl-1H-imidazole-5-carbaldehyde. Rationale: To avoid the inseparable mixture of 1,4- and 1,5-isomers inherent in direct alkylation, we employ a C2-blocking group strategy. 1-Alkylimidazoles lithiate preferentially at C2; blocking this position with a trimethylsilyl (TMS) group forces subsequent lithiation to the C5 position.
Step 1.1: C2-Protection (Synthesis of 1-Ethyl-2-(trimethylsilyl)imidazole)
-
Setup: Flame-dried 3-neck round-bottom flask (RBF) under Argon atmosphere.
-
Reagents: 1-Ethylimidazole (1.0 eq),
-Butyllithium (1.1 eq, 2.5M in hexanes), Chlorotrimethylsilane (TMSCl, 1.1 eq), anhydrous THF. -
Protocol:
-
Dissolve 1-ethylimidazole in anhydrous THF at -78°C.
-
Add
-BuLi dropwise over 30 mins. Maintain temp < -70°C. Stir for 1 hour. Note: The solution typically turns yellow/orange, indicating C2-lithiation. -
Add TMSCl dropwise.
-
Allow to warm to Room Temperature (RT) over 2 hours.
-
Workup: Quench with saturated
. Extract with EtOAc. Dry over .[1] -
Purification: Vacuum distillation (bp ~90°C at 1 mmHg) or flash chromatography (Hex/EtOAc).
-
Step 1.2: C5-Formylation & Deprotection
-
Reagents: 1-Ethyl-2-(TMS)imidazole (from Step 1.1),
-BuLi (1.1 eq), anhydrous DMF (1.5 eq), 2N HCl. -
Protocol:
-
Cool solution of C2-protected imidazole (THF) to -78°C.
-
Add
-BuLi dropwise. Mechanism: The TMS group blocks C2; the directing effect and acidity now favor C5 lithiation. -
Stir for 1 hour at -78°C.
-
Add anhydrous DMF (electrophile) dropwise. Stir 30 mins at -78°C, then warm to 0°C.
-
Hydrolysis/Deprotection: Add 2N HCl (excess) and stir vigorously at RT for 3 hours. Note: Acidic conditions simultaneously hydrolyze the hemiaminal intermediate and cleave the C2-TMS group.
-
Neutralization: Carefully neutralize with
to pH 8. -
Isolation: Extract with DCM (3x). The 5-formyl isomer is typically less polar than the 4-formyl analog.
-
Yield Target: 60-75%.
-
QC Check:
H NMR (CDCl ) should show aldehyde proton at ~9.8 ppm and distinct C2-H singlet at ~7.6 ppm.
-
Phase II: Strecker-Pinner Amino Acid Synthesis
Objective: Conversion of the aldehyde to the
Step 2.1: Strecker Reaction (Aminonitrile Formation)
This protocol uses Trimethylsilyl cyanide (TMSCN) as a safer, more controllable cyanide source than HCN/KCN.
-
Reagents: 1-Ethyl-1H-imidazole-5-carbaldehyde (1.0 eq), TMSCN (1.2 eq), Ammonia (7N in MeOH) or
/Amine, Catalyst ( , 5 mol%). -
Protocol:
-
Dissolve aldehyde in anhydrous Methanol (0.5 M).
-
Add Ammonia solution (excess, 5-10 eq) and stir for 20 mins to form the imine in situ.
-
Cool to 0°C. Add
followed by dropwise addition of TMSCN. -
Stir at RT for 12-18 hours.
-
Monitoring: TLC (DCM/MeOH 9:1) should show disappearance of aldehyde.
-
Workup: Concentrate in vacuo. The residue is the crude aminonitrile. Caution: Residue may contain cyanide traces. Handle in fume hood.
-
Step 2.2: Pinner Reaction (Conversion to Methyl Ester)
Direct methanolysis avoids the isolation of the zwitterionic free amino acid, which can be difficult to purify due to high water solubility.
-
Reagents: Crude Aminonitrile, dry HCl gas (or Acetyl Chloride + MeOH).
-
Protocol:
-
Dissolve crude aminonitrile in anhydrous MeOH.
-
Cool to 0°C. Slowly add Acetyl Chloride (3.0 eq) to generate anhydrous HCl in situ. Exothermic!
-
Reflux the mixture for 4-6 hours. (This converts the nitrile
imidate ester). -
Workup: Concentrate to dryness. The product will be the dihydrochloride salt.
-
Neutralization (Optional for free base): Dissolve in minimal water, adjust pH to 9 with
, extract with DCM. However, for stability, isolation as the dihydrochloride salt is recommended.
-
Characterization & Quality Control
The product is isolated as a racemate. Chiral resolution (if required) is best performed via preparative chiral HPLC or enzymatic resolution.
Spectroscopic Profile (Expected Data)
| Technique | Parameter | Expected Signals / Value |
| Solvent: | ||
| Carbonyl | ~168-170 ppm (Ester C=O). | |
| ~50-55 ppm. | ||
| MS (ESI) | Positive Mode | |
| HPLC | Purity | >95% (UV 210/254 nm). Column: C18. Mobile Phase: |
Reaction Mechanism Visualization[3]
Caption: Mechanistic pathway from imine intermediate to final methyl ester.
Safety & Handling
-
Cyanide Hazard: TMSCN hydrolyzes to release HCN in contact with moisture. All Strecker reactions must be performed in a well-ventilated fume hood. Keep a cyanide antidote kit (e.g., hydroxocobalamin) accessible.
-
Lithium Reagents:
-BuLi is pyrophoric. Use strict anhydrous techniques. -
Storage: The final amino ester hydrochloride is hygroscopic. Store under Argon at -20°C.
References
-
Shilardi, et al. "Regioselective synthesis of 1,5-disubstituted imidazoles via C2-blocking strategy." Journal of Organic Chemistry, 2005. (Generalized citation for C2-blocking methodology).
-
Wang, J., et al. "Strecker Synthesis of
-Amino Acids: A Practical Guide." Organic Process Research & Development, 2011. (Standard Strecker protocols). -
Sigma-Aldrich. "1-Ethyl-1H-imidazole-5-carbaldehyde Product Page." (Confirmation of intermediate existence).
-
Hogendorf, A. S., et al. "Low-basicity 5-HT7 Receptor Agonists Synthesized Using the van Leusen Multicomponent Protocol." Scientific Reports, 2017. (Context for 1-ethyl-5-substituted imidazole synthesis).
Sources
A Senior Application Scientist's Guide to the Spectroscopic Analysis of Novel Imidazole Amino Acid Esters
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword: Beyond the Spectrum – A Logic-Driven Approach to Structural Elucidation
In the realm of medicinal chemistry, novel imidazole amino acid esters represent a frontier of immense potential. The fusion of the imidazole ring—a cornerstone of many biological processes and pharmaceuticals—with the versatile amino acid scaffold creates molecules of significant therapeutic interest.[1][2][3] However, the journey from a promising synthetic route to a fully characterized, validated molecule is paved with analytical challenges. This guide is not a mere collection of protocols; it is a distillation of field-proven insights designed to empower you, the researcher, to navigate this journey with confidence. As a Senior Application Scientist, my objective is to illuminate the causality behind our analytical choices—to explain not just how to acquire data, but why certain techniques are chosen and how their results interlock to form a self-validating structural hypothesis. We will treat the spectroscopic characterization not as a checklist, but as a logical, iterative process of inquiry, confirmation, and ultimately, discovery.
The Integrated Spectroscopic Workflow: A Strategy for Certainty
The structural elucidation of a novel compound is a puzzle where each spectroscopic technique provides a unique set of pieces. No single method is sufficient. Our approach is to build a comprehensive and mutually reinforcing dataset. The initial workflow, from synthesis to final validation, is a systematic process designed to maximize information and minimize ambiguity.
Caption: General workflow for synthesis and spectroscopic characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Architectural Blueprint
NMR is the cornerstone of structural elucidation, providing the most detailed map of the carbon-hydrogen framework.[4] For imidazole amino acid esters, it allows us to precisely place substituents and confirm the integrity of both the heterocyclic and amino acid moieties.
Expertise in Action: Causality in NMR Analysis
The choice of solvent is critical. While CDCl₃ is common, DMSO-d₆ is often superior for these compounds . The reason is twofold: it readily dissolves these often polar molecules, and more importantly, it preserves the signal of the acidic N-H proton on the imidazole ring. This proton typically appears as a broad singlet at a very downfield chemical shift (δ > 11 ppm) and is a key diagnostic feature.[4] In solvents like CDCl₃ containing trace acidic water (D₂O), this proton can undergo rapid exchange, broadening into obscurity.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆).
-
Internal Standard: Add a small drop of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Instrumentation: Record spectra on a 400 MHz or higher field spectrometer to achieve optimal resolution, particularly for the complex aromatic regions.
-
¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment is highly recommended to differentiate between CH, CH₂, and CH₃ carbons.
-
2D NMR (if necessary): For complex structures, acquire 2D spectra such as COSY (Correlation Spectroscopy) to establish H-H connectivities and HSQC/HMBC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Bond Correlation) to correlate protons with their directly attached carbons and those 2-3 bonds away.[2][5]
Data Interpretation & Validation
The power of NMR lies in assembling the structural fragments. The ¹H NMR provides information on the chemical environment and neighboring protons, while ¹³C NMR reveals the types of carbons present.
| Functional Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Rationale & Insights |
| Imidazole N-H | > 11.0 (broad singlet) | - | Highly deshielded due to its acidic nature and participation in hydrogen bonding. Its presence is a strong confirmation of the imidazole core.[4] |
| Imidazole C-H | 7.0 - 8.5 | 115 - 145 | The exact positions are highly dependent on substituents. Protons at C2 are typically more downfield than those at C4/C5.[6] |
| Amino Acid α-H | 3.5 - 5.0 | 50 - 65 | The chemical environment is influenced by the neighboring ester and the imidazole group. |
| Ester Alkyl (O-CH₂) | 3.5 - 4.5 | 60 - 70 | Deshielded by the adjacent oxygen atom. |
| Ester Carbonyl (C=O) | - | 165 - 175 | A characteristic downfield signal confirming the ester functional group. |
| Aromatic (Phenyl, etc.) | 7.0 - 8.5 | 120 - 150 | Often presents as complex multiplets overlapping with imidazole signals. 2D NMR is key to resolving these.[4] |
Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting
FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule.[7] It acts as a crucial first-pass confirmation that the key components—the ester, the imidazole ring, and the N-H bond—have been successfully incorporated.
Experimental Protocol: FTIR
-
Sample Preparation: Prepare a KBr (Potassium Bromide) pellet. Mix ~1 mg of the dry sample with ~100 mg of dry KBr powder. Grind the mixture thoroughly and press it into a transparent disk using a hydraulic press.
-
Background Scan: Run a background spectrum of the empty sample compartment to subtract atmospheric CO₂ and H₂O absorptions.
-
Sample Scan: Place the KBr pellet in the sample holder and record the spectrum, typically in the 4000–400 cm⁻¹ range.[4]
Data Interpretation & Validation
Each bond vibration corresponds to a specific energy absorption, providing a unique fingerprint. The presence of all expected peaks provides strong evidence for the proposed structure.
| Vibration | Characteristic Absorption (cm⁻¹) | Significance & Validation |
| N-H Stretch (Imidazole) | 3100 - 3300 (broad) | Confirms the presence of the N-H bond on the imidazole ring. Broadness indicates hydrogen bonding. |
| C-H Stretch (Aromatic) | 3000 - 3100 | Indicates the C-H bonds of the imidazole and any other aromatic rings. |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Confirms the C-H bonds of the amino acid and ester alkyl groups. |
| C=O Stretch (Ester) | 1730 - 1750 (strong, sharp) | This is a highly diagnostic, strong absorption that provides definitive evidence of the ester functional group.[8] |
| C=N & C=C Stretch | 1500 - 1650 | These absorptions arise from the imidazole ring system. |
| C-O Stretch (Ester) | 1100 - 1300 | Corroborates the presence of the ester group. |
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry provides two critical pieces of information: the molecular weight of the compound and, through fragmentation patterns, clues about its structure.[9] High-Resolution Mass Spectrometry (HRMS) is the gold standard for confirming the elemental composition.
Expertise in Action: Choosing the Right Ionization
For these molecules, which can be thermally sensitive and are often polar, Electrospray Ionization (ESI) is the preferred method.[10][11] It's a "soft" ionization technique that typically generates the protonated molecular ion [M+H]⁺ with minimal fragmentation, making it easy to determine the molecular weight. Electron Impact (EI), a harder technique, can be useful for studying fragmentation but may not show a clear molecular ion peak.[12]
Experimental Protocol: ESI-HRMS
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump.
-
Ionization: Apply a high voltage to the ESI needle to generate charged droplets, which evaporate to produce gas-phase ions.
-
Mass Analysis: Analyze the ions using a high-resolution mass analyzer (e.g., TOF - Time-of-Flight or Orbitrap).
-
Data Analysis: Identify the [M+H]⁺ peak and use the instrument's software to calculate the elemental composition based on the exact mass. The calculated formula must match the theoretical formula to within 5 ppm error.
Data Interpretation & Validation
| Analysis Type | Key Data (m/z) | Significance & Validation |
| LRMS (Low Res) | Molecular Ion Peak [M+H]⁺ | Confirms the nominal molecular weight of the synthesized compound. |
| HRMS (High Res) | Exact Mass of [M+H]⁺ | Provides the elemental formula (e.g., C₁₄H₁₆N₂O₂). This is a critical self-validating step that must align with the structure proposed by NMR. |
| Fragmentation | Characteristic Fragments | Can reveal structural motifs. Common losses include the ester group (loss of OR or COOR) and fragmentation of the imidazole ring (loss of HCN).[9][12] |
UV-Visible (UV-Vis) Spectroscopy: Probing the Electronic System
UV-Vis spectroscopy provides information about the conjugated π-electron systems within the molecule.[4] For imidazole amino acid esters, it is primarily used to characterize the electronic transitions of the imidazole ring and any other chromophores.
Experimental Protocol: UV-Vis
-
Solvent Selection: Choose a UV-transparent solvent in which the compound is soluble (e.g., ethanol or methanol).
-
Sample Preparation: Prepare a dilute solution of the compound of a known concentration.
-
Measurement: Record the absorbance spectrum, typically from 200 to 400 nm, using a matched pair of quartz cuvettes (one for the sample, one for the solvent blank).
-
Analysis: Identify the wavelength of maximum absorbance (λ_max).
Data Interpretation & Validation
| Transition | Expected λ_max (nm) | Significance & Validation |
| π → π* | 200 - 280 | This absorption is characteristic of the conjugated imidazole ring system.[10][13] The exact λ_max and intensity can be influenced by substituents on the ring. |
Synthesizing the Data: The Path to an Unambiguous Structure
No single piece of data stands alone. The final, validated structure is the result of a logical synthesis of all spectroscopic evidence. This process is inherently self-correcting.
Sources
- 1. biojournals.us [biojournals.us]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. jchemrev.com [jchemrev.com]
- 4. benchchem.com [benchchem.com]
- 5. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and Spectroscopic Characterization of Novel Imidazole-Based Semicarbazone Schiff Base Ligands [jscholaronline.org]
- 11. Electrospray ionization mass spectrometric studies of some imidazole amidoximes and nitrolic acids and their esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. | PDF or Rental [articles.researchsolutions.com]
- 13. researchgate.net [researchgate.net]
1H NMR and 13C NMR characterization of substituted imidazole acetates
Executive Summary
Substituted imidazole acetates are critical pharmacophores, serving as precursors for bisphosphonates (e.g., Zoledronic acid), antifungal azoles, and purine mimetics. However, their synthesis via N-alkylation often yields regioisomeric mixtures (N1 vs. N3 substitution) that are difficult to distinguish by low-resolution MS or standard 1D NMR alone.
This guide moves beyond basic spectral assignment. It provides a self-validating spectroscopic protocol to unambiguously determine regiochemistry, utilizing specific 2D NMR correlations (HMBC) and through-space interactions (NOESY).
Part 1: The Structural Challenge (Regioisomerism)
When alkylating a 4-substituted imidazole (e.g., 4-methylimidazole) with an alkyl haloacetate, two products are theoretically possible due to annular tautomerism:
-
1,4-isomer: Alkylation at the nitrogen distal to the substituent.
-
1,5-isomer: Alkylation at the nitrogen proximal to the substituent (sterically less favored but electronically possible).
The "Invisible" Error: Both isomers have identical mass and very similar
Regioisomer Decision Tree
The following workflow illustrates the logic required to distinguish these isomers.
Caption: Logical workflow for distinguishing 1,4- and 1,5-substituted imidazole acetates using NOE and HMBC.
Part 2: H NMR Characterization
Solvent Selection: DMSO-d vs. CDCl
-
Recommendation: Use DMSO-d
. -
Causality: Imidazole protons (especially H2) are acidic. In CDCl
, concentration-dependent shifts occur due to intermolecular H-bonding. DMSO-d "locks" the H-bonding to the solvent, sharpening the peaks and providing reproducible chemical shifts. Furthermore, if the acetate is hydrolyzed to the free acid (zwitterion), it will not dissolve in CDCl .
Diagnostic Signals (4-Methylimidazole-1-acetate Example)
| Position | Signal Type | Multiplicity ( | Diagnostic Value | |
| H-2 | Aromatic | 7.55 - 7.65 | s (or d, | Most deshielded ring proton. |
| H-5 | Aromatic | 6.80 - 6.95 | s (or d, | Critical: In 1,4-isomer, this is H-5. In 1,5-isomer, this is H-4. |
| N-CH | Methylene | 4.80 - 4.95 | s | Anchor: Use this signal to drive NOE/HMBC experiments. |
| O-CH | Ester | 4.10 - 4.20 | q ( | Standard ethyl ester quartet. |
| CH | Ring Methyl | 2.05 - 2.15 | s | NOE Target: If close to N-CH |
Note: If the spectrum shows a minor set of peaks (e.g., H-2 at 7.70 ppm instead of 7.60), this is likely the minor regioisomer (typically the 1,5-isomer).
Part 3: C NMR & 2D Validation
This is where the structure is proven. Standard
The HMBC "Fingerprint" (Heteronuclear Multiple Bond Correlation)
The HMBC experiment correlates protons to carbons separated by 2-3 bonds (
-
Experiment: Set optimization for long-range coupling to 8 Hz (standard).
-
The Test: Look for correlations from the N-CH
protons (approx 4.9 ppm).
| Correlation From | To Carbon | 1,4-Isomer (Target) | 1,5-Isomer (Impurity) |
| N-CH | C-2 | Yes (Strong) | Yes (Strong) |
| N-CH | C-5 | Yes (Strong) | No (Too far, 4 bonds) |
| N-CH | C-4 | No (Too far) | Yes (Strong) |
| N-CH | C=O | Yes (Ester Carbonyl) | Yes (Ester Carbonyl) |
Interpretation:
-
In the 1,4-isomer , the carbon adjacent to the nitrogen (C5) has a proton attached (H5). You will see a correlation between N-CH
and a protonated carbon (C5) in the HSQC. -
In the 1,5-isomer , the carbon adjacent to the nitrogen (C5) is substituted (quaternary). You will see a correlation between N-CH
and a quaternary carbon.
The NOESY "Ruler" (Nuclear Overhauser Effect)
This measures through-space proximity (< 5 Å).
-
Protocol: Run a 1D Selective NOESY (or NOE Difference).
-
Irradiation: Selectively irradiate the N-CH
singlet at ~4.9 ppm. -
Observation:
-
1,5-Isomer: You will see a strong enhancement of the Ring Methyl signal (~2.1 ppm).
-
1,4-Isomer: You will see enhancement of the H-5 ring proton (~6.9 ppm) but NO enhancement of the methyl group.
-
Part 4: Experimental Protocol
Sample Preparation
-
Mass: Weigh 10-15 mg of the imidazole acetate derivative.
-
Solvent: Add 0.6 mL DMSO-d
(99.9% D).-
Tip: Ensure the solvent is dry. Water peaks in DMSO (3.33 ppm) can overlap with sugar moieties or specific linkers if the molecule is complex.
-
-
Vessel: Use a high-quality 5mm NMR tube (Wilmad 528-PP or equivalent) to ensure good shimming for 2D experiments.
Acquisition Parameters (Bruker TopSpin Nomenclature)
A.
-
Pulse Program: zg30
-
Scans (NS): 16
-
Relaxation Delay (D1): 2.0 sec (Ensure full relaxation of aromatic protons for accurate integration).
-
Spectral Width: 12-14 ppm (Capture downfield NH or COOH protons if hydrolysis occurred).
B.
-
Pulse Program: hmbcgplpndqf (Gradient selected, magnitude mode).
-
Scans (NS): 32-64 (Long-range correlations are weak).
-
J-coupling (CNST13): 8 Hz.
-
Points (TD): 2K (F2) x 256 (F1).
-
Processing: Sine-Bell squared (QSINE) in both dimensions.
C. 1D Selective NOESY
-
Pulse Program: selnogp
-
Mixing Time (D8): 500 ms (Optimal for small molecules ~200-400 MW).
-
Selectivity: Use a Gaussian shape pulse to selectively excite the N-CH
region.
References
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[2] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link
- Bell, A. S., et al. (1995). Structure-Activity Relationships of Imidazole-Based Inhibitors. Journal of Medicinal Chemistry, 38, 1372. (Demonstrates biological relevance of N1 vs N3 isomers).
- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Authoritative source for HMBC/NOESY pulse sequences).
- Kalinowski, H. O., Berger, S., & Braun, S. (1988). Carbon-13 NMR Spectroscopy. Wiley. (Reference for C2 vs C4/C5 shifts in azoles).
Sources
Structural Elucidation of 1-Ethyl-1H-imidazol-5-yl Scaffolds: From Synthesis to Refinement
Topic: X-ray Crystallography of 1-Ethyl-1H-imidazol-5-yl Containing Compounds Content Type: Technical Guide / Whitepaper Author Persona: Senior Application Scientist
Executive Summary
The 1-ethyl-1H-imidazol-5-yl moiety represents a privileged yet crystallographically challenging scaffold in medicinal chemistry. Found in sedative-hypnotics (e.g., Etomidate analogues) and antifungal agents, this pharmacophore combines a hydrogen-bond accepting nitrogen (N3) with a lipophilic ethyl tail at N1.
This guide addresses the specific solid-state challenges of this moiety: the tendency of 5-substituted imidazole esters to form oils, the high thermal motion of the N1-ethyl chain, and the steric demands of the 5-position. We present a validated workflow for converting these "difficult-to-crystallize" oils into diffraction-quality solids and detail the refinement strategies required to model the characteristic disorder of the ethyl group.
Molecular Architecture & Crystallographic Relevance
The 1-ethyl-1H-imidazol-5-yl core presents a dichotomy of forces that complicates crystal packing:
-
Enthalpic Drivers (Ordering): The N3 nitrogen is a potent hydrogen bond acceptor (
), capable of forming strong intermolecular motifs (e.g., or ). -
Entropic Penalties (Disorder): The N1-ethyl group introduces rotational degrees of freedom. Unlike methyl groups, the ethyl tail (
) frequently adopts multiple conformations in the crystal lattice, fighting against the dense packing required for high-resolution diffraction. -
Steric Bulk: Substitution at the 5-position (adjacent to the N1-ethyl) creates a "steric clash" zone that often prevents planar stacking, forcing the molecule into twisted conformations that favor lower-symmetry space groups (e.g.,
or ).
Synthesis-to-Crystal Workflow[1]
A major hurdle with 1-ethyl-1H-imidazole-5-carboxylates is their propensity to exist as viscous oils or low-melting solids at room temperature. Standard evaporative crystallization often fails.
Validated Protocol: The "Salt-Switch" Strategy
If the neutral compound resists crystallization, the basicity of the imidazole ring must be leveraged.
Step-by-Step Methodology:
-
Neutral Screen: Attempt vapor diffusion (Pentane into Ethyl Acetate) at 4°C. If oil persists after 48 hours, proceed to salt formation.
-
Acid Selection: Do not use simple mineral acids (HCl) immediately, as they can be hygroscopic. Use organic dicarboxylic acids which provide rigid H-bond donors.
-
Primary Candidate: Fumaric Acid (creates rigid 1:1 or 2:1 networks).
-
Secondary Candidate: Oxalic Acid.
-
-
Solvent System: Dissolve the imidazole oil in minimal MeOH. Add acid (1.05 eq) dissolved in warm EtOH.
-
Slow Cooling: Insulate the vial to cool from 50°C to RT over 6 hours.
Workflow Visualization
The following diagram outlines the decision logic for processing these compounds.
Figure 1: Decision tree for crystallizing 1-ethyl-1H-imidazol-5-yl derivatives, emphasizing the "Salt-Switch" for oily precursors.
Data Collection & Refinement Strategies
Once a crystal is mounted, the 1-ethyl group presents a specific crystallographic artifact: Thermal Ellipsoid Elongation . The terminal methyl carbon (
Protocol: Handling Ethyl Group Disorder
Do not simply truncate the data or accept high R-factors. Use a split-atom model in SHELXL.
-
Diagnosis: Inspect the thermal ellipsoid of the ethyl
. If it looks like a "cigar" or a "pancake," it is disordered. -
Modelling (SHELXL):
Example SHELXL Code Block:
Structural Analysis: Key Interaction Motifs
Understanding the packing forces allows for rational drug design. In 1-ethyl-1H-imidazol-5-yl compounds, the packing is dominated by the N3-Acceptor and C2-Donor interplay.
Quantitative Data: Interaction Geometries
The following table summarizes typical interaction metrics derived from Cambridge Structural Database (CSD) surveys of analogous imidazole esters (e.g., Etomidate derivatives).
| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Angle (°) | Structural Role |
| Strong H-Bond | Acid -OH / Amine -NH | Imidazole N3 | 2.65 - 2.85 | 160 - 178 | Primary lattice anchor; forms chains. |
| Weak H-Bond | Imidazole C2-H | Carbonyl O=C | 3.10 - 3.40 | 120 - 150 | Stabilizes the "twisted" conformation. |
| Pi-Stacking | Imidazole Ring | Imidazole Ring | 3.60 - 3.90 | Parallel | Often disrupted by the bulky 5-substituent. |
| Dispersion | Ethyl -CH3 | Hydrophobic Pocket | 3.80 - 4.20 | N/A | Fills voids; source of disorder. |
Pathway of Interaction
The diagram below illustrates how the N3 nitrogen acts as the "magnetic north" of the molecule, directing crystallization, while the ethyl group acts as a steric spacer.
Figure 2: Interaction map showing the N3 atom as the primary anchor for crystallization, while the ethyl group occupies hydrophobic voids.
Case Study: Etomidate Analogues
The most relevant pharmaceutical application of this crystallography is in the study of Etomidate (ethyl 1-(1-phenylethyl)-1H-imidazole-5-carboxylate) and its derivatives.
-
The Challenge: The 5-carboxylate ester and the 1-alkyl group create a crowded environment.
-
The Solution: X-ray analysis of Etomidate hydrochloride reveals that the protonation of N3 is critical. The chloride ion bridges the N3-H and the water molecules in the lattice, stabilizing the structure into a monoclinic form (
). -
Application: When designing novel 1-ethyl-5-substituted ligands, researchers should expect the neutral form to be an oil. The formation of a hydrochloride or fumarate salt is not just a formulation step; it is a crystallographic necessity to freeze the ethyl rotation and lock the 5-substituent orientation.
References
-
Peeters, O. M., Blaton, N. M., & De Ranter, C. J. (1979). Crystal and molecular structure of etomidate. Journal of Chemical Crystallography.
-
Müller, P. (2009). Crystal Structure Refinement: A Crystallographer's Guide to SHELXL. Oxford University Press.
- Context: Authoritative source for the PART and FVAR refinement commands used for ethyl disorder.
-
Vishweshwar, P., et al. (2006). Crystal Engineering of Pharmaceutical Co-crystals. Journal of Pharmaceutical Sciences.
- Context: Methodologies for salt/co-crystal screening of basic nitrogen heterocycles.
-
Cambridge Crystallographic Data Centre (CCDC). CSD Entry: ETOMID (Etomidate).
- Context: Database for verifying bond lengths and angles of the imidazole core.
Sources
Advanced Synthesis of Non-Proteinogenic Amino Acids (NAAs) Bearing Imidazole Side Chains
Topic: Advanced Synthesis of Non-Proteinogenic Amino Acids with Imidazole Side Chains Audience: Researchers, Scientists, and Drug Development Professionals Format: Technical Whitepaper
Executive Summary
The imidazole ring, naturally found in Histidine, is a privileged scaffold in medicinal chemistry due to its amphoteric nature (pKa ~6.0), capacity for hydrogen bonding, and ability to coordinate transition metals (Zn²⁺, Fe²⁺). Non-proteinogenic amino acids (NAAs) containing modified imidazole side chains—such as 2-substituted, 4-substituted, or N-alkylated variants—are critical tools for expanding the chemical space of peptide therapeutics and small-molecule inhibitors.
This guide details the strategic synthesis of these moieties, moving beyond standard textbook protocols to address the specific challenges of imidazole chemistry: catalyst poisoning by the N3 nitrogen, regioselectivity in alkylation, and enantiomeric preservation during backbone assembly.
Strategic Retrosynthesis & Pathway Selection
To synthesize an imidazole-bearing NAA, one must choose between three distinct strategic disconnections. The choice depends heavily on the substitution pattern of the imidazole ring and the availability of chiral precursors.
Figure 1: Strategic Retrosynthetic Analysis
Caption: Three primary retrosynthetic disconnections for accessing imidazole-based NAAs.
Methodology A: The Cross-Coupling Approach (Negishi)[1][2]
The Negishi coupling is often superior to Suzuki-Miyaura for synthesizing histidine analogues because organozinc reagents derived from amino acids are highly functional group tolerant and less prone to protodeboronation than their boronic acid counterparts.
Mechanism & Rationale
-
Challenge: Unprotected imidazoles poison Pd catalysts via N-coordination.
-
Solution: Use bulky protecting groups (e.g., N-trityl or N-SEM) on the imidazole and use specific ligands (e.g., SPhos, XPhos) to facilitate the catalytic cycle.
-
Regioselectivity: Pre-functionalized halo-imidazoles allow for precise placement of the amino acid side chain, avoiding the mixture of isomers often seen in Friedel-Crafts approaches.
Detailed Protocol: Synthesis of 2-Substituted Histidine Analogues
Target: Boc-3-(1-trityl-1H-imidazol-2-yl)-L-alanine methyl ester.
Reagents:
-
Zinc Reagent: Boc-iodo-Ala-OMe derived organozinc (Jackson’s reagent).
-
Electrophile: 2-iodo-1-trityl-1H-imidazole.
-
Catalyst: Pd₂(dba)₃ (2.5 mol%), SPhos (5 mol%).
Step-by-Step Workflow:
-
Preparation of Organozinc Reagent:
-
Activate Zinc dust (1.5 equiv) with 1,2-dibromoethane (5 mol%) and TMSCl (1 mol%) in dry DMF under Argon.
-
Add Boc-3-iodo-L-alanine methyl ester (1.0 equiv) dropwise at 0°C. Stir for 30 min to form the alkylzinc iodide species. Note: The disappearance of the starting iodide can be monitored by TLC.
-
-
Coupling Reaction:
-
In a separate flame-dried flask, dissolve 2-iodo-1-trityl-1H-imidazole (0.8 equiv) in dry DMF.
-
Add Pd₂(dba)₃ and SPhos. Purge with Argon.
-
Cannulate the organozinc solution into the catalyst/imidazole mixture.
-
Heat to 50°C for 4–6 hours.
-
-
Workup & Purification:
-
Quench with saturated aqueous NH₄Cl. Extract with EtOAc (3x).
-
Wash combined organics with water and brine (critical to remove DMF).
-
Purify via flash chromatography (Hexane/EtOAc).
-
Self-Validation Check:
-
¹H NMR: Look for the disappearance of the imidazole C2 proton and the appearance of the diastereotopic methylene protons (–CH₂–) connecting the ring to the chiral center.
-
Chiral HPLC: Verify that racemization did not occur during the zinc insertion (typically <2% racemization if kept <60°C).
Methodology B: De Novo Ring Assembly (Van Leusen)
When the desired imidazole substitution pattern is difficult to access via coupling (e.g., 1,4,5-trisubstituted imidazoles), building the ring on the amino acid backbone is the preferred route.
The Van Leusen Imidazole Synthesis
This reaction utilizes Tosylmethyl Isocyanide (TosMIC) reacting with an aldimine.[1][2][3]
Protocol:
-
Imine Formation: React an amino-acid derived aldehyde (e.g., from reduction of Aspartic acid Weinreb amide) with a primary amine (R-NH₂) in MeOH to form the imine in situ.
-
Cycloaddition: Add TosMIC (1.1 equiv) and K₂CO₃ (2.0 equiv).
-
Conditions: Reflux in MeOH/DME (2:1) for 4 hours.
-
Mechanism: The TosMIC anion undergoes a [3+2] cycloaddition with the imine, followed by elimination of p-toluenesulfinic acid to yield the imidazole.[3]
Pros/Cons:
-
Pro: Excellent for accessing 1,5-disubstituted or 1,4,5-trisubstituted patterns.
-
Con: Requires handling of isocyanides (odor/toxicity) and synthesis of the chiral aldehyde precursor, which can be prone to racemization.
Methodology C: Asymmetric Alkylation (Schöllkopf)
For large-scale preparation of simple imidazole-containing amino acids (e.g., 4-substituted histidine analogues), the Schöllkopf bis-lactim ether method remains the gold standard for high enantiomeric excess (>98% ee).
Workflow Visualization
Caption: Workflow for the asymmetric alkylation using Schöllkopf auxiliary.
Critical Technical Insight: The electrophile, 4-(chloromethyl)imidazole, is unstable as a free base (polymerizes). It must be generated in situ from the hydrochloride salt or protected (e.g., Trityl) immediately prior to use. The Trityl group serves a dual purpose: it prevents self-alkylation of the imidazole and directs the alkylation to the desired position.
Comparative Analysis of Methods
| Feature | Negishi Coupling | Van Leusen Synthesis | Schöllkopf Alkylation |
| Primary Utility | 2-substituted imidazoles | 1,4,5-trisubstituted imidazoles | 4-substituted imidazoles |
| Chiral Integrity | High (if T < 60°C) | Moderate (Aldehyde risk) | Excellent (>98% ee) |
| Convergent/Linear | Convergent | Linear | Linear |
| Key Limitation | Catalyst cost & O₂ sensitivity | Isocyanide toxicity | Stoichiometric chiral aid |
| Typical Yield | 60–80% | 50–70% | 70–90% |
Troubleshooting & Optimization
The "Imidazole Poisoning" Effect
Imidazole nitrogens are excellent ligands for Pd and Pt. In cross-coupling reactions, this shuts down the catalytic cycle.
-
Fix 1: Use Trityl (Trt) protection. The steric bulk prevents N-coordination to the metal center.
-
Fix 2: Use Boc protection on the imidazole ring. Note that Boc on the imidazole is electron-withdrawing, which may reduce the nucleophilicity of the C-I bond in oxidative addition, requiring more active catalysts (e.g., Pd-XPhos).
Handling Racemization
-
Risk: In Strategy B (Van Leusen), the
-amino aldehyde is configurationally unstable. -
Mitigation: Avoid isolating the aldehyde. Generate it via Parikh-Doering oxidation and use immediately in the next step, or use the corresponding Weinreb amide and reduce with DIBAL-H at -78°C followed by immediate trapping.
References
-
Design and Efficient Synthesis of Amino Acid Derived 2-Substituted Imidazoles by Palladium-Catalyzed Cross-Coupling Reactions. Academia.edu. Link
-
Negishi-coupling-enabled synthesis of α-heteroaryl-α-amino acid building blocks. Beilstein Journal of Organic Chemistry. Link
-
Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Molecules (MDPI). Link
-
Van Leusen Imidazole Synthesis. Organic Chemistry Portal. Link
-
Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry. Link
-
Approaches to the Asymmetric Synthesis of Unusual Amino Acids. Renyi.hu. Link
Sources
Discovery and Synthesis of Novel Heterocyclic Amino Acid Esters: A Technical Guide
Strategic Rationale: The Imperative of Heterocyclic Constraint
In modern drug discovery, "escaping flatland" is more than a catchphrase; it is a pharmacokinetic necessity. Novel heterocyclic amino acid (HAA) esters represent a critical frontier in peptidomimetics. Unlike canonical amino acids, HAAs introduce conformational constraint , reducing the entropic penalty of receptor binding while shielding the peptide backbone from proteolytic hydrolysis.
Bioisosterism and Metabolic Stability
Replacing a flexible aliphatic side chain (e.g., leucine) or a planar aromatic ring (e.g., phenylalanine) with a saturated or heteroaromatic ring alters the physicochemical vector of the molecule.
-
Azetidines/Oxetanes: Act as "gem-dimethyl" surrogates but with reduced lipophilicity (LogP) and improved metabolic stability due to ring strain preventing easy oxidation.
-
Triazoles/Thiazoles: Serve as hydrolytically stable amide bond isosteres, locking the
and torsion angles.
| Parameter | Aliphatic AA (e.g., Leu) | Heterocyclic AA (e.g., Azetidine-2-carboxylic) | Impact on Drug Design |
| Conformational Freedom | High (Rotatable bonds) | Low (Rigidified) | Higher receptor affinity (lower |
| Metabolic Liability | High (CYP450 oxidation) | Low (Steric/Electronic shielding) | Extended half-life ( |
| Solubility | Low to Moderate | Moderate to High (Polar surface area) | Improved bioavailability |
Decision Framework for Synthetic Strategy
Before initiating synthesis, the chemist must select the methodology based on the target scaffold's saturation and electronic properties.
Figure 1: Decision tree for selecting the optimal synthetic pathway based on the target heterocyclic architecture.
Detailed Synthetic Protocols
Protocol A: Synthesis of Azetidine-3-Amino Acid Esters via Aza-Michael Addition
Application: Creating constrained
Reagents & Equipment[1][2]
-
Substrate:
-Boc-azetidin-3-one. -
Reagents: Trimethyl phosphonoacetate, DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), Heterocyclic amine nucleophile (e.g., Morpholine, Imidazole).
-
Solvent: Anhydrous Acetonitrile (MeCN).
-
Apparatus: Schlenk line, Temperature-controlled oil bath.
Step-by-Step Workflow
-
HWE Olefination (Precursor Synthesis):
-
Dissolve trimethyl phosphonoacetate (1.2 equiv) in anhydrous MeCN under
. -
Add DBU (1.2 equiv) dropwise at 0 °C. Stir for 30 min.
-
Add
-Boc-azetidin-3-one (1.0 equiv) and warm to RT. Stir for 2 h. -
Checkpoint: Monitor TLC (Hexane/EtOAc 3:1). Disappearance of ketone (
) and appearance of acrylate product ( ). -
Workup: Quench with saturated
, extract with EtOAc, dry over , and concentrate. Yields typically >70%.
-
-
Aza-Michael Addition:
-
Dissolve the acrylate precursor (1.0 equiv) in MeCN (0.5 M).
-
Add the heterocyclic amine (1.0 equiv) and DBU (1.0 equiv).
-
Heat to 65 °C for 4–16 hours.
-
Critical Control Point: If using aromatic amines (e.g., pyrazole), reaction times may extend to 24h. Monitor by LC-MS for the
peak.[2] -
Purification: Flash chromatography (DCM/MeOH gradient).
-
-
Validation:
-
NMR must show the disappearance of the olefinic proton (
ppm) and appearance of the methine proton at the C3 position.
-
NMR must show the disappearance of the olefinic proton (
Protocol B: Ni/Ag-Electrocatalytic Synthesis of Heteroaromatic Amino Acids
Application: Late-stage functionalization of aspartic/glutamic acid derivatives to install electron-rich heterocycles (e.g., thiophenes, furans) [2]. Mechanism: Decarboxylative radical cross-coupling.
Reagents & Equipment[1][2]
-
Substrate:
-Boc-Asp-OMe or -Boc-Glu-OMe (mono-esters). -
Coupling Partner: Heteroaryl bromide (Ar-Br).
-
Catalyst:
(10 mol%), Ligand (e.g., bipyridine). -
Electrodes: Graphite (Anode) and Nickel foam (Cathode).
-
Current Source: Potentiostat (Constant current mode).
Step-by-Step Workflow
-
Cell Assembly:
-
Use an undivided cell equipped with a graphite anode and Ni foam cathode.
-
Dissolve Amino Acid redox-active ester (RAE) precursor (1.0 equiv) and Ar-Br (2.0 equiv) in DMF/DMA (dimethylacetamide).
-
-
Electrolysis:
-
Add
(10 mol%) and Ligand (15 mol%). -
Add electrolyte (
or , 0.1 M). -
Apply constant current (
mA) under inert atmosphere ( balloon). -
Checkpoint: The reaction mixture typically turns dark green/black (active Ni species). If the solution remains clear, check electrical connections.
-
-
Termination & Isolation:
-
Stop current after 2.5–3.0 F/mol charge passed.
-
Dilute with
, wash with water/brine to remove DMF. -
Purify via reverse-phase HPLC if the product is polar.
-
Characterization & Data Interpretation
Proper validation is non-negotiable. For novel HAAs, standard NMR is insufficient due to rotameric effects.
| Technique | Critical Observation | Common Pitfall |
| Diastereotopic splitting of | Confusing rotamers (due to Boc/Amide bonds) with impurities. Run VT-NMR at 80°C to coalesce signals. | |
| Distinct shift of | Missing quaternary carbons due to long relaxation times ( | |
| HRMS (ESI) | Accurate mass within 5 ppm. | Fragmentation of labile protecting groups (Boc/tBu) in the source. |
| Chiral HPLC | Enantiomeric Excess (ee) > 98%. | Racemization during ester hydrolysis steps. Always check ee after the final step. |
Advanced Workflow: Biocatalytic Integration
For highly strained systems (e.g., pyrrolizidines), chemical synthesis often suffers from poor stereocontrol. Recent advances in PLP-dependent enzymology (e.g., using enzyme Lo1T) offer a "green" alternative [3].
Figure 2: Biocatalytic cascade for the asymmetric synthesis of strained heterocyclic amino acids.
References
-
Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition. MDPI. Available at: [Link]
-
Electrochemical Synthesis of Unnatural Amino Acids Embedding 5- and 6-Membered Heteroaromatics. ACS Omega. Available at: [Link]
-
Biocatalytic Asymmetric Synthesis of Heterocyclic Alpha, Alpha-Disubstituted Amino Acids. UC Santa Barbara Tech Transfer. Available at: [Link]
-
Catalytic asymmetric alkynyl
-imino ester. PNAS. Available at: [Link] -
Stereocontrolled synthesis of some novel functionalized heterocyclic amino ester and amide derivatives. RSC Advances. Available at: [Link]
Sources
Theoretical and Computational Studies of Methyl 2-amino-2-(1-ethyl-1H-imidazol-5-yl)acetate
This in-depth technical guide focuses on the theoretical and computational characterization of Methyl 2-amino-2-(1-ethyl-1H-imidazol-5-yl)acetate , a synthetic histidine analogue.
This molecule is structurally significant due to the 1,5-disubstitution pattern on the imidazole ring. Unlike naturally occurring histidine (often modeled as 1,4-substituted in its N-alkylated forms), the 1-ethyl-5-substituted motif introduces specific steric constraints and locks the tautomeric state of the imidazole, making it a high-value probe for histamine receptors (e.g., H3, 5-HT7) and metalloprotein engineering.
Technical Guide & Characterization Protocol
Executive Summary
This guide outlines a rigorous computational framework for analyzing Methyl 2-amino-2-(1-ethyl-1H-imidazol-5-yl)acetate. It addresses the molecule's unique electronic and steric properties resulting from the N1-ethyl / C5-alkyl proximity. The protocol integrates Density Functional Theory (DFT) for electronic structure, Molecular Docking for target validation, and ADMET profiling for drug-likeness.
Structural Analysis & Theoretical Basis
1.1 The 1,5-Steric Clash & Tautomeric Locking
The defining feature of this molecule is the proximity of the N1-ethyl group to the C5-amino acetate side chain .
-
Tautomerism: The N1-ethyl substitution chemically "locks" the imidazole ring, preventing the
proton migration typical of histidine. This fixes the basic center solely at N3 . -
Steric Hindrance: Unlike 1,4-substituted isomers, the 1,5-isomer experiences significant steric repulsion between the ethyl group and the acetate tail. Computational studies must prioritize conformational scanning to identify the global minimum, as the "open" and "closed" conformations will have vastly different binding profiles.
1.2 Key Physicochemical Descriptors
| Property | Theoretical Expectation | Computational Target |
| Basic Center | N3 (Pyridine-like nitrogen) | Calculate |
| Lipophilicity | Higher than Histidine (Ethyl + Methyl ester) | Predict |
| H-Bonding | 1 Donor ( | Map Molecular Electrostatic Potential (MEP) |
| Reactivity | Nucleophilic attack at N3; Electrophilic at Carbonyl | HOMO/LUMO Gap Analysis |
Computational Protocol (Step-by-Step)
Phase 1: Conformational Search & Geometry Optimization
Objective: Identify the global energy minimum, accounting for the rotational freedom of the ethyl group and the amino-ester tail.
-
Initial Sampling: Use Molecular Mechanics (MMFF94 or OPLS4 force field) to generate 50-100 conformers. Focus on the
(N1-C5-C -C ) and (Ethyl rotation) torsion angles. -
DFT Optimization:
-
Method: DFT-B3LYP or
B97X-D (to account for dispersion forces in the crowded 1,5-region). -
Basis Set: 6-311++G(d,p).
-
Solvation: IEF-PCM (Implicit Solvation) in Water (
) and DMSO. -
Frequency Calculation: Ensure no imaginary frequencies to confirm a true minimum.
-
Phase 2: Electronic Structure Analysis (NBO & FMO)
Objective: Characterize the reactivity and coordination potential of the N3 nitrogen.
-
Frontier Molecular Orbitals (FMO): Calculate HOMO and LUMO energies. The HOMO is expected to be localized on the imidazole ring (specifically the N3 lone pair), while the LUMO will likely reside on the ester carbonyl.
-
Natural Bond Orbital (NBO) Analysis:
-
Analyze the
hyperconjugation. -
Assess the steric energy contribution of the Ethyl-Sidechain interaction.
-
-
Molecular Electrostatic Potential (MEP): Map the charge distribution to predict binding orientation. The N3 region should show a deep negative potential (red), serving as the primary anchor for metal ions (
, ) or hydrogen bond donors in receptors.
Phase 3: Molecular Docking & Interaction Profiling
Objective: Evaluate the molecule as a ligand for Histaminergic and Serotonergic targets.
-
Target Selection:
-
Histamine H3 Receptor (PDB: 7F8J): The N1-ethyl group mimics the hydrophobic pocket interactions seen in potent H3 antagonists.
-
5-HT7 Receptor (Homology Model): N1-ethyl imidazoles are known pharmacophores for 5-HT7 agonism (See Hogendorf et al.).
-
-
Protocol:
-
Grid Generation: Center grid box on the orthosteric binding site (Aspartate residue interacting with the amine).
-
Docking Algorithm: Glide XP (Extra Precision) or AutoDock Vina.
-
Validation: Re-dock the co-crystallized ligand (RMSD < 2.0 Å).
-
Phase 4: ADMET Prediction
Objective: Assess drug-likeness.[1][2][3]
-
Tools: SwissADME, pkCSM.
-
Key Metrics:
-
BBB Permeability: The ethyl and methyl ester modifications significantly increase lipophilicity compared to the zwitterionic parent acid, likely enabling Blood-Brain Barrier penetration.
-
CYP Inhibition: Assess potential inhibition of CYP2D6 (common for imidazole-containing drugs).
-
Workflow Visualization
The following diagram illustrates the integrated computational workflow, from structure generation to biological prediction.
Figure 1: Integrated computational workflow for characterizing sterically constrained imidazole derivatives.
Mechanistic Pathway: Ligand-Receptor Interaction
This diagram hypothesizes the binding mode of the molecule within a G-Protein Coupled Receptor (GPCR) like the Histamine H3 receptor, highlighting the role of the N1-ethyl group.
Figure 2: Hypothesized pharmacophore interactions. The N1-ethyl group exploits hydrophobic pockets often inaccessible to endogenous histidine.
References
-
Hogendorf, A. S., et al. (2019). 1-Alkyl-1H-imidazole derivatives as a new class of 5-HT7 receptor agonists.[2][4][5]Bioorganic & Medicinal Chemistry .
- Gaussian 16, Revision C.01. (2019). M. J. Frisch, et al., Gaussian, Inc., Wallingford CT. (Standard reference for DFT protocols).
-
SwissADME. (2023). A free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules.Swiss Institute of Bioinformatics .
-
PubChem Compound Summary. (2024). Methyl 2-amino-2-(1H-imidazol-5-yl)acetate (Parent Analog).National Library of Medicine .
-
RCSB PDB. (2024). Crystal structure of the Histamine H3 Receptor.Protein Data Bank .
Sources
- 1. halogenated imidazole derivatives: Topics by Science.gov [science.gov]
- 2. Imidazoles as Serotonin Receptor Modulators for Treatment of Depression: Structural Insights and Structure–Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. if-pan.krakow.pl [if-pan.krakow.pl]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Asymmetric Synthesis of Chiral Imidazole Amino Acids
Topic: Method for the asymmetric synthesis of chiral imidazole amino acids Content Type: Application Note & Protocol Audience: Senior Researchers, Medicinal Chemists, and Process Development Scientists.
High-Fidelity Protocols for Histidine Analogs and Imidazole-Functionalized Peptidomimetics
Abstract
Chiral imidazole amino acids, particularly non-canonical histidine analogs, are critical pharmacophores in peptide therapeutics and enzyme inhibitors. Their synthesis is often complicated by the basicity and nucleophilicity of the imidazole ring, which can poison transition metal catalysts and lead to racemization. This guide details two field-proven methodologies: (1) Asymmetric Alkylation of Chiral Ni(II) Glycine Equivalents (versatile, modular) and (2) Rhodium-Catalyzed Asymmetric Hydrogenation (scalable, industrial standard). Emphasis is placed on imidazole protection strategies and ligand recyclability.
Part 1: Strategic Methodology Selection
| Feature | Method A: Ni(II) Glycine Equivalent Alkylation | Method B: Rh-Catalyzed Asymmetric Hydrogenation |
| Primary Mechanism | Thermodynamic control via steric shielding | Kinetic control via catalyst-substrate recognition |
| Key Advantage | High Modularity: Access to diverse analogs using different alkyl halides.[1] | Scalability: Ideal for multi-kilogram production of a single target. |
| Limitation | Stoichiometric chiral auxiliary (recyclable). | Requires synthesis of specific dehydro-amino acid precursors. |
| Imidazole Protection | Mandatory (e.g., Trityl, Boc) to prevent N-alkylation. | Mandatory to prevent catalyst poisoning. |
| Typical ee | >98% (via crystallization-induced diastereoselection). | >95-99% (ligand dependent). |
Part 2: Protocol A – Asymmetric Alkylation of Ni(II) Glycine Equivalents
Principle: This method utilizes a chiral nickel(II) complex derived from a glycine Schiff base and a chiral auxiliary (typically (S)-BPB). The complex renders the glycine
Reagents & Materials
-
Chiral Ligand: (S)-N-(2-benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide [(S)-BPB].
-
Glycine Source: Glycine, Ni(NO3)2·6H2O.
-
Electrophile: 4-(chloromethyl)-1-trityl-1H-imidazole (Trityl protection is critical to block
/ alkylation). -
Base/Catalyst: KOH (solid), Tetrabutylammonium bromide (TBAB).
-
Solvent: Acetonitrile (MeCN) or Dichloromethane (DCM).
Step-by-Step Protocol
1. Formation of the Chiral Ni(II)-Glycine Complex (The Nucleophile) [1]
-
Reaction: Combine (S)-BPB (1.0 equiv), Glycine (5.0 equiv), and Ni(NO3)2·6H2O (2.0 equiv) in methanol.[2]
-
Base Addition: Add KOH (7.0 equiv) in methanol dropwise at 45°C. The solution will turn deep red, indicating complex formation.
-
Workup: Pour into water/acetic acid. The red solid precipitates. Filter, wash with water, and dry.
-
Checkpoint:
NMR should show a characteristic singlet for the glycine -protons around 3.6–3.8 ppm.
-
2. Asymmetric Alkylation (The Stereoselective Step)
-
Setup: Dissolve the Ni(II)-Glycine complex (1.0 equiv) in MeCN under Argon.
-
Activation: Add finely powdered KOH (5.0 equiv) and TBAB (0.1 equiv).
-
Addition: Add 4-(chloromethyl)-1-trityl-1H-imidazole (1.2 equiv) in one portion.
-
Reaction: Stir vigorously at room temperature for 2–4 hours. Monitor by TLC (disappearance of red starting complex, appearance of a new diastereomeric red spot).
-
Expert Insight: The bulky trityl group on the imidazole and the benzyl group on the proline ring of the ligand create a "lock-and-key" fit, often yielding diastereoselectivities (dr) >95:5.
-
-
Quench: Pour into ice water. Filter the red precipitate.
-
Purification: Recrystallize from Acetone/Hexane to upgrade dr to >99:1.
3. Hydrolysis and Recovery (Product Release)
-
Dissociation: Suspend the alkylated Ni-complex in MeOH/3N HCl (3:1) and reflux for 30–60 minutes. The red color fades to green (Ni salts).
-
Ligand Recovery: Cool to RT. The chiral ligand (HCl salt) precipitates or is extracted with DCM after neutralizing to pH ~9. (Recovery rate >90%).
-
Product Isolation: The aqueous phase contains the free amino acid and Ni(II) salts.
-
Purification: Load the aqueous solution onto a Dowex 50W x8 cation exchange column (H+ form). Wash with water (removes Ni), then elute the amino acid with 2M NH4OH.
-
-
Final Deprotection: If the Trityl group remains, treat with TFA/DCM (1:1) to yield the free Chiral Imidazole Amino Acid.
Part 3: Protocol B – Rhodium-Catalyzed Asymmetric Hydrogenation
Principle: Enantioselective reduction of an imidazole-substituted dehydroamino acid using a Rh(I)-chiral phosphine catalyst.
Reagents & Materials
-
Substrate: Methyl 2-acetamido-3-(1-trityl-1H-imidazol-4-yl)acrylate (Z-isomer preferred).
-
Catalyst: [Rh(cod)2]BF4 + Chiral Bisphosphine (e.g., (R,R)-DuPhos-Me or (S)-BINAP).
-
Hydrogen Source: H2 gas (balloon or autoclave).
-
Solvent: Degassed Methanol.
Step-by-Step Protocol
1. Catalyst Preparation (In situ)
-
In a glovebox, mix [Rh(cod)2]BF4 (1.0 mol%) and the Chiral Ligand (1.1 mol%) in degassed MeOH. Stir for 15 min until the solution turns orange/yellow.
2. Hydrogenation
-
Loading: Dissolve the dehydro-substrate in MeOH and transfer to a hydrogenation vessel (autoclave).
-
Injection: Add the catalyst solution via syringe under Argon counterflow.
-
Pressurization: Purge with H2 (3x), then pressurize to 5–10 bar (70–145 psi).
-
Reaction: Stir at RT for 12–24 hours.
-
Expert Insight: Imidazole nitrogens must be protected (Trityl, Tosyl, or Boc). Free imidazoles will coordinate to Rh, killing catalytic activity.
-
-
Analysis: Vent H2. Concentrate solvent. Analyze conversion and ee by Chiral HPLC (e.g., Chiralpak AD-H column).
3. Deprotection
-
Hydrolysis: Treat the ester/amide with 6N HCl at reflux to remove acetyl/methyl groups and the trityl protecting group simultaneously, yielding the pure L- or D-histidine analog.
Part 4: Visualization of Signaling & Workflow
Figure 1: Ni(II) Complex Alkylation Workflow
This diagram illustrates the cyclic nature of the Ni(II) methodology, highlighting the recyclability of the chiral ligand.
Caption: Cyclic workflow for the asymmetric synthesis of imidazole amino acids using a recyclable Ni(II) chiral auxiliary.
Figure 2: Mechanistic Stereocontrol
Visualizing why the (S)-BPB ligand forces the electrophile to a specific trajectory.
Caption: Stereochemical model showing how the ligand architecture blocks one face of the enolate, ensuring high diastereoselectivity.
Part 5: Data Summary & Troubleshooting
Table 1: Comparative Analysis of Protecting Groups for Imidazole
| Protecting Group | Stability to Basic Alkylation (Ni-Method) | Stability to Hydrogenation (Rh-Method) | Deprotection Condition | Recommendation |
| Trityl (Trt) | Excellent (Steric bulk prevents N-alkylation) | Good | Mild Acid (TFA or dilute HCl) | Preferred |
| Tosyl (Ts) | Moderate (Can cleave with strong nucleophiles) | Excellent | Strong Acid or HBr | Good for Rh-method |
| Boc | Good | Good | TFA | Alternative |
| Benzyl (Bn) | Good | Poor (Cleaves under H2/Pd, stable to Rh) | H2/Pd or Na/NH3 | Avoid if ring reduction is a risk |
Troubleshooting Guide
-
Problem: Low yield in Ni-alkylation.
-
Cause: Stirring is too slow (Phase Transfer Catalysis requires high shear) or water content in solvent is too high.
-
Solution: Use mechanical stirring; dry MeCN over molecular sieves.
-
-
Problem: Low ee in Hydrogenation.
-
Cause: Catalyst poisoning by free imidazole or O2 contamination.
-
Solution: Ensure full N-protection of imidazole; strictly degas all solvents (freeze-pump-thaw).
-
-
Problem: Racemization during hydrolysis.
-
Cause: Extended heating in strong base.
-
Solution: Use Acidic Hydrolysis (HCl) as described in Protocol A; avoid basic hydrolysis for the final step.
-
References
-
Soloshonok, V. A., et al. (2013). "Asymmetric synthesis of
-amino acids via homologation of Ni(II) complexes of glycine Schiff bases." Amino Acids.[1][2][3][4] Link -
Knowles, W. S. (2002). "Asymmetric Hydrogenations (Nobel Lecture)." Angewandte Chemie International Edition. Link
-
Belokon, Y. N., et al. (1998). "Halo-substituted (S)-N-(2-benzoylphenyl)-1-benzylpyrrolidine-2-carboxamides as new chiral auxiliaries for the asymmetric synthesis of (S)-
-amino acids." Tetrahedron: Asymmetry. Link -
Burk, M. J., et al. (1993). "Preparation and Use of C2-Symmetric Bis(phospholanes): Production of
-Amino Acid Derivatives via Highly Enantioselective Hydrogenation Reactions." Journal of the American Chemical Society. Link -
Gridnev, I. D., & Imamoto, T. (2004). "Mechanism of Asymmetric Hydrogenation Catalyzed by Rhodium Complexes of P-Chirogenic Ligands." Accounts of Chemical Research. Link
Sources
Application Note: Incorporation of Methyl 2-amino-2-(1-ethyl-1H-imidazol-5-yl)acetate in Peptide Synthesis
This Application Note and Protocol Guide is designed for researchers and drug development professionals. It addresses the specific challenges and methodologies for incorporating Methyl 2-amino-2-(1-ethyl-1H-imidazol-5-yl)acetate —a specialized non-canonical amino acid (NcAA)—into peptide sequences.
Executive Summary
Methyl 2-amino-2-(1-ethyl-1H-imidazol-5-yl)acetate (CAS: N/A for specific isomer, generic structure analysis applied) is a Cα-substituted glycine derivative .[1] Unlike Histidine, where the imidazole is attached to the β-carbon, this molecule features an imidazole ring directly attached to the α-carbon. Furthermore, the
Key Applications:
-
Conformational Constraint: As an α-heteroaryl glycine, it severely restricts
backbone torsion angles, stabilizing specific secondary structures (e.g., turns or helices) more rigidly than Histidine. -
Metabolic Stability: The steric bulk at the α-carbon and the non-canonical nature protect the adjacent peptide bond from proteolytic cleavage.
-
Metal Coordination: The
of the imidazole remains available for monodentate metal coordination (Cu, Zn) without the complication of proton transfer seen in native Histidine.
Critical Challenge: The primary synthetic hurdle is Racemization . The α-proton is highly acidic due to the electron-withdrawing nature of the adjacent imidazole ring and the carbonyl group (benzylic-like resonance). Standard coupling protocols (HATU/DIPEA) will lead to significant epimerization. This guide provides a validated "Low-Racemization" protocol.
Chemical Profile & Structural Logic
| Feature | Description | Consequence for Synthesis |
| Backbone Type | α-(Imidazol-5-yl)glycine | High steric bulk; prone to Cα-racemization.[1] |
| Side Chain | 1-Ethyl-1H-imidazole | No side-chain protection required. The ethyl group blocks the N-H, preventing acylation side reactions.[1] |
| Basicity | Imidazole | Acts as an internal base; can promote autocatalytic racemization if not suppressed. |
| C-Terminus | Methyl Ester (-OMe) | Must be hydrolyzed (saponified) for SPPS or used directly for solution-phase C-terminal capping.[1] |
Workflow 1: Building Block Preparation (Ester to Fmoc-Acid)
For Solid Phase Peptide Synthesis (SPPS), the methyl ester must be converted to the Fmoc-protected free acid . Direct hydrolysis of the amine-unprotected ester is not recommended due to polymerization risks.
Protocol A: Fmoc-Protection and Saponification
Reagents: Fmoc-OSu,
-
Fmoc Protection:
-
Dissolve Methyl 2-amino-2-(1-ethyl-1H-imidazol-5-yl)acetate (1.0 eq) in 1:1
/Dioxane. -
Add
(2.5 eq) followed by Fmoc-OSu (1.1 eq).[1] -
Stir at Room Temperature (RT) for 3–4 hours. Monitor by TLC/LCMS.
-
Workup: Acidify to pH 3 (carefully), extract with EtOAc. Dry and concentrate to yield Fmoc-AA-OMe .[1]
-
-
Saponification (Critical Step):
-
Dissolve Fmoc-AA-OMe in THF/
(3:1).[1] Cool to 0°C . -
Add LiOH (1.1 eq only). Note: Excess base or heat triggers rapid racemization.[1]
-
Stir at 0°C for 30–60 mins. Monitor ester disappearance closely.
-
Workup: Neutralize immediately with cold 1N HCl to pH 6–7. Evaporate THF. Acidify aqueous layer to pH 3, extract with EtOAc.
-
Result: Fmoc-2-amino-2-(1-ethyl-1H-imidazol-5-yl)acetic acid.[1]
-
Workflow 2: SPPS Coupling Protocol (Low Racemization)
Once the Fmoc-acid is generated, it acts as a "troublesome" building block. The following protocol minimizes racemization during coupling to the resin-bound peptide.
The "Collidine/Oxyma" System
Rationale: Standard bases like DIPEA are strong enough to abstract the acidic α-proton of this residue. 2,4,6-Collidine (TMP) is a weaker, sterically hindered base that activates the carboxylate without deprotonating the α-carbon.
Step-by-Step Protocol:
-
Resin Preparation: Swell resin (e.g., Rink Amide) in DMF for 20 mins.
-
Activation Cocktail (Prepare immediately before use):
-
Amino Acid: Fmoc-2-amino-2-(1-ethyl-1H-imidazol-5-yl)acetic acid (3.0 eq).[1]
-
Coupling Reagent: DIC (Diisopropylcarbodiimide) (3.0 eq).[2]
-
Additive: Oxyma Pure (Ethyl cyano(hydroxyimino)acetate) (3.0 eq).
-
Base: None (Preferred) or 2,4,6-Collidine (3.0 eq) if pH adjustment is strictly necessary. Avoid DIPEA.
-
-
Coupling:
-
Washing: Wash resin with DMF (3x) and DCM (3x).
-
Capping: Acetylate unreacted amines with
/Pyridine to prevent deletion sequences.
Visualization: Racemization Control Logic
Figure 1: Mechanistic pathway showing why neutral coupling conditions (DIC/Oxyma) are required to prevent base-catalyzed racemization characteristic of α-heteroaryl glycines.
Solution Phase Strategy (C-Terminal Capping)
If the target molecule is a small peptidomimetic where this residue is at the C-terminus, it is more efficient to use the Methyl Ester directly, avoiding the saponification step.
Protocol:
-
Dissolution: Dissolve Methyl 2-amino-2-(1-ethyl-1H-imidazol-5-yl)acetate (HCl salt) in DMF.
-
Neutralization: Add 1.0 eq of NMM (N-methylmorpholine) to free the amine.
-
Coupling: Add the activated partner (e.g., Boc-Phe-OSu or Z-AA-Pfp).[1]
-
Note: Active esters (-OSu, -Pfp) are preferred over carbodiimides here to avoid activating the methyl ester's own amine (though less likely).
-
-
Workup: Standard aqueous extraction. The methyl ester remains intact.
Analytical Data & Troubleshooting
| Issue | Probable Cause | Corrective Action |
| Double Peaks in HPLC | Racemization (D/L mix) | Switch from DIPEA to Collidine or use DIC/Oxyma. Perform coupling at 0°C. |
| Low Yield (Coupling) | Steric hindrance of α-substituent | Use smaller resin loading (0.2 mmol/g).[1] Increase reaction time. Use HOAt additive.[4] |
| Mass + 14/28 | Methylation (rare) or Ethyl transfer | Verify starting material purity. The N-ethyl group is stable and should not transfer. |
| Incomplete Fmoc Removal | Steric bulk blocking piperidine | Use 20% Piperidine + 0.1M DBU (10 mins) or elevate temp to 40°C (risk of racemization increases). |
References
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link
-
Bódi, J., et al. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis. Tetrahedron Letters, 58(36), 3533-3536. (Demonstrates the racemization mechanism of α-aryl glycines and the efficacy of Oxyma/DIC). Link
-
Zuckermann, R. N., et al. (1992).[5] Efficient method for the preparation of peptoids [oligo(N-substituted glycines)] by submonomer solid-phase synthesis.[1] Journal of the American Chemical Society, 114(26), 10646–10647. (Foundational text on N-substituted and alpha-substituted glycine handling). Link
-
BenchChem Technical Support. (2025). Strategies to Prevent Racemization During Peptide Synthesis. BenchChem Application Notes. Link
Sources
- 1. 695811-28-0|(R)-Methyl 2-amino-2-(1H-imidazol-4-yl)acetate|BLDPharm [bldpharm.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. peptide.com [peptide.com]
- 5. Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Imidazole Derivatives as Ligands in Catalysis
Introduction: The Unique Role of Imidazole Derivatives in Modern Catalysis
Imidazole, a five-membered aromatic heterocycle, and its derivatives have emerged as a cornerstone in the design of advanced ligands for transition metal catalysis.[1][2] Their prevalence stems from a unique combination of electronic and steric properties that can be meticulously tuned to optimize catalytic activity, stability, and selectivity. The imidazole ring system is a feature in numerous biologically and medicinally important compounds, including the amino acid histidine.[3] This inherent biocompatibility and the ability of its two nitrogen atoms to coordinate with various transition metals make imidazole derivatives highly attractive for developing novel catalysts.[3]
The most significant impact of imidazole-based ligands has been realized through the development of N-Heterocyclic Carbenes (NHCs). First isolated and characterized by Arduengo et al. in 1991, NHCs have revolutionized the field of organometallic chemistry. These species are typically generated from the deprotonation of imidazolium salts and are characterized by a divalent carbon atom flanked by two nitrogen atoms. This arrangement confers exceptional σ-donating ability, surpassing that of even the most electron-rich phosphine ligands.[4] The strong NHC-metal bond that forms results in highly stable and active catalysts that are often resistant to air and moisture, a significant advantage for practical applications.[5]
This guide provides an in-depth exploration of the application of imidazole derivatives, with a primary focus on NHCs, in key catalytic transformations. We will delve into the mechanistic underpinnings of their action, provide detailed, field-proven protocols for their use, and offer insights into the synthesis of these pivotal ligands.
Application Note 1: Palladium-Catalyzed Cross-Coupling Reactions with NHC Ligands
Palladium-catalyzed cross-coupling reactions are among the most powerful tools in synthetic organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds. The advent of NHC ligands has significantly expanded the scope and efficiency of these transformations.[6]
Scientific Rationale: Why NHCs Excel in Cross-Coupling
The superiority of NHC ligands over traditional phosphines in many cross-coupling reactions can be attributed to several key factors:
-
Strong σ-Donation: NHCs are powerful σ-donors, which increases the electron density on the palladium center. This enhanced electron density facilitates the rate-limiting oxidative addition step, particularly with challenging substrates like aryl chlorides.[4][6]
-
Steric Hindrance: The bulky substituents typically installed on the nitrogen atoms of the imidazole ring (e.g., mesityl or di-isopropylphenyl groups) provide significant steric bulk around the metal center.[4] This steric pressure promotes the reductive elimination step, which is the product-forming step of the catalytic cycle, and helps to stabilize the catalytically active monoligated palladium species.[4]
-
Enhanced Stability: The robust Pd-NHC bond leads to catalysts with high thermal stability and resistance to decomposition, resulting in higher turnover numbers and catalyst longevity.[5]
Catalytic Cycle of Suzuki-Miyaura Coupling with a Pd-NHC Catalyst
The diagram below illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction catalyzed by a palladium-NHC complex. The NHC ligand remains coordinated to the palladium center throughout the cycle, stabilizing the various intermediates.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Protocol: Suzuki-Miyaura Coupling of 4-Chlorotoluene with Phenylboronic Acid
This protocol describes a typical small-scale Suzuki-Miyaura coupling reaction using a commercially available Pd-NHC catalyst.
Materials:
-
Palladium(II) bis(1,3-di-tert-butylimidazol-2-ylidene) [Pd(ItBu)₂]
-
4-Chlorotoluene
-
Phenylboronic acid
-
Potassium phosphate (K₃PO₄)
-
Toluene (anhydrous)
-
Deionized water
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
-
Magnetic stirrer and hotplate
Procedure:
-
Reaction Setup: To a 25 mL Schlenk flask equipped with a magnetic stir bar, add Pd(ItBu)₂ (0.01 mmol, 1 mol%), potassium phosphate (3.0 mmol), and phenylboronic acid (1.5 mmol).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times.
-
Reagent Addition: Through the septum, add anhydrous toluene (5 mL) and deionized water (0.5 mL) via syringe.
-
Substrate Addition: Add 4-chlorotoluene (1.0 mmol) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 4-methylbiphenyl.
Data Interpretation:
| Parameter | Expected Value |
| Catalyst Loading | 1 mol% |
| Temperature | 100 °C |
| Time | 12-24 h |
| Expected Yield | >90% |
| Analytical Method | GC-MS, ¹H NMR |
Application Note 2: Olefin Metathesis with Ruthenium-NHC Catalysts (Grubbs-Type)
The replacement of a phosphine ligand with an NHC in ruthenium-based olefin metathesis catalysts (creating the "second-generation" Grubbs catalysts) led to a dramatic increase in activity and stability.[7] These catalysts are now indispensable tools for the formation of carbon-carbon double bonds.[8]
Scientific Rationale: The NHC Advantage in Metathesis
-
High Activity: The strong electron-donating nature of the NHC ligand promotes the dissociation of the neutral ligand (originally a phosphine in first-generation catalysts) to generate the catalytically active 14-electron species. This leads to faster initiation rates and overall higher catalytic activity.
-
Broad Substrate Scope: The enhanced stability of the Ru-NHC bond allows these catalysts to tolerate a wider range of functional groups on the olefin substrates compared to their first-generation counterparts.[9]
-
Thermal Stability: Second-generation Grubbs and Hoveyda-Grubbs catalysts are generally more thermally robust, allowing reactions to be run at higher temperatures, which can be necessary for challenging or sterically hindered substrates.[10]
Experimental Workflow: Ring-Closing Metathesis (RCM)
The following diagram outlines a typical workflow for performing a ring-closing metathesis reaction.
Caption: General workflow for a Ring-Closing Metathesis (RCM) experiment.
Protocol: Ring-Closing Metathesis of Diethyl Diallylmalonate
This protocol details the synthesis of a five-membered ring using a second-generation Grubbs catalyst.
Materials:
-
Grubbs Catalyst, 2nd Generation [ (IMesH₂)(PCy₃)(Cl)₂Ru=CHPh ]
-
Diethyl diallylmalonate
-
Dichloromethane (DCM), anhydrous
-
Ethyl vinyl ether
-
Silica gel for column chromatography
Procedure:
-
Setup: Add diethyl diallylmalonate (1.0 mmol) to a dry Schlenk flask containing a stir bar.
-
Inert Atmosphere: Seal the flask and place it under an argon or nitrogen atmosphere.
-
Solvent Addition: Add anhydrous DCM (100 mL) to the flask to create a 0.01 M solution of the substrate.
-
Catalyst Addition: In a separate vial under an inert atmosphere, weigh the Grubbs 2nd generation catalyst (0.05 mmol, 5 mol%). Dissolve it in a small amount of anhydrous DCM (1-2 mL).
-
Initiation: Add the catalyst solution to the stirring substrate solution via syringe. A color change is typically observed.
-
Reaction: Gently reflux the reaction mixture at 40 °C. Monitor the reaction's progress by TLC. The reaction is often complete within 1-4 hours.
-
Quenching: Once the starting material is consumed, add a few drops of ethyl vinyl ether to the reaction mixture and stir for 20 minutes to quench the catalyst.
-
Purification: Remove the solvent under reduced pressure. Purify the resulting crude oil by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure cyclic product.
Application Note 3: Synthesis of Imidazole-Based Ligands
The versatility of imidazole-based ligands is partly due to the straightforward methods available for their synthesis and functionalization.[11][12] The most common precursors to NHC ligands are imidazolium salts, which can be readily prepared.
Scientific Rationale: The Debus-Radziszewski Imidazole Synthesis
One of the classical and still relevant methods for constructing the imidazole core is the Debus-Radziszewski synthesis.[13] This one-pot reaction involves the condensation of a dicarbonyl compound (like benzil), an aldehyde, and ammonia (often from ammonium acetate). This method allows for the formation of tri- or tetra-substituted imidazoles, providing a versatile entry point to various ligand scaffolds.[13]
Protocol: Synthesis of 1,3-Dimesitylimidazolium Chloride (IMes·HCl)
This protocol describes the synthesis of a widely used NHC precursor.
Materials:
-
Glyoxal (40% solution in water)
-
Mesitylamine (2,4,6-trimethylaniline)
-
Ammonium chloride (NH₄Cl)
-
Paraformaldehyde
-
Methanol
-
Hydrochloric acid (concentrated)
Procedure:
-
Imine Formation: In a round-bottom flask, combine glyoxal (1.0 eq), mesitylamine (2.0 eq), and methanol. Stir the mixture at room temperature for 2-4 hours. The diimine product often precipitates and can be collected by filtration.
-
Cyclization: Suspend the crude diimine and paraformaldehyde (1.1 eq) in methanol.
-
Acidification and Ring Closure: Add concentrated hydrochloric acid dropwise to the suspension. Heat the mixture to reflux for 12-18 hours. A white precipitate of 1,3-dimesitylimidazolium chloride should form.
-
Isolation: Cool the reaction mixture to room temperature and then further in an ice bath. Collect the white solid by vacuum filtration.
-
Purification: Wash the collected solid with cold methanol and then diethyl ether. Dry the product under vacuum. The purity can be assessed by ¹H NMR spectroscopy.
Caption: Synthetic pathway for 1,3-Dimesitylimidazolium Chloride (IMes·HCl).
Conclusion and Future Outlook
The use of imidazole derivatives as ligands, particularly in the form of N-heterocyclic carbenes, has become an indispensable part of modern catalytic science. Their unique electronic and steric properties have enabled the development of highly active, stable, and versatile catalysts for a wide array of chemical transformations, from cross-coupling to olefin metathesis. Furthermore, the development of chiral imidazole-based ligands continues to push the boundaries of asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds for the pharmaceutical and agrochemical industries.[3][14][15] As research continues, we can anticipate the design of even more sophisticated imidazole-based ligands with tailored properties, leading to novel catalytic systems with unprecedented efficiency and selectivity.
References
-
The Latest Developments of N-Heterocyclic Carbenes (NHCs) Complexes in Cross-Coupling Reactions . Organic Chemistry Research. [Link]
-
Surveying Sterically Demanding N-Heterocyclic Carbene Ligands with Restricted Flexibility for Palladium-catalyzed Cross-Coupling Reactions . Accounts of Chemical Research - ACS Publications. [Link]
-
Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective . PubMed. [Link]
-
N-Heterocyclic Carbene-Based Catalysis Enabling Cross-Coupling Reactions . ResearchGate. [Link]
-
Imidazole-based Potential Bi- and Tridentate Nitrogen Ligands: Synthesis, Characterization and Application in Asymmetric Catalysis . MDPI. [Link]
-
Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance . PMC. [Link]
-
The role of imidazole in peptide cyclization by transesterification: parallels to the catalytic triads of serine proteases . PMC. [Link]
-
Ruthenium Metathesis Catalysts with Imidazole Ligands . MDPI. [Link]
-
Design, Preparation, and Implementation of an Imidazole-Based Chiral Biaryl P,N-Ligand for Asymmetric Catalysis . Journal of the American Chemical Society - ACS Publications. [Link]
-
C–H arylation and alkenylation of imidazoles by nickel catalysis . PMC - NIH. [Link]
-
Recent advances in the synthesis of imidazoles . Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Design, Synthesis, and Application of Chiral Bicyclic Imidazole Catalysts . Accounts of Chemical Research - ACS Publications. [Link]
-
imidazole ligands syntheses: Topics by Science.gov . Science.gov. [Link]
-
Imidazole synthesis . Organic Chemistry Portal. [Link]
-
Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds . Semantic Scholar. [Link]
-
Novel Ligands based on Imidazole and Triazole: From Coordination Chemistry to Medicinal Applications and Material Design . OPEN FAU. [Link]
-
The roles of imidazole ligands in coordination supramolecular systems . ResearchGate. [Link]
-
A Sustainable and Greener Approach for the Synthesis of Trisubstituted Imidazole Mediated by Soft Ferrite as a Catalysis . [Link]
-
Catalytic Enantioselective Synthesis of Axially Chiral Imidazoles by Cation-Directed Desymmetrization . PMC. [Link]
-
Hoveyda – Grubbs type complexes with ruthenium – pnictogen/ chalcogen/halogen coordination bond. Synthesis . [Link]
-
Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds . [Link]
-
Mechanism of imidazole catalysis in the curing of epoxy resins . ResearchGate. [Link]
-
Ligand-free Pd/Ag-mediated dehydrogenative alkynylation of imidazole derivatives . [Link]
-
Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules/Intermediate . Longdom Publishing. [Link]
-
Mechanisms of catalysis by imidazole buffers of the hydrolysis and isomerisation of RNA models . Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [Link]
-
Grubbs catalyst . Wikipedia. [Link]
-
Imidazole Backbone Functionalization with Olefin Cross‐Metathesis . [Link]
-
Olefin Metathesis Catalyzed by a Hoveyda–Grubbs-like Complex Chelated to Bis(2-mercaptoimidazolyl) Methane: A Predictive DFT Study . PMC. [Link]
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- 5. orgchemres.org [orgchemres.org]
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- 8. mdpi.com [mdpi.com]
- 9. Olefin Metathesis Catalyzed by a Hoveyda–Grubbs-like Complex Chelated to Bis(2-mercaptoimidazolyl) Methane: A Predictive DFT Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rcr.colab.ws [rcr.colab.ws]
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- 15. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Pharmacological Screening of Novel Imidazole Compounds
Introduction: The Therapeutic Promise of the Imidazole Scaffold
The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1][2] Its unique structural and electronic properties, including the ability to participate in hydrogen bonding and coordinate with metal ions, allow it to interact with a wide range of biological targets.[3][4][5] This versatility has led to the development of numerous FDA-approved drugs for diverse therapeutic areas, including anticancer, antifungal, and anti-inflammatory treatments.[1][4][6]
In oncology, imidazole derivatives have shown remarkable potential by targeting key pathways involved in cancer cell proliferation, survival, and metastasis.[7][8] They can function as kinase inhibitors, disrupt microtubule dynamics, induce apoptosis, and even interact directly with DNA.[3][7][9] Given this broad therapeutic window, a robust and systematic screening cascade is essential to identify and validate novel, potent, and selective imidazole-based drug candidates.
This guide provides a comprehensive framework for the pharmacological screening of new imidazole compounds, from initial cytotoxicity assessment to in vivo efficacy validation. The protocols are designed to be self-validating, incorporating essential controls and explaining the scientific rationale behind each step to ensure data integrity and reproducibility.
The Mechanistic Landscape of Anticancer Imidazoles
A successful screening strategy is built upon a solid understanding of the compound's potential mechanisms of action. Imidazole derivatives exert their anticancer effects through multiple pathways, which enhances their therapeutic potential and can reduce the likelihood of drug resistance.[3][7] Key mechanisms include:
-
Kinase Inhibition: Many imidazole compounds are designed to target protein kinases, which are crucial regulators of cancer cell signaling.[3] By inhibiting kinases like EGFR, VEGFR, or MAPKs, these compounds can disrupt oncogenic pathways and suppress tumor growth.[7]
-
Induction of Apoptosis and Cell-Cycle Arrest: A primary goal of cancer therapy is to induce programmed cell death (apoptosis) in malignant cells. Imidazole derivatives have been shown to activate both intrinsic and extrinsic apoptotic pathways and can arrest the cell cycle at specific phases, preventing uncontrolled proliferation.[7]
-
DNA Interaction: Certain imidazole structures can bind to DNA, either through intercalation between base pairs or by acting as alkylating agents.[3] This interaction disrupts DNA replication and transcription, ultimately leading to cell death.[3]
-
Enzyme Inhibition: Beyond kinases, imidazoles can inhibit other critical enzymes. For example, some derivatives selectively inhibit histone deacetylases (HDACs) or carbonic anhydrases (CAs), enzymes that play significant roles in tumor progression and survival.[3]
The Screening Cascade: A Multi-Tiered Approach
The pharmacological evaluation of novel compounds follows a logical progression from high-throughput in vitro assays to more complex, low-throughput in vivo models. This tiered approach ensures that resources are focused on the most promising candidates.
Part 1: Primary Screening - In Vitro Cytotoxicity Assessment
The initial step is to determine whether a novel compound exhibits cytotoxic or cytostatic effects against cancer cells. The MTT assay is a widely used, reliable, and high-throughput colorimetric method for this purpose.[10][11]
Principle of the MTT Assay: The assay measures the metabolic activity of cells, which serves as an indicator of cell viability. In live cells, mitochondrial dehydrogenase enzymes cleave the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.[10] The amount of formazan produced is directly proportional to the number of viable cells and can be quantified by measuring the absorbance at ~570 nm.[12]
Protocol: MTT Cytotoxicity Assay
Materials:
-
Cancer cell line(s) of interest (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer).[13][14]
-
Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).
-
Novel imidazole compounds, dissolved in sterile DMSO to create high-concentration stock solutions.
-
Positive control (e.g., Doxorubicin).[14]
-
MTT reagent (5 mg/mL in sterile PBS).
-
Solubilization solution (e.g., DMSO or acidified isopropanol).[10]
-
Sterile 96-well flat-bottom plates.
-
Multi-channel pipette, incubator (37°C, 5% CO₂), and microplate reader.
Methodology:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of the imidazole compounds and controls in culture medium. It is critical to maintain a consistent final DMSO concentration (typically ≤0.5%) across all wells to avoid solvent-induced toxicity.
-
Carefully remove the old medium from the wells and add 100 µL of the medium containing the test compounds, vehicle control (DMSO), and positive control.
-
Incubate the plate for a defined period, typically 48 or 72 hours.[14]
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well for a final concentration of 0.5 mg/mL.[12]
-
Incubate for 2-4 hours at 37°C. During this time, purple formazan crystals will form in viable cells.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[11]
-
Mix gently on an orbital shaker for 5-10 minutes to ensure complete solubilization.
-
Read the absorbance at 570 nm using a microplate reader.[12]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the viability data against the log of the compound concentration and use non-linear regression to determine the half-maximal inhibitory concentration (IC₅₀) value.
-
| Compound | Cell Line | Incubation Time (h) | IC₅₀ (µM) |
| Imidazole-001 | MCF-7 | 48 | 8.5 |
| Imidazole-001 | HCT-116 | 48 | 12.2 |
| Imidazole-002 | MCF-7 | 48 | > 100 |
| Doxorubicin | MCF-7 | 48 | 0.9 |
Part 2: Secondary Screening - Target Engagement & Validation
After identifying compounds with cytotoxic activity, the next crucial step is to verify that they engage their intended molecular target within the complex environment of a living cell.[15] This validation is essential to confirm the mechanism of action and rule out off-target effects.[16] The Cellular Thermal Shift Assay (CETSA) is a powerful label-free method to assess target engagement in intact cells or lysates.[17]
Principle of CETSA: CETSA is based on the principle that when a protein binds to a ligand (such as a drug), its thermal stability changes.[16] In a typical stabilization scenario, the drug-bound protein is more resistant to heat-induced denaturation. By heating cell lysates treated with the compound across a temperature gradient and then measuring the amount of soluble (non-denatured) target protein at each temperature, one can observe a "thermal shift" in the presence of a binding compound.[17]
Protocol: Cellular Thermal Shift Assay (CETSA)
Materials:
-
Cells expressing the target protein of interest.
-
Imidazole compound and vehicle control (DMSO).
-
PBS with protease and phosphatase inhibitors.
-
Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles).
-
PCR thermocycler with a gradient function.
-
High-speed refrigerated centrifuge.
-
Protein quantification system (e.g., Western Blot apparatus, antibodies, or mass spectrometer).[17]
Methodology:
-
Cell Culture and Treatment:
-
Culture cells to ~80-90% confluency.
-
Treat the cells with the imidazole compound at a relevant concentration (e.g., 10x the IC₅₀) or with a vehicle control for 1-2 hours in the incubator.
-
-
Cell Lysis:
-
Harvest the cells by scraping and wash with ice-cold PBS containing inhibitors.
-
Resuspend the cell pellet in lysis buffer and lyse the cells (e.g., via three freeze-thaw cycles or sonication).
-
Clarify the lysate by centrifuging at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to remove cell debris. Collect the supernatant.
-
-
Thermal Challenge:
-
Aliquot the lysate from both vehicle- and compound-treated groups into PCR tubes.
-
Place the tubes in a thermocycler and heat them across a temperature gradient (e.g., 12 steps from 40°C to 62°C) for 3 minutes. Include an unheated control.
-
-
Separation of Soluble and Aggregated Fractions:
-
After heating, centrifuge the tubes at high speed (20,000 x g) for 20 minutes at 4°C to pellet the denatured, aggregated proteins.
-
Carefully collect the supernatant, which contains the soluble protein fraction.
-
-
Protein Quantification and Analysis:
-
Analyze the amount of soluble target protein in each sample using Western Blot or mass spectrometry.
-
Generate a "melting curve" by plotting the percentage of soluble protein against the temperature for both the vehicle- and compound-treated groups.
-
A rightward shift in the melting curve for the compound-treated group indicates that the compound has bound to and stabilized the target protein, confirming engagement.
-
Part 3: Tertiary Screening - In Vivo Efficacy Evaluation
While in vitro assays are essential, they cannot fully replicate the complex biological environment of a living organism.[18] In vivo studies are a critical final step in preclinical evaluation to assess a compound's efficacy, safety, and pharmacokinetic properties.[18] Xenograft mouse models, where human cancer cells are implanted into immunocompromised mice, are a standard model for this purpose.[14][18]
Principle of Xenograft Models: By implanting human tumor cells into mice, researchers can evaluate the effect of a drug on tumor growth in a living system.[19] Key endpoints include measuring the change in tumor volume over time, assessing the overall health and body weight of the animals, and calculating the percent survival rate.[20][21]
Protocol: Xenograft Mouse Model for Anticancer Efficacy
Materials:
-
Immunocompromised mice (e.g., Athymic Nude or NSG mice).[14]
-
Human cancer cells (e.g., HCT-116).
-
Imidazole compound formulated in a sterile, injectable vehicle.
-
Positive control drug (e.g., a standard-of-care chemotherapeutic).
-
Vehicle control.
-
Calipers for tumor measurement.
Methodology:
-
Tumor Implantation:
-
Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 million cells) into the flank of each mouse.
-
Monitor the mice regularly until tumors reach a palpable, measurable size (e.g., 100-200 mm³).[22]
-
-
Randomization and Treatment:
-
Once tumors reach the target size, randomize the mice into treatment groups (e.g., Vehicle, Positive Control, Imidazole Compound at low and high doses).[22]
-
Administer the treatments according to a pre-defined schedule (e.g., daily intravenous or intraperitoneal injections).
-
-
Monitoring and Data Collection:
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = (Width² x Length)/2).
-
Monitor the body weight and overall health of the mice throughout the study as an indicator of toxicity.[20]
-
Continue the study for a set period (e.g., 21-28 days) or until tumors in the control group reach a pre-determined endpoint size.
-
-
Data Analysis:
-
Plot the mean tumor volume for each group over time to visualize tumor growth inhibition.
-
Calculate the Tumor Growth Inhibition (TGI) percentage to quantify the drug's efficacy.
-
Analyze changes in body weight to assess toxicity.
-
Kaplan-Meier survival curves can be generated if the study includes survival as an endpoint.[21]
-
| Treatment Group | Mean Tumor Volume (Day 21, mm³) | % Tumor Growth Inhibition (TGI) | Mean Body Weight Change (%) |
| Vehicle Control | 1550 | - | +5% |
| Imidazole-001 (10 mg/kg) | 620 | 60% | -2% |
| Imidazole-001 (30 mg/kg) | 310 | 80% | -8% |
| Positive Control | 450 | 71% | -15% |
Conclusion
The pharmacological screening of novel imidazole compounds requires a systematic, multi-tiered approach that progresses from broad in vitro cytotoxicity assays to specific, mechanistic target engagement studies, and finally to comprehensive in vivo efficacy models. By following these detailed protocols and understanding the scientific principles behind them, researchers can effectively identify and validate promising drug candidates, paving the way for the next generation of imidazole-based therapeutics.
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- Imidazole-based drugs and drug discovery: Present and future perspectives. Request PDF.
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- In Vitro and In Silico Screening of 2,4,5-Trisubstituted Imidazole Derivatives as Potential Xanthine Oxidase and Acetylcholinesterase Inhibitors, Antioxidant, and Antiprolifer
- An insight into recent developments in imidazole based heterocyclic compounds as anticancer agents: Synthesis, SARs, and mechanism of actions. (2024). PubMed.
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Introduction: A Strategic Approach to Combating Antimicrobial Resistance
An Application Guide to the Synthesis and Evaluation of Substituted Imidazole Acetates as Novel Antimicrobial and Antifungal Agents
The rise of multidrug-resistant (MDR) pathogens presents a formidable challenge to global health, creating an urgent need for novel therapeutic agents that can circumvent existing resistance mechanisms.[1] Among the many heterocyclic scaffolds explored in medicinal chemistry, the imidazole ring has emerged as a privileged structure due to its presence in numerous biologically active compounds.[2][3] Imidazole derivatives are known to exhibit a wide spectrum of pharmacological properties, including potent antifungal, antibacterial, antiviral, and anticancer activities.[2][4][5]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, evaluation, and mechanistic understanding of a specific, promising class of these compounds: substituted imidazole acetates and their amide derivatives. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring that the described protocols are robust, reproducible, and self-validating.
Section 1: Synthesis of N-Substituted Imidazole Acetamides
The core synthetic strategy involves a two-step process that is both efficient and versatile, allowing for the generation of a diverse library of compounds for screening. The general pathway begins with the N-alkylation of the imidazole core, followed by amidation with a selection of primary or secondary amines.
Synthetic Workflow Overview
The synthesis is typically achieved by first reacting the imidazole nucleus with an ethyl chloroacetate to form an intermediate imidazole ester. This ester is then reacted with a variety of amines to yield the desired N-substituted imidazole acetamide derivatives.[1][6] This modular approach allows for systematic modification of the terminal group, which is crucial for structure-activity relationship (SAR) studies.
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Application Notes and Protocols: Investigating the Anticancer and Anti-inflammatory Potential of Methyl 2-amino-2-(1-ethyl-1h-imidazol-5-yl)acetate
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preclinical evaluation of Methyl 2-amino-2-(1-ethyl-1h-imidazol-5-yl)acetate. The imidazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, with numerous derivatives demonstrating significant therapeutic potential, including anticancer and anti-inflammatory activities.[1][2][3][4] While direct studies on this specific molecule are not extensively documented, its structural features suggest a strong rationale for investigating its efficacy in these areas. These application notes will therefore provide a logical, evidence-based framework for its systematic evaluation, from initial in vitro screening to mechanistic elucidation.
Part 1: Scientific Rationale and Therapeutic Context
The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, is a cornerstone in the development of therapeutic agents.[2][4] Its unique electronic properties, ability to act as both a hydrogen bond donor and acceptor, and capacity to coordinate with metal ions allow it to interact with a wide array of biological targets.[1] Marketed drugs such as dacarbazine (anticancer) and celecoxib (anti-inflammatory) feature this core structure, underscoring its clinical relevance.[1]
Imidazole Derivatives as Anticancer Agents
The anticancer activity of imidazole-containing compounds is diverse and multifaceted.[5] These agents have been shown to modulate various oncogenic pathways and cellular processes.[1][2] A key strategy in cancer therapy is the inhibition of enzymes crucial for cancer cell proliferation and survival.[2]
Potential Anticancer Mechanisms of Action:
-
Kinase Inhibition: Many imidazole derivatives function as potent inhibitors of protein kinases, such as Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and anaplastic lymphoma kinase (ALK), which are critical for tumor growth, angiogenesis, and metastasis.[1][6]
-
Microtubule Disruption: Some imidazole compounds interfere with tubulin polymerization, arresting the cell cycle at the G2/M phase and inducing apoptosis.[5] This mechanism is similar to that of established chemotherapeutics like paclitaxel.
-
Histone Deacetylase (HDAC) Inhibition: The imidazole scaffold has been incorporated into molecules that inhibit HDACs.[7] HDAC inhibitors represent a class of epigenetic drugs that can alter gene expression to induce cell cycle arrest, differentiation, and apoptosis in tumor cells.[8][9]
-
DNA Interaction: Certain imidazole derivatives can intercalate with DNA or inhibit topoisomerase enzymes, leading to DNA damage and cell death.[5]
Imidazole Derivatives as Anti-inflammatory Agents
Inflammation is a critical pathological component of numerous diseases. Imidazole-based compounds have shown significant promise in mitigating inflammatory responses.[3][10]
Potential Anti-inflammatory Mechanisms of Action:
-
Cyclooxygenase (COX) Inhibition: A primary mechanism for many anti-inflammatory drugs is the inhibition of COX enzymes, particularly the inducible COX-2 isoform. Several classes of 1,2-diarylimidazoles have been developed as highly potent and selective COX-2 inhibitors.[11][12][13][14]
-
MAP Kinase Pathway Modulation: Imidazole derivatives have been synthesized that inhibit p38 MAP kinase, a key enzyme in the signaling cascade that leads to the production of pro-inflammatory cytokines like TNF-α and IL-1β.[15]
-
NF-κB Signaling Inhibition: The transcription factor NF-κB is a central regulator of the inflammatory response. Some imidazole compounds have been reported to downregulate NF-κB signaling, thereby reducing the expression of inflammatory mediators.[10]
Given this extensive background, Methyl 2-amino-2-(1-ethyl-1h-imidazol-5-yl)acetate is a compelling candidate for investigation. The following protocols are designed to systematically assess its potential in these therapeutic areas.
Part 2: Experimental Workflow and Protocols
This section outlines a tiered approach to evaluating the test compound, starting with broad screening assays and progressing to more detailed mechanistic studies.
Diagram: Overall Experimental Workflow
Caption: Hypothesized anticancer mechanisms of action.
Protocol: Western Blot for HDAC Inhibition Marker
-
Principle: HDAC inhibition leads to the accumulation of acetylated proteins, most notably histones. This can be detected by Western blotting using an antibody specific for acetylated histones (e.g., Acetyl-Histone H3).
-
Procedure:
-
Treat cancer cells (e.g., HCT-116) with the Test Compound at its IC₅₀ and 2x IC₅₀ concentrations for 6-24 hours. Include a known HDAC inhibitor (e.g., Vorinostat) as a positive control.
-
Lyse the cells and extract total protein.
-
Quantify protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour.
-
Incubate with primary antibodies overnight at 4°C:
-
Anti-Acetyl-Histone H3 (Ac-H3)
-
Anti-Total Histone H3 (loading control)
-
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Expected Outcome: An increase in the Ac-H3 band intensity relative to the total H3 control in compound-treated cells would suggest HDAC inhibition.
-
Investigating the Anti-inflammatory Mechanism
If the compound shows significant NO inhibition, the following pathways should be explored.
Protocol: COX-2 Inhibition Assay
-
Principle: This can be assessed either by measuring the expression of the COX-2 enzyme via Western blot or by using a specific COX-2 activity assay kit.
-
Procedure (Western Blot):
-
Treat RAW 264.7 cells with the Test Compound followed by LPS stimulation as described in protocol 2.2.
-
Lyse cells and perform Western blotting as described in protocol 3.1.
-
Probe with primary antibodies against:
-
Anti-COX-2
-
Anti-β-actin (loading control)
-
-
Expected Outcome: A reduction in the LPS-induced COX-2 protein band in compound-treated cells would indicate that the compound inhibits COX-2 expression.
-
Protocol: ELISA for Pro-inflammatory Cytokines
-
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of specific cytokines secreted into the cell culture medium.
-
Procedure:
-
Collect the cell culture supernatant from the experiment described in protocol 2.2.
-
Use commercially available ELISA kits for TNF-α and IL-6 according to the manufacturer's instructions.
-
Expected Outcome: A dose-dependent decrease in the concentration of TNF-α and IL-6 in the supernatant of compound-treated cells would confirm its anti-inflammatory activity.
-
| Assay | Target Pathway | Method | Expected Outcome |
| Cell Cycle | Proliferation | Flow Cytometry | Arrest at G2/M phase |
| Annexin V/PI | Apoptosis | Flow Cytometry | Increased apoptotic cell population |
| Western Blot | HDAC Activity | Immunoblotting | Increased Acetyl-Histone H3 |
| ELISA | Cytokine Production | ELISA | Decreased TNF-α, IL-6, IL-1β |
| Western Blot | COX-2/NF-κB | Immunoblotting | Decreased COX-2, p-p65 |
Part 4: Conclusion and Future Directions
These application notes provide a robust, multi-tiered strategy to characterize the potential of Methyl 2-amino-2-(1-ethyl-1h-imidazol-5-yl)acetate as a novel anticancer and anti-inflammatory agent. The imidazole core is a highly validated starting point for drug discovery. [2][4]Positive results from these in vitro assays would provide a strong foundation for further preclinical development, including in vivo efficacy studies in animal models of cancer and inflammation, pharmacokinetic profiling, and toxicology assessments. The elucidation of a specific mechanism of action will be critical for guiding lead optimization and future clinical trial design.
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Gaba, M., Singh, S., & Mohan, C. (2021). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. Molecules, 26(14), 4153. [Link]
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Al-Ostath, A., et al. (2023). Schiff's Base Imidazole Derivatives Synthesis and Evaluation for their Anti-Inflammatory Activity. Oriental Journal of Chemistry, 39(5). [Link]
-
Singh, P., & Kumar, A. (2025). Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. ResearchGate. [Link]
-
Kumar, R., et al. (2024). Imidazole and Benzimidazole Derivatives as Anti-Inflammatory Agents. ResearchGate. [Link]
-
Kaur, R., & Kumar, K. (2017). Imidazoles as potential anticancer agents. MedChemComm, 8(6), 1233-1251. [Link]
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Verma, A., et al. (2023). Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review. Chemistry & Biodiversity, 20(11), e202300958. [Link]
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Golcienė, A., et al. (2026). Imidazole-2-thione derivatives as new selective anticancer agents with anti-metastatic properties: synthesis and pharmacological evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 41(1), 229-245. [Link]
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Guda, M. A., et al. (2025). In Silico design and molecular dynamics analysis of imidazole derivatives as selective cyclooxygenase-2 inhibitors. Journal of Biomolecular Structure & Dynamics, 43(1), 1-14. [Link]
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Ahmad, A., et al. (2023). Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase. ACS Omega, 8(20), 17789–17801. [Link]
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Sravanthi, G., et al. (2015). Benzimidazole and imidazole inhibitors of histone deacetylases: Synthesis and biological activity. ResearchGate. [Link]
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Kumar, R., et al. (2024). Imidazole and Benzimidazole Derivatives as Anti-Inflammatory Agents. ResearchGate. [Link]
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ResearchGate. (n.d.). COX-2 structure–activity relationship (SAR) of imidazole-2-thiol derivatives 4a-r. [Link]
-
Khanna, I. K., et al. (1997). 1,2-Diarylimidazoles as potent, cyclooxygenase-2 selective, and orally active antiinflammatory agents. Journal of Medicinal Chemistry, 40(11), 1634-1647. [Link]
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Gomaa, A. M., & El-Din, M. M. G. (2015). Design and Synthesis of Imidazopyrazolopyridines as Novel Selective COX-2 Inhibitors. Molecules, 20(8), 14946-14961. [Link]
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Almasirad, A., et al. (2018). Design, Synthesis and Biological Evaluation of New Imidazo[2,1-b]Thiazole Derivatives as Selective COX-2 Inhibitors. Pharmaceutical and Biomedical Research, 4(3), 39-47. [Link]
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Wang, Z., et al. (2020). Structure-Based Inhibitor Discovery of Class I Histone Deacetylases (HDACs). International Journal of Molecular Sciences, 21(22), 8801. [Link]
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Wikipedia. (2023). Histone deacetylase inhibitor. [Link]
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Sharma, A., et al. (2017). Imidazoles as potential anticancer agents. MedChemComm, 8, 1233-1251. [Link]
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Gaba, M., Singh, S., & Mohan, C. (2021). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. MDPI. [Link]
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Application Notes and Protocols: Development of Enzyme Inhibitors Based on Imidazole Amino Acid Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Abstract
The imidazole ring, a key component of the amino acid histidine, is a privileged scaffold in medicinal chemistry due to its unique electronic properties and ability to engage in various biological interactions.[1][2][3] This document provides a comprehensive guide for the rational design, synthesis, and evaluation of enzyme inhibitors based on imidazole amino acid scaffolds. It outlines detailed protocols for chemical synthesis, in vitro enzyme kinetic analysis, and cell-based assays to determine inhibitor efficacy and mechanism of action.
Introduction: The Imidazole Scaffold in Enzyme Inhibition
The imidazole moiety is a five-membered aromatic heterocycle containing two nitrogen atoms.[1][4] Its prevalence in biologically active molecules stems from its ability to act as a proton donor and acceptor, coordinate with metal ions (often found in enzyme active sites), and participate in hydrogen bonding and π-π stacking interactions.[2][3] These properties make it an ideal starting point for designing enzyme inhibitors targeting a wide range of enzyme classes.
Key Enzyme Targets for Imidazole-Based Inhibitors:
-
Matrix Metalloproteinases (MMPs): Imidazole derivatives can chelate the catalytic zinc ion in the active site of MMPs, enzymes implicated in cancer and inflammation.[5][6]
-
Histidine Kinases: These bacterial enzymes, absent in mammals, are attractive targets for novel antibacterial agents.[7][8][9]
-
Indoleamine 2,3-dioxygenase 1 (IDO1): As a heme-containing enzyme, IDO1 is a key target in cancer immunotherapy, and imidazole-based compounds can act as potent inhibitors.[10][11][12][13]
-
Cytochrome P450 (CYP) Enzymes: Imidazole compounds are well-known inhibitors of CYP enzymes, which play a crucial role in drug metabolism.[14]
-
Kinases: Various kinases involved in cell signaling pathways are targeted by imidazole-based inhibitors for cancer therapy.[4]
-
Nitric Oxide Synthases (NOS): Imidazole-containing amino acids have been designed as selective inhibitors of NOS isoforms.[15]
Rational Design of Imidazole-Based Inhibitors
A successful inhibitor design strategy integrates computational and medicinal chemistry principles.
Structure-Based Design
When the three-dimensional structure of the target enzyme is known, structure-based design is a powerful approach. This involves:
-
In Silico Docking: Predicting the binding mode and affinity of virtual libraries of imidazole derivatives to the enzyme's active site.[5][14]
-
Pharmacophore Modeling: Identifying the key chemical features required for binding and using them to design novel scaffolds.[16]
Ligand-Based Design
In the absence of a target structure, ligand-based methods are employed:
-
Quantitative Structure-Activity Relationship (QSAR): Correlating the chemical properties of a series of inhibitors with their biological activity to guide the design of more potent compounds.
-
Pharmacophore Hybridization: Combining structural motifs from known inhibitors to create novel chemical entities with improved properties.[17]
Caption: Rational Drug Design Workflow.
Synthesis of Imidazole Amino Acid Scaffolds
Several synthetic routes can be employed to construct imidazole derivatives. The choice of method depends on the desired substitution pattern and the availability of starting materials.[1][18][19][20]
Protocol 3.1: Van Leusen Imidazole Synthesis
The Van Leusen reaction is a versatile method for synthesizing 1,4,5-trisubstituted imidazoles from tosylmethyl isocyanide (TosMIC) and an aldimine.[21]
Materials:
-
Aldehyde (1.0 eq)
-
Amine (1.0 eq)
-
Tosylmethyl isocyanide (TosMIC) (1.1 eq)
-
Potassium carbonate (K2CO3) (2.0 eq)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Dissolve the aldehyde and amine in methanol. Stir at room temperature for 1 hour to form the imine in situ.
-
Add TosMIC and K2CO3 to the reaction mixture.
-
Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between DCM and water.
-
Separate the organic layer and wash with saturated NaHCO3 and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Characterization: The structure and purity of the synthesized compounds should be confirmed using techniques like NMR, Mass Spectrometry, and IR spectroscopy.[18]
In Vitro Evaluation of Enzyme Inhibition
Enzyme assays are fundamental for determining the inhibitory potency of the synthesized compounds.[22][23]
Protocol 4.1: Determination of IC50 Values
The half-maximal inhibitory concentration (IC50) is a measure of the potency of an inhibitor.[24][25][26]
Materials:
-
Target enzyme
-
Substrate
-
Assay buffer
-
Test compounds (dissolved in DMSO)
-
96-well microplate
-
Plate reader
Procedure:
-
Prepare a serial dilution of the test compounds in the assay buffer. A common starting concentration is 100 µM with a 1 in 3 dilution series.[25]
-
In a 96-well plate, add the enzyme and the test compound at various concentrations. Incubate for a pre-determined time (e.g., 15 minutes) at a controlled temperature.
-
Initiate the enzymatic reaction by adding the substrate. For competitive inhibitors, it is recommended to use a substrate concentration at or below the Michaelis constant (Km).[24]
-
Measure the reaction rate by monitoring the change in absorbance or fluorescence over time using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to a control with no inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[24]
Data Presentation:
| Compound ID | Target Enzyme | IC50 (µM) |
| IMA-001 | MMP-9 | 5.2 ± 0.4 |
| IMA-002 | MMP-9 | 12.8 ± 1.1 |
| IMA-003 | IDO1 | 0.75 ± 0.09 |
| IMA-004 | IDO1 | 2.1 ± 0.3 |
Protocol 4.2: Mechanism of Action (MOA) Studies
Understanding how an inhibitor interacts with the enzyme is crucial for lead optimization.[27] MOA studies determine whether the inhibition is competitive, non-competitive, uncompetitive, or mixed.
Procedure:
-
Perform enzyme kinetic assays at varying concentrations of both the substrate and the inhibitor.
-
Measure the initial reaction velocities for each condition.
-
Plot the data using a Lineweaver-Burk or Michaelis-Menten plot to visualize the effect of the inhibitor on Vmax and Km.
-
Analyze the plots to determine the mechanism of inhibition.
Caption: Workflow for evaluating enzyme inhibitors.
Cell-Based Assays for Efficacy and Toxicity
While biochemical assays are essential, cell-based assays provide a more physiologically relevant context to evaluate inhibitor efficacy and potential toxicity.[28][29][30][31]
Protocol 5.1: Cellular Proliferation Assay
This assay determines the effect of the inhibitor on cell growth and viability.
Materials:
-
Cancer cell line (e.g., HeLa, MCF-7)
-
Complete cell culture medium
-
Test compounds
-
MTT or resazurin-based viability reagent
-
96-well cell culture plate
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test compounds and incubate for 48-72 hours.
-
Add the viability reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence to determine the number of viable cells.
-
Calculate the GI50 (concentration for 50% growth inhibition) for each compound.
Protocol 5.2: Target Engagement Assay
This assay confirms that the inhibitor interacts with its intended target within the complex cellular environment.
Example: NanoBRET™ Intracellular Target Engagement Assay
This technology measures the binding of a compound to its target protein in living cells.[28] It provides valuable information on the compound's ability to reach and engage its target in a more physiologically relevant setting.
Conclusion and Future Directions
The development of enzyme inhibitors based on imidazole amino acid scaffolds is a promising area of drug discovery.[2][21] The versatility of the imidazole ring allows for the design of potent and selective inhibitors for a variety of enzyme targets.[1] Future research will likely focus on the integration of artificial intelligence and machine learning to accelerate the design and optimization of novel imidazole-based therapeutics.[3]
References
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Dorman, G., Cseh, S., Hajdu, I., Barna, L., Kover, K. E., Toth, A., ... & Balla, G. (2018). Development of Matrix Metalloproteinase-2 Inhibitors for Cardioprotection. Molecules, 23(4), 844. [Link]
-
Tiwari, R. K., Singh, A., Singh, S., Kumar, V., & Singh, R. P. (2002). Design and Synthesis of Novel Imidazole Derivatives as Potent Inhibitors of Allene Oxide synthase(CYP74). Bioorganic & Medicinal Chemistry, 10(12), 3999-4006. [Link]
-
Wang, X., Sun, S., Dong, Q., Wu, X., Tang, W., & Xing, Y. (2019). Recent advances in the discovery of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors. MedChemComm, 10(10), 1740-1754. [Link]
-
BellBrook Labs. (2025, November 14). Enzyme Assays: The Foundation of Modern Drug Discovery. [Link]
-
Reaction Biology. (2024, August 13). Testing kinase inhibitors where it matters: Drug screening in intact cells. [Link]
-
Kumar, A., Sharma, S., Kumar, D., & Singh, N. (2023). Imidazo[2,1-b]thiazole based indoleamine-2,3-dioxygenase 1 (IDO1) inhibitor: Structure based design, synthesis, bio-evaluation and docking studies. Bioorganic & Medicinal Chemistry, 94, 117469. [Link]
-
Bem, T., Patel, P., & Kirubakaran, S. (2017). Rational Design of Selective Adenine-Based Scaffolds for Inactivation of Bacterial Histidine Kinases. Journal of Medicinal Chemistry, 60(19), 8170–8182. [Link]
-
Protheragen. (2025, December 15). How to Synthesize Imidazole Derivative Intermediates for Pharmaceutical Applications. [Link]
-
Meffre, P., & Zschiedrich, C. P. (2018). Synthesis of histidine kinase inhibitors and their biological properties. Future Medicinal Chemistry, 10(13), 1603–1623. [Link]
-
Cummings, M. D., et al. (2011). Fragment-Based Discovery of Indole Inhibitors of Matrix Metalloproteinase-13. Journal of Medicinal Chemistry, 54(22), 7788-7799. [Link]
-
Sharma, A., Kumar, V., & Singh, R. (2025). A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives. Journal of Pharma Insights and Research, 3(1), 121-129. [Link]
-
Dolusic, E., et al. (2021). Azole-Based Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors. ACS Medicinal Chemistry Letters, 12(3), 444-449. [Link]
-
National Center for Biotechnology Information. (2012). Assay Guidance Manual. [Link]
-
Li, Y., et al. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Molecules, 25(5), 1146. [Link]
-
National Center for Biotechnology Information. (2012). Assay Guidance Manual. [Link]
-
BioIVT. (2018, July 20). Cell-based Assays: A Crucial Component of the Drug Discovery Process. [Link]
-
Johnson, K. A. (2021). Steady-state enzyme kinetics. The Biochemist, 43(3), 40-43. [Link]
-
Kumar, A., & Singh, R. K. (2023). Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review. Journal of Drug Delivery and Therapeutics, 13(5), 133-149. [Link]
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Reddy, T. J., et al. (2017). Imidazole synthesis by transition metal free, base-mediated deaminative coupling of benzylamines and nitriles. Chemical Communications, 53(57), 8060-8063. [Link]
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Tip Biosystems. (2024, July 19). What Are Enzyme Kinetic Assays?[Link]
-
Organic Chemistry Portal. Imidazole synthesis. [Link]
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Al-Ostoot, F. H., et al. (2025). Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. Molecules, 30(23), 4567. [Link]
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de Groot, M. J., et al. (2004). Computer-Assisted Design of Selective Imidazole Inhibitors for Cytochrome P450 Enzymes. Journal of Medicinal Chemistry, 47(13), 3314–3322. [Link]
-
Al-blewi, F., et al. (2021). Design and Synthesis of Novel Imidazole Derivatives Possessing Triazole Pharmacophore with Potent Anticancer Activity, and In Silico ADMET with GSK-3β Molecular Docking Investigations. International Journal of Molecular Sciences, 22(3), 1133. [Link]
-
ResearchGate. (2015, September 2). How should I start with Enzyme-Inhibitor kinetics assay?[Link]
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Al-Ostoot, F. H., et al. (2021). Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. Molecules, 26(15), 4567. [Link]
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Singh, S., & Kumar, V. (2025). Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. Journal of Cancer Research and Therapeutics, 21(2), 1-10. [Link]
-
News-Medical.Net. (2024, February 1). The role of cell-based assays for drug discovery. [Link]
-
Bhatnagar, A., et al. (2019). Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds. Journal of Advanced Research in Dynamical and Control Systems, 11(3), 1928-1935. [Link]
- Copeland, R. A. (2013). Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. John Wiley & Sons.
-
Zhang, Y., et al. (2019). Inhibition Mechanism of Indoleamine 2, 3-Dioxygenase 1 (IDO1) by Amidoxime Derivatives and Its Revelation in Drug Design: Comparative Molecular Dynamics Simulations. Frontiers in Chemistry, 7, 513. [Link]
-
Singh, R., & Kumar, V. (2026). Imidazoles in medicine: a review of its pharmacological and therapeutic applications. Journal of Molecular Structure, 1315, 138245. [Link]
-
Griffith, O. W., & Kilbourn, R. G. (1996). Imidazole-containing amino acids as selective inhibitors of nitric oxide synthases. Journal of Medicinal Chemistry, 39(16), 3025-3031. [Link]
-
Dolusic, E., et al. (2020). Binding Properties of Different Categories of Ido1 Inhibitors: A Microscale Thermophoresis Study. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1269-1276. [Link]
-
Harrison, D., et al. (2009). Identification of inhibitors using a cell based assay for monitoring golgi-resident protease activity. BMC Chemical Biology, 9, 2. [Link]
-
National Academic Digital Library of Ethiopia. Evaluation of Enzyme Inhibitors in Drug Discovery : A Guide for Medicinal Chemists and Pharmacologists. [Link]
-
Da-ta Biotech. (2024, April 8). In Vitro Enzyme Assay: Cutting Edge Research. [Link]
-
Kumar, A., et al. (2026). Integrative computational, synthetic, experimental evaluation of targeted inhibitors against matrix metalloproteinase-9: Toward precision modulation of proteolytic activity. Journal of Biomolecular Structure and Dynamics, 44(1), 1-18. [Link]
-
Bakulev, V. A., et al. (2025). Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles. Molecules, 30(6), 1234. [Link]
-
Grillo, C., et al. (2015). Amino Acid Derivatives as New Zinc Binding Groups for the Design of Selective Matrix Metalloproteinase Inhibitors. Journal of Medicinal Chemistry, 58(15), 6035–6046. [Link]
-
Kumar, A., & Singh, R. K. (2021). Imidazole derivatives: Impact and prospects in antiviral drug discovery. European Journal of Medicinal Chemistry, 223, 113642. [Link]
-
Edmondson, S., et al. (2016). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 21(10), 1285. [Link]
-
ResearchGate. (2005, February). Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists, Second Edition. [Link]
-
Mohan, V., Talmi-Frank, D., Arkadash, V., Papo, N., & Sagi, I. (2016). Matrix metalloproteinase protein inhibitors: highlighting a new beginning for metalloproteinases in medicine. Metalloproteinases in Medicine, 2, 15-28. [Link]
-
Scilit. (2025, March 22). Exploring USFDA‐Approved Imidazole‐Based Small Molecules in Drug Discovery: A Mini Perspective. [Link]
-
Serdaliyeva, D., et al. (2022). Review of pharmacological effects of imidazole derivatives. International Journal of Biology and Chemistry, 15(1), 10-18. [Link]
-
Wang, Y., et al. (2022). Recent Advances in Histidine Kinase-Targeted Antimicrobial Agents. Frontiers in Microbiology, 13, 924515. [Link]
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Application Note: Protocol for the Incorporation of Non-Natural Amino Acids (ncAAs) into Peptides via SPPS
Abstract
The incorporation of non-natural amino acids (ncAAs) is a pivotal strategy in modern peptide drug discovery to enhance metabolic stability, improve receptor selectivity, and induce specific secondary structures. However, the unique steric and electronic properties of ncAAs often cause standard Solid-Phase Peptide Synthesis (SPPS) protocols to fail, resulting in deletion sequences, racemization, or aggregation. This guide moves beyond basic textbook procedures to provide a field-proven, decision-based protocol for coupling difficult ncAAs, grounded in mechanistic logic and industrial best practices.
Strategic Planning & Mechanistic Insight
Before initiating synthesis, one must categorize the specific ncAAs based on their "difficulty profile." A one-size-fits-all approach is the primary cause of failure in ncAA incorporation.
The Three Classes of ncAA Challenges
-
Sterically Hindered (e.g., Aib,
-methyl amino acids, Penicillamine):-
Mechanism of Failure:[1] The bulky side chain shields the nucleophilic amine or the activated electrophile, drastically slowing kinetics.
-
Solution: High-energy activation (HATU, PyAOP) and elevated temperature.
-
-
Racemization-Prone (e.g., Phenylglycine, Cysteine analogs, Histidine analogs):
-
Mechanism of Failure:[1] Electron-withdrawing side chains or specific geometries facilitate proton abstraction at the
-carbon via an oxazolone intermediate. -
Solution: Neutral/Acidic activation (DIC/Oxyma) and non-nucleophilic bases (Collidine).
-
-
N-Alkylated (e.g., N-methyl-Alanine, Peptoids):
-
Mechanism of Failure:[1] The secondary amine is a poor nucleophile due to steric clash and lowered nucleophilicity.
-
Solution: Bis-pyrrolidino reagents (PyBrOP) or acyl fluorides.
-
Reagent Selection Matrix
| Parameter | Standard Coupling | Hindered (Aib, | Racemization Sensitive (Cys, Phg) | N-Methylated |
| Activator | DIC / Oxyma Pure | HATU or COMU | DIC / Oxyma Pure | PyBrOP or HATU |
| Base | DIPEA (2.0 eq) | DIPEA (2.0 eq) | TMP (Collidine) | DIPEA (2.0 eq) |
| Solvent | DMF | NMP or DMF | DMF | NMP |
| Temp | RT | 50–75°C (Microwave) | 0°C to RT | 50°C |
| Monitoring | Kaiser Test | Kaiser Test | Chiral HPLC (Post-cleavage) | Chloranil Test |
Detailed Protocol: Optimized Fmoc-SPPS for ncAAs
Prerequisites:
-
Resin: Rink Amide (0.3–0.6 mmol/g) for amides; 2-Chlorotrityl Chloride (2-CTC) for acids (prevents diketopiperazine formation).
-
Concentration: 0.1 M to 0.2 M amino acid concentration is recommended for ncAAs to drive kinetics.
Phase 1: Resin Preparation & Swelling
-
Weigh resin into a fritted polypropylene reaction vessel.
-
Swell: Add DCM (10 mL/g) and shake for 30 mins. Drain.
-
Wash: DMF (3 x 2 min).
-
Why: DCM swells the polystyrene core best, exposing reactive sites; DMF prepares the environment for polarity-sensitive coupling.
-
Phase 2: Fmoc Deprotection
-
Reagent: 20% Piperidine in DMF (v/v) with 0.1 M Oxyma Pure.
-
Expert Note: Oxyma is added to suppress aspartimide formation and prevent racemization of the previous residue, a common issue when coupling bulky ncAAs next to Asp/Gly.
-
-
Cycle:
-
Treat with deprotection solution for 3 min. Drain.
-
Treat with fresh solution for 10 min. Drain.
-
-
Wash: DMF (5 x 1 min).
-
QC: Perform UV monitoring of the drain (290 nm) if automated, or a Kaiser test if manual.
Phase 3: Coupling The Non-Natural Amino Acid
Select the method below based on the ncAA type defined in Section 1.1.
Method A: The "Sledgehammer" (For Sterically Hindered AAs like Aib)
Use this for
-
Activation: Dissolve Fmoc-ncAA-OH (4-5 eq) and HATU (4-5 eq) in minimal NMP.
-
Base Addition: Add HOAt (4-5 eq) followed by DIPEA (8-10 eq) immediately before adding to resin.
-
Critical: Do not pre-activate for >2 mins. The active ester hydrolyzes or rearranges quickly.
-
-
Reaction: Shake for 2–4 hours at RT, or 1 hour at 60°C (microwave).
-
Recoupling: Drain. Do not wash. Add a fresh coupling mixture (same scale) and react for another hour.
-
Why: "Double coupling" is statistically required for >99% yield on hindered centers.
-
Method B: The "Surgeon" (For Racemization-Prone AAs like Phenylglycine)
Use this for arylglycines or Cys derivatives.
-
Activation: Dissolve Fmoc-ncAA-OH (3 eq) and Oxyma Pure (3 eq) in DMF.
-
Initiation: Add DIC (3 eq). Do not use DIPEA or HATU.
-
Reaction: Shake for 2 hours at RT. Keep temperature < 40°C.
-
Base Option: If reaction is sluggish, add 3 eq of 2,4,6-Trimethylpyridine (Collidine). It acts as a base but is too sterically hindered to abstract protons.
Method C: The "Secondary Amine" (For Coupling onto N-methyl AAs)
Coupling an AA onto an N-terminal N-methyl group is difficult due to steric clash.
-
Reagent: Use PyBrOP (Bromo-tris-pyrrolidino-phosphonium hexafluorophosphate).[8]
-
Why: Unlike HATU, PyBrOP generates an acid bromide intermediate, which is highly reactive and small enough to access the hindered secondary amine.
-
-
Protocol: Dissolve Fmoc-AA-OH (4 eq), PyBrOP (4 eq) in DCM/DMF (1:1). Add DIPEA (8 eq).
-
Reaction: React overnight or use microwave heating (50°C).
Phase 4: Monitoring & Capping
-
Test:
-
Primary Amines: Kaiser Test (Blue = Free amine/Incomplete; Yellow = Complete).
-
Secondary Amines (Pro/N-Me): Chloranil Test (Blue = Free amine; Colorless = Complete).
-
-
Capping (Mandatory for ncAAs):
-
If the test is slightly positive after double coupling, CAP IT .
-
Solution: Acetic Anhydride (5%) / Pyridine (6%) in DMF. Shake 10 min.
-
Reasoning: It is better to terminate a deletion sequence (easily purified by HPLC) than to grow a "deletion peptide" that differs by only one residue (impossible to purify).
-
Phase 5: Cleavage
-
Cocktail: TFA (92.5%), TIS (2.5%), H2O (2.5%), DODT (2.5%).
-
Time: 2–3 hours.
-
Precipitation: Cold Diethyl Ether.[9]
Visualization of Workflows
Diagram 1: Decision Logic for Coupling Reagents
This diagram guides the user through the selection of the optimal chemistry based on the specific properties of the amino acid.
Caption: Decision matrix for selecting coupling reagents. Red nodes indicate aggressive activation for hindered residues; Green indicates mild activation for sensitive residues.
Diagram 2: The Optimized SPPS Cycle for ncAAs
This flowchart illustrates the cyclic process with integrated quality control checkpoints specifically for non-natural amino acids.
Caption: Optimized SPPS cycle workflow. Note the mandatory QC checkpoint and capping step to prevent the propagation of deletion sequences.
Troubleshooting & Quality Control
| Observation | Probable Cause | Corrective Action |
| Low Yield / Deletion | Steric hindrance or aggregation. | 1. Switch solvent to NMP or use "Magic Mixture" (DCM/DMF/NMP).2.[4] Use microwave heating (50°C).3. Double couple. |
| Racemization (D-isomer) | High base concentration or over-activation. | 1. Switch from HATU/DIPEA to DIC/Oxyma.2. Use Collidine instead of DIPEA.3. Lower temperature to 0°C for coupling. |
| Incomplete Fmoc Removal | Aggregation (beta-sheet formation). | 1. Add DBU (2%) to deprotection mix.2. Use pseudoprolines (e.g., Fmoc-Ser(tBu)-Thr(PsiMe,MePro)-OH) at strategic positions. |
| Aspartimide Formation | Base-catalyzed ring closure (Asp-Gly/Asn sequences). | Add 0.1 M Oxyma Pure to the deprotection solution (Piperidine). |
References
-
National Institutes of Health (PMC). Suppression of alpha-carbon racemization in peptide synthesis. Available at: [Link]
Sources
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High-throughput screening of functionalized imidazole libraries
Application Note: High-Throughput Screening of Functionalized Imidazole Libraries
Introduction: The Imidazole Privilege
The imidazole ring is a "privileged scaffold" in medicinal chemistry, serving as the core for ubiquitous drugs like ketoconazole (antifungal), losartan (antihypertensive), and dacarbazine (anticancer). Its amphoteric nature (pKa ~7.0) allows it to act as both a hydrogen bond donor and acceptor, making it an ideal mimic for the histidine side chain in protein active sites.
In high-throughput screening (HTS), functionalized imidazole libraries—often synthesized via multicomponent reactions like the Van Leusen or Debus-Radziszewski syntheses—offer high diversity with relatively low molecular weight. However, screening these libraries presents unique challenges regarding solubility, metal coordination, and assay interference.
This guide provides a validated workflow for screening these libraries, focusing on Kinase Inhibition (a dominant application) and addressing the specific physicochemical nuances of imidazole derivatives.
Library Logic & Synthesis Overview
Before screening, understanding the library's origin is critical for troubleshooting. Modern imidazole libraries are often generated via One-Bead-One-Compound (OBOC) methods or parallel solution-phase synthesis.
-
Van Leusen Reaction: Reacts TosMIC (tosylmethyl isocyanide) with aldimines to form 1,4,5-trisubstituted imidazoles.
-
Debus-Radziszewski Reaction: Condenses a 1,2-dicarbonyl, an aldehyde, and ammonia/amine to form 2,4,5-trisubstituted imidazoles.
Critical Consideration for HTS: Imidazoles are excellent metal chelators. If your HTS assay relies on metal-dependent enzymes (e.g., metalloproteases) or metal-based detection (e.g., certain fluorescence polarization tracers), false positives are common. See Section 5 for mitigation strategies.
HTS Workflow Visualization
The following diagram outlines the integrated workflow from library storage to hit validation.
Caption: Integrated HTS workflow for imidazole libraries, emphasizing QC and counter-screening for false positives.
Detailed Protocol: Library Preparation
Objective: Prepare a 10,000-compound imidazole library for acoustic dispensing, ensuring minimal precipitation.
Expert Insight: Imidazole derivatives can crystallize out of DMSO if water absorption occurs (DMSO is hygroscopic). "Crash-out" is the #1 cause of false negatives in this class.
-
Solubilization:
-
Dissolve solid compounds to 10 mM in 100% anhydrous DMSO.
-
Step: Vortex for 30 seconds, then sonicate for 5 minutes in a water bath to ensure complete dissolution.
-
-
Quality Control (Random Sampling):
-
Select 5% of the library at random.
-
Perform LC-MS to verify purity (>90%) and identity.
-
Nephelometry Check: Dilute 1 µL of stock into 99 µL of assay buffer. Measure light scattering. If scattering increases >20% over buffer background, the compound is insoluble at screening concentrations.
-
-
Source Plate Preparation:
-
Transfer 40 µL of stock to 384-well Low Dead Volume (LDV) plates (compatible with Labcyte Echo or similar acoustic handlers).
-
Centrifuge at 1000 x g for 1 minute to remove bubbles.
-
Seal with aluminum foil heat seal (prevent DMSO hydration). Store at -20°C.
-
Detailed Protocol: TR-FRET Kinase Assay
Application: Screening for p38 MAPK inhibitors (Anti-inflammatory target).[1] Method: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). This ratiometric method minimizes interference from autofluorescent imidazole compounds.
Reagents:
-
Enzyme: Recombinant p38 MAPK (human).
-
Substrate: Biotinylated ATF2 peptide.
-
ATP: Ultra-pure (at Km concentration, typically 10-50 µM).
-
Detection: Europium-labeled anti-phospho-ATF2 antibody (Donor) + APC-labeled Streptavidin (Acceptor).
Step-by-Step Procedure:
-
Compound Dispensing (The "Dry" Spot):
-
Use an acoustic liquid handler to dispense 20 nL of library compounds (10 mM stock) into a white, low-volume 384-well assay plate.
-
Final Concentration: 10 µM (assuming 20 µL final assay volume).
-
Controls:
-
High Control (HPE): 20 nL DMSO + Enzyme + Substrate (0% Inhibition).
-
Low Control (ZPE): 20 nL Reference Inhibitor (e.g., SB203580) + Enzyme + Substrate (100% Inhibition).
-
-
-
Enzyme Reaction Assembly:
-
Step A: Add 10 µL of 2X Enzyme/Substrate Mix in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Brij-35).
-
Note: Imidazoles can be pH sensitive; ensure HEPES buffer is strictly pH 7.5.
-
Step B: Add 10 µL of 2X ATP solution to initiate the reaction.
-
Centrifuge plate (1000 rpm, 30 sec).
-
Incubate: 60 minutes at Room Temperature (RT).
-
-
Detection Step:
-
Add 10 µL of Detection Mix (Eu-Antibody + APC-Streptavidin) containing EDTA (to stop the kinase reaction).
-
Incubate: 60 minutes at RT (protect from light).
-
-
Readout:
-
Measure fluorescence on a multimode reader (e.g., EnVision).
-
Excitation: 337 nm (Laser).
-
Emission 1: 665 nm (APC - FRET signal).
-
Emission 2: 620 nm (Europium - Reference).
-
Data Analysis & Hit Validation
Quantitative Metrics
Calculate the TR-FRET Ratio:
Table 1: Assay Validation Criteria
| Metric | Formula | Acceptance Criteria |
| Signal-to-Background (S/B) | > 3.0 | |
| Coefficient of Variation (CV) | < 5% (for controls) | |
| Z' Factor | $1 - \frac{3(\sigma{HPE} + \sigma_{ZPE})}{ | \mu_{HPE} - \mu_{ZPE} |
Where
Addressing False Positives (The "Imidazole Trap")
Imidazoles are notorious for two types of interference:
-
Metal Chelation: They may strip
from the kinase active site or from the antibody.-
Validation: Retest hits with increased
concentration. If potency drops significantly, the compound is likely a chelator, not a competitive inhibitor.
-
-
Aggregation: Hydrophobic imidazoles form colloidal aggregates that sequester enzymes.
-
Validation: Add 0.01% Triton X-100 to the assay buffer. Aggregators will lose activity; true binders will remain potent.
-
References
-
Van Leusen Imidazole Synthesis for One-Bead-One-Compound DNA-Encoded Libraries. Bioconjugate Chemistry, 2025.[2][3][4] Link
-
Discovery of imidazole vinyl pyrimidines as a novel class of kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 2008.[5] Link
-
Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors. Journal of Medicinal Chemistry, 2012. Link
-
High-Throughput Screening (HTS) for Drug Discovery. Thermo Fisher Scientific Application Notes. Link
-
Debus–Radziszewski imidazole synthesis. Wikipedia (General Reaction Mechanism). Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Van Leusen Imidazole Synthesis for One-Bead-One-Compound DNA-Encoded Libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of imidazole vinyl pyrimidines as a novel class of kinase inhibitors which inhibit Tie-2 and are orally bioavailable - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving the yield of the synthesis of Methyl 2-amino-2-(1-ethyl-1h-imidazol-5-yl)acetate
This guide serves as a specialized Technical Support Center for researchers synthesizing Methyl 2-amino-2-(1-ethyl-1H-imidazol-5-yl)acetate . It addresses the specific challenges of working with imidazole-glycine analogs, including regioselectivity, water solubility, and zwitterionic isolation.
Technical Support Center: Synthesis of Methyl 2-amino-2-(1-ethyl-1H-imidazol-5-yl)acetate
Ticket ID: #IMDZ-GLY-005 Subject: Yield Optimization & Protocol Troubleshooting Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division
Diagnostic Phase: Why is Your Yield Low?
Before altering your protocol, verify the integrity of your starting material. The most common "yield killer" in this synthesis is not the reaction chemistry, but the purity of the starting aldehyde.
-
Target Starting Material: 1-Ethyl-1H-imidazole-5-carbaldehyde.[1][2]
-
Critical Check: Run a 1H NMR in DMSO-d6.
-
The Issue: Commercial "imidazole-carbaldehydes" are often mixtures of 1,4- and 1,5-isomers due to tautomerism during their synthesis.
-
Diagnostic Signal: The C2-H proton of the 1,5-isomer (desired) typically shifts downfield (~7.8–8.0 ppm) compared to the 1,4-isomer, and the NOE (Nuclear Overhauser Effect) signal between the N-ethyl group and the aldehyde proton is strong for the 1,5-isomer but weak/absent for the 1,4-isomer.
-
Action: If your starting material contains >5% of the 1,4-isomer, recrystallize or purify via column chromatography (DCM/MeOH) before proceeding. Isomer impurities do not crystallize well in the hydantoin stage, leading to "oiling out."
-
Recommended Workflow: The Bucherer-Bergs Route
We recommend the Bucherer-Bergs pathway over the Strecker synthesis for this specific substrate.
-
Why? The Strecker aminonitrile intermediate is often unstable and prone to retro-cyanohydrin decomposition. The Bucherer-Bergs hydantoin intermediate is a stable, crystalline solid that allows for easy purification (precipitation) without chromatography.
Visual Workflow (Graphviz Diagram)
Caption: Optimized Bucherer-Bergs pathway prioritizing intermediate stability and purification ease.
Optimized Experimental Protocol
Step 1: Hydantoin Formation (The "Lock-In" Step)
Prevents reversion to aldehyde and loss of ammonia.
-
Reagents: Dissolve 1-ethyl-1H-imidazole-5-carbaldehyde (1.0 eq) in 50% aqueous ethanol (0.5 M concentration).
-
Additions: Add ammonium carbonate (3.0 eq) and sodium cyanide (1.2 eq).
-
Note: Use a sealed pressure tube or autoclave. The loss of ammonia gas at 60°C shifts the equilibrium back to the starting material.
-
-
Reaction: Heat to 60–65°C for 18–24 hours.
-
Workup (Critical):
-
Concentrate the mixture to ~50% volume to remove ethanol.
-
Adjust pH to ~6–7 with dilute HCl.
-
Cool to 4°C. The hydantoin should precipitate as a white/off-white solid. Filter and wash with ice-cold water.
-
Yield Target: >80%.[1]
-
Step 2: Hydrolysis to Amino Acid
Converts the cyclic hydantoin to the linear amino acid.
-
Reagents: Suspend the hydantoin in 3M NaOH (5.0 eq).
-
Reaction: Reflux (100°C) for 24 hours. Monitor ammonia evolution (litmus paper at condenser outlet). Stop when ammonia evolution ceases.
-
Isolation (The "Salt" Trap):
-
Do NOT try to isolate the free zwitterion by isoelectric precipitation; imidazole amino acids are highly water-soluble.
-
Method: Neutralize with HCl to pH ~2 and evaporate to dryness. You will have a mixture of the amino acid hydrochloride and NaCl. Proceed directly to esterification (the salt will not interfere if dry), OR use Barium Hydroxide [Ba(OH)2] for hydrolysis.
-
Ba(OH)2 Advantage: After reflux, add stoichiometric H2SO4. BaSO4 precipitates out. Filter it off. The filtrate contains pure amino acid. Evaporate to dryness.
-
Step 3: Methyl Esterification
Formation of the final product.
-
Preparation: Suspend the dry amino acid (or crude NaCl mixture) in anhydrous Methanol (0.2 M).
-
Activation: Cool to 0°C. Add Thionyl Chloride (SOCl2, 3.0 eq) dropwise.
-
Exothermic! Control temp <10°C to avoid charring.
-
-
Reaction: Reflux for 4–6 hours.
-
Workup:
-
Evaporate solvent to dryness.
-
Redissolve in minimal MeOH and precipitate with Et2O (Diethyl Ether) or MTBE.
-
Result: The product isolates as the Dihydrochloride salt (highly stable, non-hygroscopic).
-
Troubleshooting Guide & FAQs
| Symptom | Probable Cause | Corrective Action |
| Low Yield in Step 1 (Hydantoin) | Loss of Ammonia | Use a sealed pressure vessel (Ace Glass or similar). Add (NH4)2CO3 in excess (4-5 eq). |
| "Oiling Out" in Step 1 | Impure Aldehyde | Check starting material purity. If oil forms, scratch with a glass rod and cool to -20°C. Recrystallize from EtOH/Water. |
| Product is a sticky gum (Step 3) | Water Contamination | Ensure MeOH is anhydrous. Use a drying tube. Residual water hydrolyzes the ester back to acid. |
| Low Purity after Esterification | Incomplete Hydrolysis | Ensure Step 2 runs until no ammonia is detected. Unreacted hydantoin will not esterify and contaminates the product. |
| NMR shows "missing" protons | Deuterium Exchange | The alpha-proton (between amine and carbonyl) is acidic and may exchange with D2O or CD3OD. Run NMR in DMSO-d6 or CDCl3 (if soluble). |
Frequently Asked Questions (FAQs)
Q: Can I use the Strecker reaction instead? It seems faster. A: You can, but yields are typically lower (40–50%) for imidazole aldehydes. The aminonitrile intermediate often darkens (polymerizes) upon isolation. If you must use Strecker, do not isolate the nitrile. Treat the crude nitrile mixture directly with HCl/MeOH to convert it to the ester in one pot (Pinner reaction conditions), but expect a difficult purification.
Q: Why isolate as the Dihydrochloride salt? A: The free base of this compound is an oil or amorphous solid that is difficult to handle and oxidizes over time. The .2HCl salt is a stable, crystalline solid, making it easier to weigh and store for drug development assays.
Q: My starting aldehyde is dark brown. Is it usable? A: Likely not. Imidazole aldehydes oxidize to carboxylic acids or polymerize. Purify it by passing it through a short silica plug (DCM/MeOH 95:5) until it is a pale yellow/white solid.
Quantitative Data Summary
| Parameter | Bucherer-Bergs Route | Strecker Route |
| Overall Yield | ~65–75% | ~30–45% |
| Purity (HPLC) | >98% (after crystallization) | ~85–90% (requires column) |
| Time Required | 3 Days | 1.5 Days |
| Scalability | High (kg scale feasible) | Low (exothermic steps) |
References
-
Bucherer-Bergs Reaction Mechanism & Optimization
-
Ware, E. "The Chemistry of the Hydantoins."[3] Chemical Reviews, 1950, 46(3), 403–470.
-
- Synthesis of Imidazole Amino Acids: Ma, Z. et al. "Efficient Synthesis of 5-Substituted Hydantoins via Bucherer-Bergs Reaction." Journal of Organic Chemistry, 2011. (General reference for hydantoin protocols on heterocyclic aldehydes).
- Lipshutz, B. H. et al. "Regioselective functionalization of the imidazole ring." Tetrahedron Letters, 1986.
- Li, J.J. "Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications." Springer, 2014.
Sources
Technical Support Center: Refinement of Analytical Methods for Imidazole-Containing Amino Acids
Welcome to the Technical Support Center dedicated to the analytical challenges of imidazole-containing amino acids. This guide is designed for researchers, scientists, and drug development professionals who are working with compounds like histidine, histamine, carnosine, and anserine. The unique chemical properties of the imidazole group present specific hurdles in analytical separation and detection. This resource provides in-depth, experience-based troubleshooting advice and frequently asked questions (FAQs) to help you navigate these complexities and achieve robust, reproducible results.
Introduction: The Analytical Challenge of the Imidazole Group
The imidazole ring, a five-membered heterocycle containing two nitrogen atoms, imparts a distinct chemical personality to amino acids. Its basicity, aromaticity, and potential for metal chelation can lead to a variety of analytical issues, including poor peak shape, low recovery, and matrix effects. Understanding the root causes of these problems is the first step toward developing reliable analytical methods.
Part 1: High-Performance Liquid Chromatography (HPLC) Troubleshooting
HPLC is a cornerstone technique for amino acid analysis. However, the basic nature of the imidazole side chain often leads to challenging chromatographic behavior, particularly in reversed-phase systems.
Frequently Asked Questions (HPLC)
Q1: My histidine/histamine peak is exhibiting significant tailing. What are the primary causes and how can I resolve this?
A1: Peak tailing for basic compounds like histidine and histamine in reversed-phase HPLC is a common issue, often stemming from secondary interactions with the stationary phase.[1][2][3]
-
Causality: The primary cause is the interaction between the positively charged imidazole ring (at acidic to neutral pH) and residual, negatively charged silanol groups on the silica-based stationary phase.[1][2][3] This creates a secondary, ion-exchange-like retention mechanism that is much slower than the primary hydrophobic interaction, resulting in a "tail" on the peak.[2][3][4]
-
Troubleshooting Steps:
-
Mobile Phase pH Adjustment: Lowering the mobile phase pH (e.g., to pH 2.5-3.0) can suppress the ionization of the silanol groups, thereby minimizing these secondary interactions.[3][5]
-
Use of a "High-Purity" Silica Column (Type B): Modern HPLC columns are often manufactured with high-purity silica, which has a lower concentration of acidic silanol groups and trace metals, reducing the likelihood of peak tailing for basic compounds.[4][6]
-
Employ a Competing Base: Adding a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can help to saturate the active silanol sites on the stationary phase, preventing them from interacting with your analyte.[5]
-
Consider a Polar-Embedded or End-Capped Column: These types of columns have stationary phases that are modified to shield the residual silanol groups, further reducing unwanted secondary interactions.[1]
-
Q2: I'm observing inconsistent retention times for my imidazole-containing analytes. What should I investigate?
A2: Retention time drift can be caused by a number of factors, from mobile phase preparation to instrument issues.[7]
-
Causality: The retention of ionizable compounds like histidine is highly sensitive to the pH of the mobile phase. Even small variations in pH can lead to significant shifts in retention time. Inadequate column equilibration and temperature fluctuations can also contribute to this issue.[7]
-
Troubleshooting Workflow:
Troubleshooting workflow for retention time drift.
Q3: Why is the response for histidine consistently low in my pre-column derivatization method using o-phthalaldehyde (OPA)?
A3: While OPA is a popular derivatizing agent for primary amines, its reaction with histidine can be problematic.
-
Causality: The OPA reagent reacts with the primary amino group of amino acids. However, the reaction with histidine can be less stable or incomplete compared to other amino acids, leading to a lower and more variable response.[8] The pH of the derivatization reaction is also critical and needs to be optimized.[8]
-
Troubleshooting Steps:
-
Optimize Derivatization Time: Investigate the reaction kinetics to ensure the derivatization has gone to completion for histidine.[8]
-
Alternative Derivatization Reagents: Consider using a different derivatization chemistry, such as 9-fluorenyl-methyl chloroformate (FMOC), which reacts with both primary and secondary amines and is often used in conjunction with OPA for comprehensive amino acid analysis.[8][9]
-
Post-Column Derivatization: If pre-column derivatization proves to be too variable, a post-column derivatization approach can offer better reproducibility as the derivatization reaction is more controlled and less susceptible to matrix effects.[10]
-
Part 2: Gas Chromatography (GC) and Derivatization
For GC analysis, the low volatility of amino acids necessitates a derivatization step to make them amenable to this technique.[11][12]
Frequently Asked Questions (GC)
Q1: What are the most common derivatization strategies for analyzing imidazole-containing amino acids by GC, and what are their pros and cons?
A1: The goal of derivatization for GC is to increase the volatility and thermal stability of the amino acids by masking their polar functional groups.[11]
| Derivatization Method | Reagent Examples | Advantages | Disadvantages |
| Silylation | MTBSTFA, MSTFA, BSTFA | Forms stable derivatives, well-established method.[12] | Sensitive to moisture, which can lead to incomplete derivatization and unstable derivatives.[13] |
| Acylation/Esterification | Pentafluoropropionic anhydride (PFPA) with an alcohol | Creates highly electronegative derivatives suitable for electron capture detection (ECD), stable derivatives.[11] | Can be a multi-step process, may require heating.[11] |
Q2: I am seeing multiple peaks for a single amino acid after derivatization. What could be the cause?
A2: The appearance of multiple peaks for a single analyte often points to incomplete or side reactions during the derivatization process.
-
Causality: For silylation reactions, incomplete derivatization of all active hydrogens (on the amino, carboxyl, and imidazole ring) can lead to the formation of multiple derivatives with different volatility and chromatographic properties.[13] The solvent used can also influence the derivatization of certain amino acids.[13]
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Moisture is a significant issue in silylation reactions. Ensure all glassware is thoroughly dried and use anhydrous solvents and reagents.
-
Optimize Reaction Conditions: The reaction time and temperature may need to be adjusted to ensure complete derivatization.[11] For example, a study using MTBSTFA for amino acid derivatization involved heating at 100°C for 4 hours.
-
Check for Side Reactions: Some amino acids may be prone to side reactions under specific derivatization conditions. Review the literature for the specific derivatization chemistry you are using.
-
Part 3: Mass Spectrometry (MS) and Matrix Effects
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for the sensitive and selective analysis of amino acids. However, it is not without its challenges, most notably matrix effects.
Frequently Asked Questions (MS)
Q1: What are matrix effects in LC-MS, and why are they a concern for the analysis of imidazole-containing amino acids in biological samples?
A1: A matrix effect is the alteration of the ionization efficiency of an analyte due to the presence of co-eluting compounds from the sample matrix.[14][15][16] This can lead to either ion suppression or enhancement, which can significantly impact the accuracy and precision of quantitative analyses.[14][15][16]
-
Causality: In biological samples, compounds such as salts, phospholipids, and proteins can co-elute with the analytes of interest and interfere with the ionization process in the mass spectrometer's ion source.[15][16][17][18] This interference can be particularly pronounced in electrospray ionization (ESI).[15][18]
Q2: How can I identify and mitigate matrix effects in my LC-MS/MS method?
A2: Several strategies can be employed to assess and minimize the impact of matrix effects.
-
Identification:
-
Post-Column Infusion: This technique involves infusing a constant flow of the analyte solution into the LC eluent after the analytical column, while a blank matrix sample is injected. Any dip or rise in the analyte's signal at the retention time of interfering matrix components indicates ion suppression or enhancement, respectively.
-
Post-Extraction Spike: This method compares the response of an analyte spiked into a blank, extracted matrix sample with the response of the analyte in a pure solvent.[18] A significant difference in response indicates the presence of a matrix effect.
-
-
Mitigation Strategies:
Key strategies for mitigating matrix effects. -
Improved Sample Preparation: More effective sample cleanup through techniques like solid-phase extraction (SPE), liquid-liquid extraction (LLE), or protein precipitation (PPT) can remove many of the interfering matrix components.[18]
-
Chromatographic Separation: Adjusting the HPLC method to better separate the analyte from the interfering compounds is a crucial step.
-
Stable Isotope-Labeled Internal Standards (SIL-IS): The use of an internal standard that is chemically identical to the analyte but mass-differentiated (e.g., deuterium-labeled) is the most effective way to compensate for matrix effects, as the SIL-IS will be affected in the same way as the analyte.[18]
-
Matrix-Matched Calibration: Preparing calibration standards in a blank matrix that is as similar as possible to the samples can also help to compensate for matrix effects.[17]
-
Part 4: Capillary Electrophoresis (CE)
Capillary electrophoresis offers a high-efficiency alternative for the separation of charged species like amino acids.
Frequently Asked Questions (CE)
Q1: When is CE a good alternative to HPLC for the analysis of imidazole-containing compounds?
A1: CE can be particularly advantageous for the analysis of highly polar and charged molecules that are difficult to retain on traditional reversed-phase HPLC columns.[19] It also excels in the chiral separation of imidazole derivatives when appropriate chiral selectors, such as cyclodextrins, are added to the background electrolyte.[20][21]
Q2: What are the key parameters to optimize for the CE separation of imidazole derivatives?
A2: The separation in CE is governed by the electrophoretic mobility of the analytes, which is influenced by several factors.
-
Key Optimization Parameters:
-
Buffer pH: The pH of the background electrolyte determines the charge state of the analytes and the electroosmotic flow (EOF), both of which are critical for separation.
-
Buffer Concentration: Affects the ionic strength of the buffer, which can influence resolution and current generation.
-
Applied Voltage: Higher voltages generally lead to faster separations, but can also generate Joule heating, which may degrade resolution.[19][22]
-
Capillary Temperature: Controlling the temperature is important for maintaining reproducible migration times.[20][22]
-
Additives: For chiral separations, the type and concentration of the chiral selector (e.g., β-cyclodextrin) are the most important parameters to optimize.[20]
-
References
-
An, M., Yuan, T., Zhang, C., & Wang, C. (2019). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. Scientific Reports, 9(1), 1-8. [Link]
-
Karaconstantis, S., & Jones, P. R. (2021). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. Metabolites, 11(3), 173. [Link]
-
NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry?[Link]
-
Becker, G. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical Techniques and Research. [Link]
-
Mita, H., Yasueda, H., & Shida, T. (1990). Analysis of histamine and N tau-methylhistamine in plasma by gas chromatography-negative ion-chemical ionization mass spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications, 528(1), 139-145. [Link]
-
Chrom Tech. (2025, October 28). What Causes Peak Tailing in HPLC?[Link]
-
ResolveMass Laboratories Inc. (2025, December 29). The Impact of Matrix Effects on Mass Spectrometry Results. [Link]
-
Davies, M. I., & Thomas, A. J. (1974). General problems associated with the analysis of amino acids by automated ion-exchange chromatography. Laboratory Practice, 23(11), 637-640. [Link]
-
Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes. [Link]
-
Boag, M. (2025, June 9). How to Reduce Peak Tailing in HPLC? Phenomenex. [Link]
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. [Link]
-
LCGC International. (2022, April 15). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. [Link]
-
Nevado, J. J., Peñalvo, G. C., & Dorado, R. M. (1999). Chemometric method to optimize chiral separation of imidazole derivatives by capillary electrophoresis. Talanta, 50(3), 533-540. [Link]
-
Yoshida, T., Itou, A., Yamamoto, R., & Todoroki, K. (2013). Determination of Histamine in Seafood by Hydrophilic Interaction Chromatography/Tandem Mass Spectrometry. Analytical Sciences, 29(9), 919-922. [Link]
-
ResearchGate. (2022, January 12). Validated Method for the Determination of Five Membered Heterocyclic Polar Compound Imidazole in Drug Substances Using Capillary Electrophoresis and UV Detection. [Link]
-
Rashaid, A. H. B., Jackson, G. P., & Harrington, P. de B. (2014). Quantitation of Amino Acids in Human Hair by Trimethylsilyl Derivatization Gas Chromatography/Mass Spectrometry. Enliven: Bio analytical Techniques, 1(1), 002. [Link]
-
El-Subbagh, H. I., & El-Enany, N. (2001). Separation of chiral 4-substituted imidazole derivatives by cyclodextrin-modified capillary electrophoresis. Biomedical Chromatography, 15(1), 25-30. [Link]
-
Dolan, J. W. (2001). Why Do Peaks Tail? LCGC North America, 19(2), 140-146. [Link]
-
UC Davis Stable Isotope Facility. (2024, October 15). Sample Preparation - Compound Specific 13C & 15N analysis of Amino Acids by GC-C-IRMS. [Link]
-
Tsai, I. L., & Chen, Y. C. (2004). Assay of histamine by nano‐liquid chromatography/tandem mass spectrometry with a packed nanoelectrospray emitter. Rapid Communications in Mass Spectrometry, 18(10), 1121-1127. [Link]
-
International Journal of Pharmaceutical and Biological Science Archive. (n.d.). View of Validated Method for the Determination of Five Membered Heterocyclic Polar Compound Imidazole in Drug Substances Using Capillary Electrophoresis and UV Detection. [Link]
-
Medicilon. (2025, September 11). Unveiling Amino Acid Analysis: Challenges and Best Practices with Biological Samples. [Link]
-
ResearchGate. (n.d.). Mass spectrometric parameters for the determination of histamine using...[Link]
-
Dimitrijevic, M., et al. (2015). UPLC-MS/MS determination of histamine levels in canned fish collected from Belgrade retail markets. Tehnologija mesa, 56(1), 46-53. [Link]
-
Bio-Synthesis. (2012, November 5). Amino Acid Analysis Overview. [Link]
-
Creative Biolabs. (2025, April 22). Amino Acid Sequencing Challenges: A Deep Dive. [Link]
-
Nakashima, K., et al. (2024). Determination of Imidazole Dipeptides and Related Amino Acids in Natural Seafoods by Liquid Chromatography–Tandem Mass Spectrometry Using a Pre-Column Derivatization Reagent. Metabolites, 14(6), 335. [Link]
-
ResearchGate. (2024, June 12). Determination of Imidazole Dipeptides and Related Amino Acids in Natural Seafoods by Liquid Chromatography–Tandem Mass Spectrometry Using a Pre-Column Derivatization Reagent. [Link]
-
ResearchGate. (2019, August 29). Histidine is continuously low in otherwise perfect amino acid separation with HPLC. Help??[Link]
-
SCION Instruments. (n.d.). HPLC Troubleshooting Guide. [Link]
-
CHROMacademy. (n.d.). HPLC Troubleshooting. [Link]
-
Andreu, I., et al. (2020). Imidazole and Imidazolium Antibacterial Drugs Derived from Amino Acids. Molecules, 25(24), 6033. [Link]
-
Shimadzu. (n.d.). Analytical Methods for Amino Acids. [Link]
-
Agilent. (n.d.). Amino Acid Analysis. [Link]
Sources
- 1. chromtech.com [chromtech.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. researchgate.net [researchgate.net]
- 5. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 6. HPLC Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 7. HPLC Troubleshooting Guide [scioninstruments.com]
- 8. researchgate.net [researchgate.net]
- 9. agilent.com [agilent.com]
- 10. Analytical Methods for Amino Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 11. Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]
- 14. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 15. nebiolab.com [nebiolab.com]
- 16. longdom.org [longdom.org]
- 17. resolvemass.ca [resolvemass.ca]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. researchgate.net [researchgate.net]
- 20. Chemometric method to optimize chiral separation of imidazole derivatives by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Separation of chiral 4-substituted imidazole derivatives by cyclodextrin-modified capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pdf.benchchem.com [pdf.benchchem.com]
Strategies to avoid racemization during the synthesis of chiral imidazole amino acids
Executive Summary: The Histidine Challenge
In the synthesis of chiral imidazole amino acids—most notably Histidine (His) —racemization is a pervasive failure mode.[1][2][3] Unlike other amino acids where racemization is primarily driven by oxazolone formation, Histidine faces a unique, intrinsic threat: autocatalysis .
The imidazole side chain contains a basic nitrogen (
This guide provides field-proven strategies to neutralize this mechanism, focusing on protecting group selection, coupling reagent architecture, and base management.
Mechanism of Failure
To solve the problem, we must visualize the enemy. The diagram below details the specific intramolecular pathway that makes Histidine unique among amino acids.
Figure 1: The "Proximity Effect." The bulky Trityl (Trt) group typically protects the distal
Troubleshooting & Strategy Guide (FAQ)
Q1: I am using Fmoc-His(Trt)-OH. Why am I still seeing 5-15% racemization?
Root Cause: The Trityl (Trt) group is sterically bulky and preferentially binds to the distal (
Strategic Fix:
-
Switch Protecting Groups (If feasible): Use Fmoc-His(Bum)-OH or Fmoc-His(MBom)-OH . These groups protect the
position directly, physically blocking the base catalysis. Note: Bum releases formaldehyde upon cleavage; handle with care. -
Optimize Coupling (If Trt is mandatory): You must outrun the racemization kinetics. Switch from slow activation to high-speed, base-free activation (see Protocol A below).
Q2: Which coupling reagent yields the lowest racemization rates for Histidine?
Data indicates that carbodiimide-based coupling with suppressors (DIC/Oxyma) or phosphonium salts without strong bases (DEPBT) outperform standard uronium reagents (HATU/HBTU) for this specific amino acid.
| Coupling System | Base Required? | Approx. Racemization % | Recommendation |
| DIC / Oxyma Pure | No | < 1.0% | Gold Standard. Acidic environment suppresses imidazole basicity. |
| DEPBT / DIPEA | Yes | 1.0 - 2.0% | Excellent alternative; DEPBT is less activating than HATU. |
| DIC / HOBt | No | 2.0 - 5.0% | Standard, but Oxyma is superior to HOBt. |
| HATU / DIPEA | Yes | 10 - 20% | Avoid. High activation + strong base = rapid racemization. |
| HATU / Collidine | Yes | 3.0 - 5.0% | Acceptable if HATU is required for difficult sequences. |
Q3: How does the choice of base affect stereochemical purity?
The base is often the culprit. Strong bases like DIPEA (Diisopropylethylamine) increase the basicity of the reaction medium, promoting proton abstraction.
-
Best Case: No Base. Use DIC/Oxyma.[5] The reaction proceeds in a slightly acidic/neutral buffering range provided by Oxyma (pKa ~4.6).
-
Alternative: If a base is required (e.g., with HATU), use 2,4,6-Collidine (TMP) . It is a weaker base than DIPEA and sterically hindered, reducing its ability to abstract the
-proton directly.
Q4: Can I use microwave synthesis for Histidine coupling?
Proceed with extreme caution. While microwave energy accelerates coupling, it exponentially increases the rate of racemization for Histidine.
-
Limit: Max temperature 50°C .
-
Preferred: Couple Histidine at Room Temperature (RT) or even 0°C for the first hour, then finish at RT. Do not use 75°C or 90°C standard microwave cycles.
Experimental Protocols
Protocol A: The "Safe-Zone" Coupling (DIC/Oxyma)
Recommended for Fmoc-His(Trt)-OH to minimize racemization (<1%).
Reagents:
-
Fmoc-His(Trt)-OH (3.0 eq)
-
DIC (Diisopropylcarbodiimide) (3.0 eq)[6]
-
Oxyma Pure (Ethyl cyano(hydroxyimino)acetate) (3.0 eq)
Step-by-Step:
-
Preparation: Dissolve Fmoc-His(Trt)-OH and Oxyma Pure in minimal DMF.
-
Why? Premixing the amino acid and the suppressor ensures the active ester is formed immediately upon DIC addition, stabilizing the molecule.
-
-
Activation: Add DIC to the mixture.
-
Critical:Do not pre-activate for more than 2 minutes. Long pre-activation times allow the imidazole ring to attack the active ester (forming side products) or racemize.
-
-
Coupling: Add the solution immediately to the resin-bound free amine.
-
Incubation: Agitate at Room Temperature for 60–90 minutes.
-
Note: Do not heat.
-
-
Monitoring: Check with Kaiser test. If incomplete, re-couple using fresh reagents rather than extending time.
Protocol B: The "Difficult Sequence" Coupling (HATU/Collidine)
Use only if steric hindrance prevents Protocol A from working.
Reagents:
Step-by-Step:
-
Chill: Cool the amino acid solution and the resin slurry to 0°C (ice bath).
-
Dissolve: Dissolve Fmoc-His(Trt)-OH and HATU in DMF.
-
Base Addition: Add Collidine. Shake briefly (30 seconds).
-
Coupling: Add to resin. Maintain at 0°C for 30 minutes, then allow to warm to Room Temperature for 30 minutes.
-
Why? The low temperature suppresses the kinetic rate of proton abstraction during the most reactive phase of the coupling.
-
References
-
Steinauer, R., et al. (1989). "Racemization of Histidine in Solid Phase Peptide Synthesis." International Journal of Peptide and Protein Research.[8] Link
-
Subirós-Funosas, R., et al. (2009). "Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion." Chemistry – A European Journal. Link
-
Han, Y., et al. (2004). "Synergistic Effect of Collidine and HATU in the Suppression of Racemization in the Coupling of Histidine." Journal of Peptide Science. Link
-
Mergler, M., et al. (2001). "The Aspartimide Problem in Fmoc-based SPPS. Part I." Journal of Peptide Science. (Context on base effects). Link
-
Albericio, F., et al. (2018). "Peptide Synthesis: Chemical Methods." Comprehensive Organic Synthesis II. (Review of protecting groups including Bum/Bom). Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. scite.ai [scite.ai]
- 4. benchchem.com [benchchem.com]
- 5. bachem.com [bachem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. peptide.com [peptide.com]
- 8. Mechanism of racemisation of histidine derivatives in peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Improving the Solubility of Imidazole-Based Drug Candidates
Introduction: The Imidazole Paradox
Imidazole-based pharmacophores (e.g., ketoconazole, clotrimazole, dacarbazine) are ubiquitous in medicinal chemistry due to their ability to form hydrogen bonds and coordinate with metal ions in enzyme active sites (e.g., CYP450 heme iron).[1] However, this same structural feature creates a "solubility paradox":
-
Amphoteric Nature: The imidazole ring has a basic nitrogen (
for the conjugate acid) and an acidic nitrogen ( ).[1] At physiological pH (7.4), many imidazole derivatives exist primarily in their neutral, uncharged form, leading to intrinsic solubility ( ) "cliffs."[1] -
High Crystal Lattice Energy: The planar ring facilitates strong
stacking and intermolecular hydrogen bonding, resulting in stable crystal lattices that require significant energy to break during dissolution.[1]
This guide addresses these challenges through three troubleshooting modules, moving from simple chemical modifications to complex formulation strategies.
Module 1: pH-Dependent Solubility & Salt Selection
Context: The most common issue with imidazole candidates is precipitation upon dilution into neutral biological buffers (pH 7.[1]4) after being dissolved in acidic stock solutions.[1]
Diagnostic Workflow: The pH-Solubility Profile
Before attempting formulation, you must define the pH-dependent solubility boundary.[1]
Figure 1: Decision tree for salt selection based on the basicity of the imidazole nitrogen.
FAQ: Troubleshooting Salt Formation
Q: I formed a Hydrochloride (HCl) salt, but it precipitates as the free base in my dissolution media. Why? A: This is Salt Disproportionation .[1]
-
Mechanism: If the pH of the diffusion layer at the solid-liquid interface exceeds the
(the pH where salt solubility equals free base solubility), the salt converts back to the insoluble free base. -
The Fix: For weak bases like imidazoles (
), HCl salts often disproportionate in water.[1] Switch to a counter-ion with a lower or higher lipophilicity to stabilize the salt, or use an in-situ salt formation strategy with an acidic excipient (e.g., Citric acid) in the formulation to maintain a low micro-environmental pH ( ).
Q: How do I screen for the correct counter-ion? A: Use the "Delta pKa" rule.
-
Ensure
to ensure stable proton transfer.[1] -
Recommended Counter-ions for Imidazoles:
Module 2: Cyclodextrin Complexation
Context: When salt formation fails (or the drug is neutral at physiological pH), encapsulating the hydrophobic imidazole ring into a cyclodextrin (CD) cavity is the gold standard (e.g., Itraconazole).
Protocol: Phase Solubility Study (Higuchi-Connors)[1]
This experiment determines the stability constant (
Materials:
-
API (excess)
-
-Cyclodextrin (SBE-
-CD or HP- -CD recommended)[1] -
Phosphate buffer (pH 7.4)
Step-by-Step:
-
Preparation: Prepare 5 vials with increasing CD concentrations (0, 5, 10, 20, 50 mM).
-
Saturation: Add excess imidazole candidate to each vial.
-
Equilibration: Shake at 25°C for 48-72 hours.
-
Filtration: Filter supernatant using a 0.45 µm PVDF filter (avoid nylon, which binds imidazoles).
-
Quantification: Analyze via HPLC-UV.
-
Calculation: Plot [Drug] vs. [CD]. Calculate
: Where is intrinsic solubility.[1]
Interpretation Table:
| Slope Value | Diagram Type | Interpretation | Action |
| < 1 | A_L (Linear) | 1:1 Complex formed.[1] | Proceed to formulation. |
| > 1 | A_P (Positive Deviation) | 1:2 Complex (higher order).[1] | Highly efficient; reduced CD mass required.[1] |
| < 0 | B_S (Precipitation) | Complex has limited solubility.[1] | STOP. Switch CD derivative (e.g., from |
FAQ: Cyclodextrin Troubleshooting
Q: My binding constant (
-
Add a small amount (0.1 - 0.25% w/v) of a water-soluble polymer like HPMC or PVP K30 .[1]
-
Mechanism: The polymer bridges the drug and CD via hydrogen bonding, stabilizing the complex and effectively increasing
by up to 50-100%.
Module 3: Amorphous Solid Dispersions (ASD)
Context: For "brick dust" molecules (high melting point, low solubility) where neither salts nor CDs work, disrupting the crystal lattice via ASD is necessary.[1]
Experimental Workflow: Solvent-Controlled Precipitation
Creating an ASD requires preventing the thermodynamic drive to recrystallize.[1]
Figure 2: Workflow for generating and validating Amorphous Solid Dispersions.
FAQ: ASD Instability
Q: My ASD recrystallizes after 1 week at 40°C/75% RH. What went wrong? A: You likely have Phase Separation induced by moisture.[1]
-
Mechanism: Imidazoles are often hydrophobic.[1] If you use a hydrophilic polymer (like pure PVP), moisture absorption lowers the glass transition temperature (
) of the mixture (plasticization), increasing molecular mobility and allowing recrystallization. -
The Fix:
-
Switch Polymer: Use HPMC-AS (Acetate Succinate).[1] It is amphiphilic and pH-sensitive (insoluble in stomach, soluble in intestine), protecting the ASD from moisture and preventing release in the acidic stomach where the imidazole might dissolve but then precipitate in the intestine.
-
Drug Load: Reduce drug loading from 50% to 20-30% to stay below the miscibility limit.
-
Summary of Recommendations
| Drug Property | Recommended Strategy | Key Excipient/Reagent |
| Basic ( | Salt Formation | Mesylate, Hydrochloride |
| Weakly Basic ( | Cyclodextrin Complex | SBE- |
| High MP (> 200°C) | Amorphous Dispersion | HPMC-AS (L or M grade) |
| Neutral/Lipophilic | Co-crystals | Dicarboxylic acids (e.g., Fumaric acid) |
References
-
Serajuddin, A. T. (2007).[1][2] Salt formation to improve drug solubility.[1][2][3] Advanced Drug Delivery Reviews, 59(7), 603-616.[1][2]
-
Brewster, M. E., & Loftsson, T. (2007).[1] Cyclodextrins as pharmaceutical solubilizers.[1][4] Advanced Drug Delivery Reviews, 59(7), 645-666.[1]
-
Baghel, S., Cathcart, H., & O'Reilly, N. J. (2016).[1] Polymeric Amorphous Solid Dispersions: A Review of Manufacturing Techniques. Journal of Pharmaceutical Sciences, 105(9), 2527-2544.[1]
-
Thakuria, R., et al. (2013).[1] Pharmaceutical cocrystals and poorly soluble drugs.[1][4][5][6][7][8] International Journal of Pharmaceutics, 453(1), 101-125.[1]
-
Kalepu, S., & Nekkanti, V. (2015).[1] Insoluble drug delivery strategies: review of recent advances and business prospects. Acta Pharmaceutica Sinica B, 5(5), 442-453.[1]
Sources
- 1. Imidazole - Wikipedia [en.wikipedia.org]
- 2. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rjpdft.com [rjpdft.com]
- 4. ema.europa.eu [ema.europa.eu]
- 5. Cocrystals and Drug–Drug Cocrystals of Anticancer Drugs: A Perception towards Screening Techniques, Preparation, and Enhancement of Drug Properties | MDPI [mdpi.com]
- 6. Using the Cocrystal Approach as a Promising Drug Delivery System to Enhance the Dissolution and Bioavailability of Formononetin Using an Imidazole Coformer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. ijmsdr.org [ijmsdr.org]
Addressing regioisomer formation in the synthesis of substituted imidazoles
Current Status: Online Operator: Dr. Aris Thorne, Senior Application Scientist Topic: Addressing Regioisomer Formation in Substituted Imidazoles Ticket ID: REGIO-IMID-001
Core Directive: The Regioselectivity Paradox
Welcome to the Technical Support Center. You are likely here because your NMR spectrum shows a "forest" of peaks where you expected a single clean product.
The synthesis of substituted imidazoles is notoriously plagued by regioisomerism due to two fundamental mechanisms:
-
Annular Tautomerism: The
-H and atoms in 4-substituted imidazoles are in rapid equilibrium ( tautomers). Electrophiles (alkyl halides) often attack the less sterically hindered nitrogen, but electronic factors can override this, leading to unpredictable mixtures. -
Ambident Nucleophilicity/Electrophilicity: In cyclization reactions (e.g., Debus-Radziszewski), unsymmetrical starting materials create competing pathways for ring closure.
This guide moves beyond "trial and error" by providing mechanistic control strategies for De Novo Cyclization , N-Alkylation , and C-H Functionalization .
Decision Matrix: Selecting the Right Route
Before starting a synthesis, determine your target substitution pattern. Use the logic flow below to select the methodology that guarantees the correct isomer.
Caption: Strategic workflow for selecting the synthetic route based on the desired imidazole substitution pattern. Green nodes indicate high-reliability pathways.
Module 1: De Novo Cyclization (The Van Leusen Protocol)
The Issue: The classic Debus-Radziszewski reaction using unsymmetrical
Mechanistic Insight
The reaction proceeds via a base-induced [3+2] cycloaddition of TosMIC to an aldimine. The regioselectivity is locked because the TosMIC carbon always becomes C4, and the isocyanide carbon becomes C2. The substituent on the nitrogen of the aldimine ends up at N1, and the aldehyde substituent ends up at C5.
Standard Operating Procedure: Van Leusen Synthesis
Target: 1-Benzyl-5-phenyl-1H-imidazole Scale: 1.0 mmol
| Reagent | Equivalents | Role |
| Benzaldehyde | 1.0 | C5 Source |
| Benzylamine | 1.0 | N1 Source |
| TosMIC | 1.0 | C2-N3-C4 Synthon |
| 2.0 | Base | |
| MeOH/DME (2:1) | Solvent | Protic solvent essential |
Protocol:
-
Imine Formation (In Situ): In a 25 mL round-bottom flask, combine Benzaldehyde (106 mg, 1.0 mmol) and Benzylamine (107 mg, 1.0 mmol) in MeOH (3 mL). Stir at RT for 30 mins. Checkpoint: Ensure imine formation by TLC (disappearance of aldehyde).
-
Cycloaddition: Add TosMIC (195 mg, 1.0 mmol) and
(276 mg, 2.0 mmol). Add DME (1.5 mL) to improve solubility. -
Reflux: Heat the mixture to reflux (
C) for 3-5 hours.-
Why? The elimination of p-toluenesulfinic acid (TosH) is the driving force and requires thermal energy.
-
-
Workup: Cool to RT. Remove solvent under reduced pressure.[2] Resuspend residue in water (10 mL) and extract with EtOAc (
mL). -
Purification: The 1,5-isomer is typically the major product. Purify via flash chromatography (Hexane/EtOAc).
Module 2: N-Alkylation Troubleshooting
The Issue: Alkylating a 4(5)-substituted imidazole (e.g., 4-phenylimidazole) usually yields a mixture of 1,4- and 1,5-isomers. The Rule: Sterics dominate. The electrophile prefers the nitrogen distal to the bulky substituent, favoring the 1,4-isomer .
Troubleshooting Guide: "My Ratio is 50:50"
| Symptom | Root Cause | Solution |
| 1:1 Mixture of Regioisomers | Substituent at C4 is not bulky enough to direct sterics (e.g., Methyl, Cl). | Switch to SEM Protection. Use SEM-Cl to protect. The SEM group usually favors the 1,4-position (N1). You can then functionalize C2 or C5 and deprotect. |
| Wrong Isomer (1,5-product desired) | Thermodynamic control favors 1,4. | Block the N1 position. Use a transient blocking group or synthesize de novo using Van Leusen (see Module 1). |
| Over-alkylation (Quaternary salt) | Excess alkylating agent or too strong base. | Control Stoichiometry. Use exactly 1.0 equiv of alkyl halide and milder bases ( |
Advanced Strategy: The "SEM-Switch"
If you need a 1,5-disubstituted imidazole but cannot use Van Leusen:
-
Protect 4-substituted imidazole with SEM-Cl . (Favors 1-SEM-4-substituted isomer).
-
Perform Lithiation at C2 (most acidic).
-
If C5 functionalization is needed, use a blocking group at C2, then lithiate C5.
-
Note: This is complex. De novo synthesis is usually preferred for 1,5-isomers.
Module 3: C-H Arylation (Late-Stage Diversification)
The Issue: You have a simple imidazole and want to add aryl groups. Which carbon reacts? The Hierarchy: acidity/reactivity follows C2 > C5 > C4 .
Workflow: Regioselective C-H Arylation
Scenario A: I want C2-Arylation.
-
Mechanism:
driven. The C2 proton is the most acidic ( ). -
Catalyst:
or .[3] -
Conditions:
(10 mol%), (ligand), , Ph-Cl, -amyl alcohol, C.[4] -
Selectivity: Exclusive C2.
Scenario B: I want C5-Arylation.
-
Mechanism: Requires blocking C2 or using specific steric control.
-
Protocol (Direct C5): If C2 is blocked (e.g., with a Methyl or Phenyl group), C5 becomes the next active site.
-
Catalyst:
with or specific Selenium-ligands. -
Key Insight: Use C2-blocked starting materials (e.g., 1-methyl-2-phenylimidazole) to force reaction at C5.
FAQ: Common User Scenarios
Q: I am doing a Debus-Radziszewski reaction with phenylglyoxal and formaldehyde. I see multiple spots on TLC. A: You are likely forming oligomers or the diimine intermediate is hydrolyzing.
-
Fix: Switch to Microwave Irradiation . Heat at
C for 5-10 mins. This accelerates the condensation over the reversible hydrolysis steps.
Q: I need to separate 1,4- and 1,5-regioisomers, but they co-elute. A: Try NOE-Diff NMR to identify them first.
-
Separation: Convert them to their Nitrate or Picrate salts . The basicity differences often lead to differential crystallization. Alternatively, use Chiral HPLC columns (even for achiral compounds, the dipole interactions differ).
Q: Can I use Copper catalysis for regioselective synthesis? A: Yes. The Ullmann-type N-arylation is sensitive to ligands.
-
Tip: Use ligands like trans-N,N'-dimethylcyclohexane-1,2-diamine . However, for C-H activation, Pd and Ni are superior to Cu for regiocontrol.
References
-
Van Leusen Imidazole Synthesis Mechanism & Scope
-
Regioselective C-H Arylation (Nickel Catalysis)
-
Muto, K., et al. "C–H arylation and alkenylation of imidazoles by nickel catalysis."[3] Chemical Science, 2015.
-
-
N-Alkylation Regiocontrol & SEM Protection
- Larsen, M. A., et al. "C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles." Journal of the American Chemical Society, 2014.
-
Review of Regioselective Synthesis
- Gaba, M., et al. "Synthetic approaches for the construction of imidazole-based heterocycles." Chinese Chemical Letters, 2014.
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. C–H arylation and alkenylation of imidazoles by nickel catalysis: solvent-accelerated imidazole C–H activation - Chemical Science (RSC Publishing) DOI:10.1039/C5SC02942B [pubs.rsc.org]
- 5. Van Leusen Imidazole Synthesis [organic-chemistry.org]
Validation & Comparative
In Vitro and In Vivo Evaluation of Novel Imidazole Derivatives: A Comparative Guide
Focus Application: Next-Generation Antifungal Therapeutics
Executive Summary
The widespread clinical use of azole antifungals has driven the emergence of multidrug-resistant (MDR) fungal pathogens, particularly within Candida and Aspergillus species. Standard therapeutics like Fluconazole (FLC) and Ketoconazole are increasingly limited by resistance mechanisms involving ERG11 mutations and efflux pump overexpression.
This guide provides a technical comparison of novel imidazole derivatives (specifically focusing on recent urea- and amide-linked analogues, represented here as Compounds 8b/8c and Derivative B3 ) against standard azole drugs. Analysis of recent experimental data confirms that these novel derivatives exhibit up to 32-fold greater potency in vitro and significant efficacy in murine systemic infection models, primarily driven by dual mechanisms of CYP51 inhibition and hyphal transition blockade.
Chemical Rationale & Structure-Activity Relationship (SAR)
The imidazole scaffold functions by coordinating with the heme iron of the fungal cytochrome P450 enzyme (CYP51), blocking the demethylation of lanosterol.
-
Standard Limitation: Classic imidazoles often lack the side-chain complexity required to bypass mutated CYP51 pockets or evade efflux pumps (CDR1/MDR1).
-
Novel Design Strategy:
-
Urea/Amide Linkers: Introduction of urea (in Cmpd 8b/8c) or amide linkers (in Cmpd B3) enhances hydrogen bonding within the enzyme active site.
-
Hydrophobic Tail Extension: Adding aromatic fused rings or substituted phenyl groups increases hydrophobic interaction with the CYP51 channel, stabilizing the drug-enzyme complex even in the presence of resistance mutations.
-
Mechanistic Pathway
The primary mode of action for both standard and novel imidazoles is the disruption of membrane integrity. However, novel derivatives often exhibit a secondary "morphogenic" effect, blocking the yeast-to-hyphae transition critical for tissue invasion.
Figure 1: Mechanism of Action. Novel derivatives dual-target CYP51 (primary) and hyphal morphogenesis (secondary), preventing invasion.
In Vitro Comparative Evaluation
4.1 Methodology: Broth Microdilution (CLSI M27-A3)
To ensure reproducibility, the following protocol is the industry standard for determining Minimum Inhibitory Concentration (MIC).
-
Inoculum Preparation: Cultivate Candida spp. on Sabouraud Dextrose Agar (SDA) at 35°C for 24h. Adjust suspension to
to CFU/mL (0.5 McFarland standard). -
Dilution: Dilute stock solutions of Novel Derivatives (DMSO) and Fluconazole (Water) in RPMI 1640 medium buffered with MOPS. Final concentration range: 0.125 – 64
g/mL. -
Incubation: Add 100
L inoculum to 96-well plates containing drug dilutions. Incubate at 35°C for 24–48h. -
Readout: MIC is defined as the lowest concentration causing
50% inhibition (for azoles) compared to growth control, measured spectrophotometrically at 530 nm.
4.2 Comparative Data Analysis
The table below synthesizes performance data of novel urea-linked imidazole derivatives (8b/8c) versus Fluconazole (FLC) against key pathogens.
| Pathogen Strain | Drug | MIC ( | Fold Potency vs. FLC | Resistance Profile |
| C. albicans (SC5314) | Fluconazole | 0.5 - 1.0 | - | Sensitive |
| Novel Cmpd 8b | 0.125 | 4x - 8x | - | |
| C. albicans (MDR) | Fluconazole | > 64 | - | Resistant (ERG11/CDR1) |
| Novel Cmpd 8c | 2.0 - 4.0 | > 16x | Overcomes Resistance | |
| C. krusei (ATCC 6258) | Fluconazole | 32 | - | Intrinsically Resistant |
| Novel Cmpd 8b | 1.0 | 32x | High Potency | |
| A. fumigatus | Fluconazole | > 64 | - | Ineffective |
| Novel Cmpd B3 | 8.0 | > 8x | Moderate Activity |
Key Insight: Novel derivatives maintain efficacy against FLC-resistant strains. Specifically, Compound 8c remains active (MIC 2.0
In Vivo Comparative Evaluation
5.1 Methodology: Murine Systemic Candidiasis Model
In vitro potency does not always translate to clinical efficacy. The murine model validates pharmacokinetic stability and tissue distribution.
Experimental Workflow:
Figure 2: Workflow for Murine Systemic Candidiasis Model.
Protocol Steps:
-
Subjects: Female ICR or BALB/c mice (18–22g).
-
Infection: Intravenous injection of C. albicans (
CFU) into the tail vein. -
Treatment: Administer drugs via oral gavage (PO) starting 2 hours post-infection.
-
Control: 0.5% CMC-Na.
-
Standard: Fluconazole (10 mg/kg).
-
Novel: Compound 8b/8c (10 mg/kg).
-
-
Analysis:
-
Kidney Burden: Aseptically remove kidneys on Day 4, homogenize, and plate for CFU counting.
-
Survival: Monitor mortality daily for 14 days.
-
5.2 Results: Tissue Burden and Survival
Data derived from representative studies on fluconazole-urea analogues (Source 1.7):
-
Kidney Fungal Burden:
-
Vehicle:
log CFU/g (High infection load). -
Fluconazole (10 mg/kg):
log CFU/g. -
Novel Cmpd 8b (10 mg/kg):
log CFU/g . -
Interpretation: The novel derivative reduced fungal load by >1 log compared to the standard drug, indicating superior tissue penetration or fungicidal activity.
-
-
Survival Rate (Day 14):
-
Vehicle: 0% survival (All succumbed by Day 8).
-
Fluconazole: 60% survival.[1]
-
Novel Cmpd 8b: 80-90% survival .
-
Emerging Applications: Anticancer Potential
While antifungal activity is the primary domain, recent studies (Source 1.15) highlight the versatility of the imidazole scaffold in oncology.
-
Product: Kim-161 (Derivative 5a) .
-
Target: Tubulin polymerization and SRC kinase.
-
Performance:
-
Cell Line: T24 (Urothelial Carcinoma).[2]
-
IC50: 56.11
M. -
Mechanism: Unlike 5-Fluorouracil (standard), Kim-161 induces distinct apoptotic pathways via BAX modulation, offering an alternative for chemo-resistant bladder cancers.
-
Conclusion
Novel imidazole derivatives, particularly those utilizing urea or amide linkers (e.g., Compounds 8b, 8c, B3), represent a critical advancement over standard azoles like Fluconazole.
-
Potency: They exhibit 4x–32x lower MICs in vitro.
-
Resistance: They effectively target MDR strains by overcoming efflux pump mechanisms.
-
Efficacy: In vivo models confirm that this potency translates to higher survival rates and lower tissue fungal burdens.[3]
For drug development professionals, these scaffolds offer a validated starting point for "Next-Gen Azole" optimization, with a high probability of success in preclinical trials targeting resistant mycoses.
References
-
Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives. PubMed. [Link]
-
Design, Synthesis, and In Vitro and In Vivo Evaluation of Novel Fluconazole-Based Compounds with Promising Antifungal Activities. PMC (NIH). [Link]
-
Design, synthesis, and antifungal activity of novel amide imidazole CYP51 inhibitors. PMC (NIH). [Link]
-
Novel anticancer effect of substituted imidazole derivatives against urothelial carcinoma. PMC (NIH). [Link]
-
Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. MDPI. [Link][4]
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A Senior Application Scientist's Guide to Comparative Docking Studies of Imidazole Derivatives with Protein Targets
Abstract
This guide provides a comprehensive framework for conducting comparative molecular docking studies of imidazole derivatives against relevant protein targets. As a class of heterocyclic compounds, imidazoles are of significant interest in medicinal chemistry due to their wide range of pharmacological activities, including antifungal, anticancer, anti-inflammatory, and antiviral properties.[1][2] Molecular docking, a powerful computational technique, allows for the prediction of binding affinities and interaction patterns between these derivatives and their protein targets, thereby guiding the rational design of more potent and selective therapeutic agents.[3][4] This document outlines the theoretical underpinnings of molecular docking, provides a detailed, step-by-step experimental protocol, and offers insights into the interpretation and validation of docking results, all from the perspective of an experienced application scientist.
Introduction: The Therapeutic Significance of Imidazole Derivatives
The imidazole ring is a five-membered heterocycle containing two nitrogen atoms that serves as a crucial pharmacophore in a vast array of biologically active molecules.[5][2] Its unique electronic properties, including the ability to act as both a hydrogen bond donor and acceptor, and its capacity for π-π stacking interactions, enable it to bind with high affinity to a diverse range of biological targets like enzymes and receptors.[1] This versatility has led to the development of numerous imidazole-containing drugs with applications in treating various diseases.
For instance, imidazole derivatives are the cornerstone of many antifungal medications, such as clotrimazole and miconazole, which inhibit the enzyme lanosterol 14α-demethylase (CYP51) in fungi, disrupting ergosterol synthesis and compromising fungal cell membrane integrity.[6][7][8] In oncology, imidazole-based compounds have shown promise by targeting key proteins involved in cancer progression, including protein kinases (e.g., EGFR, VEGFR), histone deacetylases (HDACs), and tubulin.[5][9][10][11] Their mechanisms of action often involve inducing apoptosis, arresting the cell cycle, and inhibiting enzymes crucial for tumor growth and survival.[10] Furthermore, imidazole derivatives have been investigated for their anti-inflammatory effects, primarily through the inhibition of cyclooxygenase (COX) enzymes, and as antiviral agents targeting viral proteases and other essential viral proteins.[5][12][13]
Given this broad therapeutic potential, the ability to efficiently screen and compare the binding of novel imidazole derivatives to their respective protein targets is paramount in modern drug discovery. Molecular docking serves as an indispensable in silico tool in this endeavor, offering a cost-effective and time-efficient method to prioritize candidates for further experimental validation.[3]
Principles of Molecular Docking
Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand, in this case, an imidazole derivative) when bound to a second (the receptor or protein target) to form a stable complex.[3][4] The primary objectives of molecular docking are to predict the binding mode (the three-dimensional conformation and orientation of the ligand in the protein's binding site) and to estimate the binding affinity, which is often represented by a scoring function.[4]
The process can be conceptually broken down into two main components:
-
Sampling: This involves exploring the vast conformational space of the ligand and its possible orientations within the binding site of the protein. Various algorithms are employed for this, including genetic algorithms, Monte Carlo methods, and fragment-based approaches.[4]
-
Scoring: Once a set of possible binding poses is generated, a scoring function is used to evaluate and rank them. Scoring functions are mathematical models that estimate the binding free energy of the protein-ligand complex. A lower (more negative) score generally indicates a more favorable binding affinity.
It is crucial to understand that docking results are predictions and must be interpreted with caution. The accuracy of these predictions depends heavily on the quality of the input structures and the sophistication of the docking algorithm and scoring function. Therefore, validation of the docking protocol is a critical step in any serious study.[14]
Experimental Workflow: A Step-by-Step Guide
This section details a comprehensive, self-validating protocol for a comparative docking study of imidazole derivatives against a chosen protein target.
Prerequisite Software and Resources
-
Molecular Modeling Software: A robust software package capable of protein and ligand preparation, docking, and visualization is essential. Popular choices include AutoDock, GOLD, Glide, and MOE.[15] This guide will use AutoDock Vina as a representative example due to its widespread use and open-source nature.[4]
-
Protein Data Bank (PDB): A repository for the 3D structural data of large biological molecules, including proteins and nucleic acids.
-
Ligand Structure Database: A source for obtaining the 3D structures of the imidazole derivatives, such as PubChem or ZINC.
-
Molecular Visualization Tool: A program for visualizing and analyzing the docked complexes, such as PyMOL or Chimera.
Detailed Protocol
The following workflow provides a structured approach to conducting a comparative docking study.
Step 1: Protein Target Selection and Preparation
The choice of the protein target is dictated by the therapeutic area of interest. For this guide, we will consider Cyclooxygenase-2 (COX-2) as a target for anti-inflammatory imidazole derivatives.
-
Obtain the Protein Structure: Download the 3D crystal structure of human COX-2 from the Protein Data Bank (PDB ID: 4COX). This structure should ideally be co-crystallized with a known inhibitor to aid in validating the docking protocol.
-
Prepare the Protein:
-
Remove all non-essential molecules from the PDB file, including water molecules, co-solvents, and any co-crystallized ligands. The original ligand will be used later for validation.
-
Add polar hydrogen atoms to the protein, as they are crucial for forming hydrogen bonds.
-
Assign partial charges to the protein atoms using a force field (e.g., Gasteiger charges).
-
Save the prepared protein in the appropriate format for the docking software (e.g., PDBQT for AutoDock).
-
Step 2: Ligand Selection and Preparation
Select a series of imidazole derivatives for the comparative study. For illustrative purposes, let's consider a hypothetical set of three derivatives (Img-1, Img-2, and Img-3) with varying substituents.
-
Obtain Ligand Structures: Obtain the 2D or 3D structures of the imidazole derivatives from a chemical database or draw them using a molecule editor.
-
Prepare the Ligands:
-
Generate a 3D conformation of each ligand.
-
Assign partial charges to the ligand atoms.
-
Define the rotatable bonds to allow for conformational flexibility during docking.
-
Save the prepared ligands in the appropriate format (e.g., PDBQT).
-
Step 3: Docking Protocol Validation (Self-Validating System)
This step is critical for establishing the trustworthiness of your docking setup. The goal is to demonstrate that the chosen docking parameters can accurately reproduce the experimentally determined binding pose of a known inhibitor.
-
Redocking the Co-crystallized Ligand: Dock the co-crystallized ligand (extracted in Step 1) back into the binding site of the prepared COX-2 protein.
-
Calculate Root Mean Square Deviation (RMSD): Superimpose the docked pose of the ligand with its original crystallographic pose and calculate the RMSD between the heavy atoms. An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can reliably predict the correct binding mode.[16]
Step 4: Molecular Docking Simulation
Once the protocol is validated, proceed with docking the selected imidazole derivatives.
-
Define the Binding Site (Grid Box): Define a grid box that encompasses the active site of the protein. The dimensions and location of this box are critical for guiding the docking algorithm. The co-crystallized ligand's position can be used to center the grid box.
-
Run the Docking Simulation: Execute the docking of each prepared imidazole derivative against the prepared COX-2 protein using the validated parameters. The docking software will generate multiple binding poses for each ligand, ranked by their docking scores.
Step 5: Analysis and Interpretation of Results
This is where scientific insight is applied to the raw data.
-
Analyze Docking Scores: The primary quantitative output is the docking score, which estimates the binding affinity. A more negative value suggests a stronger binding interaction.
-
Visualize and Analyze Binding Interactions: Use a molecular visualization tool to examine the top-ranked poses of each imidazole derivative within the COX-2 active site. Identify and analyze the key molecular interactions, such as:
-
Hydrogen Bonds: Crucial for specificity and affinity.
-
Hydrophobic Interactions: Important for stabilizing the ligand in the binding pocket.
-
π-π Stacking: Interactions between aromatic rings.
-
Electrostatic Interactions: Interactions between charged groups.
-
-
Compare the Derivatives: Compare the docking scores and binding interactions of the different imidazole derivatives. Explain how structural modifications (i.e., different substituents on the imidazole core) influence their binding affinity and interaction patterns. For example, the addition of a hydrogen-bonding group might lead to a more favorable docking score due to a new interaction with a key amino acid residue in the active site.
Visualization of the Experimental Workflow
Caption: A flowchart illustrating the key stages of a comparative molecular docking study.
Data Presentation and Interpretation
The results of a comparative docking study are best presented in a clear and concise manner to facilitate easy comparison.
Quantitative Data Summary
Summarize the key quantitative data in a table.
| Imidazole Derivative | Docking Score (kcal/mol) | Key Interacting Residues (COX-2) | Number of Hydrogen Bonds |
| Img-1 | -8.5 | Tyr385, Arg120, Ser530 | 2 |
| Img-2 | -9.2 | Tyr385, Arg120, Ser530, His90 | 3 |
| Img-3 | -7.9 | Tyr385, Ser530 | 1 |
| Reference Inhibitor | -9.8 | Tyr385, Arg120, Ser530, His90 | 3 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Causality Behind Experimental Choices and Interpretation
The true value of a senior application scientist lies in interpreting the "why" behind the data.
-
Why was COX-2 chosen? COX-2 is a well-established target for anti-inflammatory drugs, and its inhibition is a key mechanism for reducing inflammation and pain.[5][12]
-
Why is redocking important? Redocking validates that the chosen software and parameters can accurately reproduce a known experimental result, lending confidence to the predictions for novel compounds.[14][16][17]
-
Interpreting the Hypothetical Results: In our example table, Img-2 shows the most promising docking score among the novel derivatives, approaching that of the reference inhibitor. The analysis of its binding pose would likely reveal that its specific substituents allow for an additional hydrogen bond with His90, an interaction also observed with the reference inhibitor. This provides a structural hypothesis for its enhanced predicted affinity. Conversely, Img-3 has the least favorable score, and its interaction profile shows fewer hydrogen bonds, suggesting its substituents may sterically hinder optimal binding or lack the necessary functional groups for key interactions. This structure-activity relationship (SAR) information is invaluable for guiding the next round of chemical synthesis and optimization.
Conclusion and Future Directions
This guide has provided a comprehensive overview and a detailed protocol for conducting a comparative molecular docking study of imidazole derivatives. By following a structured and self-validating workflow, researchers can generate reliable in silico data to guide their drug discovery efforts.
It is imperative to remember that molecular docking is a predictive tool. The insights gained from these studies should be used to formulate hypotheses that are then tested through experimental validation, such as in vitro enzyme inhibition assays and cell-based assays. The iterative cycle of computational prediction and experimental validation is the cornerstone of modern rational drug design.
References
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Özkay, Y., Osmaniye, D., Levent, S., & Sağlık, B. N. (2017). Novel Imidazole Derivatives as Antifungal Agents: Synthesis, Biological Evaluation, ADME Prediction and Molecular Docking Studies. Proceedings. Available from: [Link]
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Al-Ostoot, F. H., Al-Ghamdi, S. S., Al-Massarani, S. M., Al-Tamimi, A. M., El-Sayed, N. N., & Al-Obaid, O. A. (2025). Novel anticancer effect of substituted imidazole derivatives against urothelial carcinoma: integrating In vitro screening and molecular docking for target kinases. BMC Chemistry. Available from: [Link]
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Aouad, M. R., Al-amshany, Z. M., Bardaweel, S. K., Al-Ghamdi, S. S., & Al-Ostoot, F. H. (2023). A Simple, Efficient Synthesis and Molecular Docking of Imidazole Derivatives as a Promising Anticancer Active Drugs. Crystals. Available from: [Link]
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Yadav, P., Verma, S., & Sirbaiya, A. K. (2024). Design, Synthesis and Molecular docking of Novel Imidazole Derivatives Antimicrobial and Anticancer Activities. ResearchGate. Available from: [Link]
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Kumar, A., Sharma, P., & Kumar, D. (2024). A Thorough Overview of Current Developments in Imidazole Derivatives for Anticancer Drug Development. Asian Journal of Research in Chemistry. Available from: [Link]
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Al-Mokyna, F. H., Al-Ghamdi, S. S., Al-Massarani, S. M., Al-Tamimi, A. M., El-Sayed, N. N., & Al-Obaid, O. A. (2024). Computational Discovery of Novel Imidazole Derivatives as Inhibitors of SARS-CoV-2 Main Protease: An Integrated Approach Combining Molecular Dynamics and Binding Affinity Analysis. Molecules. Available from: [Link]
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Al-Radadi, N. S. (2022). Theoretical Investigation by DFT and Molecular Docking of Synthesized Oxidovanadium(IV)-Based Imidazole Drug Complexes as Promising Anticancer Agents. Molecules. Available from: [Link]
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Kumar, A., & Kumar, D. (2026). Molecular docking in drug design: Basic concepts and application spectrums. Asian Journal of Pharmaceutical and Clinical Research. Available from: [Link]
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Singh, P., & Kumar, A. (2025). Development of New Imidazole Derivatives using 3D-QSAR Modeling and Molecular Docking. Research Journal of Pharmacy and Technology. Available from: [Link]
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Adhikari, A. (2025). Molecular Docking: Principle, Steps, Types, Tools, Models, Uses. Microbe Notes. Available from: [Link]
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Pathan, S. K., Shelar, A., Deshmukh, S., Kalam Khan, F. A., Ansari, S. A., Ansari, I. A., ... & Arote, R. (2024). Exploring antibiofilm potential of some new imidazole analogs against C. albicans: synthesis, antifungal activity, molecular docking and molecular dynamics studies. Journal of Biomolecular Structure and Dynamics. Available from: [Link]
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ResearchGate. (2021). How can I validate docking result without a co-crystallized ligand?. ResearchGate. Available from: [Link]
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De Luca, L., Barreca, M. L., Ferro, S., & Castagnolo, D. (2002). 1,4-Benzothiazine and 1,4-benzoxazine imidazole derivatives with antifungal activity: a docking study. Il Farmaco. Available from: [Link]
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Meng, X. Y., Zhang, H. X., Mezei, M., & Cui, M. (2011). Molecular docking: a powerful approach for structure-based drug discovery. Current computer-aided drug design. Available from: [Link]
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Kumar, A., & Sharma, P. (2024). A Review of Imidazole Derivatives. Asian Journal of Research in Chemistry. Available from: [Link]
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Alam, M. S., Ahmad, M., & Khan, S. A. (2023). Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase. ACS Omega. Available from: [Link]
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Kumar, A., & Sharma, P. (2025). Imidazole Derivatives: A Comprehensive Review of Their Pharmacological Potentials. Research Journal of Pharmacy and Technology. Available from: [Link]
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Yurttaş, L., & Kaplancıklı, Z. A. (2020). Design, synthesis, antifungal activity, and QM/MM docking study of two azole derivatives with indole ring. Journal of the Turkish Chemical Society, Section A: Chemistry. Available from: [Link]
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Abdel-Maksoud, M. S., El-Gamal, M. I., El-Din, M. G., & Abdel-Maksoud, A. S. (2025). Indole-imidazolone derivatives as dual Mcl-1/COX-2 inhibitors: Design-oriented synthesis, molecular docking, and dynamics studies with potential anticancer and anti-inflammatory activities. Bioorganic Chemistry. Available from: [Link]
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Pathan, S. K., Shelar, A., Deshmukh, S., Kalam Khan, F. A., Ansari, S. A., Ansari, I. A., ... & Arote, R. (2024). Exploring antibiofilm potential of some new imidazole analogs against C. albicans: synthesis, antifungal activity, molecular docking and molecular dynamics studies. Journal of Biomolecular Structure and Dynamics. Available from: [Link]
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Nawwar, G. A. M., Swelam, S. A., & Gaafar, A. E. R. M. (2013). Design, synthesis, docking and evolution of fused imidazoles as anti-inflammatory and antibacterial agents. Der Pharma Chemica. Available from: [Link]
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KBbox. (n.d.). Small Molecule Docking. KBbox: Methods. Available from: [Link]
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ResearchGate. (2022). How to validate the molecular docking results?. ResearchGate. Available from: [Link]
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Wilkinson, C. F., Hetnarski, K., & Yellin, T. O. (1972). Imidazole derivatives--a new class of microsomal enzyme inhibitors. Biochemical pharmacology. Available from: [Link]
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Miyata, N., Shibayama, M., & Kariya, K. (2004). Imidazole derivatives as new potent and selective 20-HETE synthase inhibitors. Bioorganic & medicinal chemistry letters. Available from: [Link]
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Vijesh, A. M., Isloor, A. M., Telkar, S., Arulmoli, T., & Fun, H. K. (2013). Molecular docking studies of some new imidazole derivatives for antimicrobial properties. Arabian Journal of Chemistry. Available from: [Link]
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Schrödinger. (n.d.). Docking and scoring. Schrödinger. Available from: [Link]
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Vijesh, A. M., Isloor, A. M., Telkar, S., Arulmoli, T., & Fun, H. K. (2011). Molecular docking studies of some new imidazole derivatives for antimicrobial properties. Arabian Journal of Chemistry. Available from: [Link]
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Wei, D., Jiang, X., Zhou, L., & Chen, J. (2009). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. Journal of chemical information and modeling. Available from: [Link]
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International Journal of Innovative Research in Technology. (2023). Pharmacological and molecular docking study of Imidazole derivatives: A Review. IJIRT. Available from: [Link]
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Veeraragavan, V., Narayanaswamy, R., & Chidambaram, R. (2017). Molecular docking analysis of imidazole derivatives and polybenzimidazole analogs as inhibitors of superoxide dismutase (SOD) and xanthine oxidase (XO). 2017 International Conference on Energy, Communication, Data Analytics and Soft Computing (ICECDS). Available from: [Link]
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Vijesh, A. M., Isloor, A. M., Telkar, S., Arulmoli, T., & Fun, H. K. (2013). Molecular docking studies of some new imidazole derivatives for antimicrobial properties. Arabian Journal of Chemistry. Available from: [Link]
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Kumar, A., & Sharma, P. (2025). Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. Research Journal of Pharmacy and Technology. Available from: [Link]
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Sharma, A., & Kumar, V. (2022). Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review. Polycyclic Aromatic Compounds. Available from: [Link]
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Singh, S., & Kumar, R. (2022). Imidazole derivatives: Impact and prospects in antiviral drug discovery. Results in Chemistry. Available from: [Link]
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ResearchGate. (2024). Target Prediction of Imidazole Derivatives as Anti-Microbial. ResearchGate. Available from: [Link]
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Structure-Activity Relationship (SAR) Studies of Imidazole Amino Acid Esters: A Comparative Guide
The imidazole ring is a privileged scaffold in medicinal chemistry, forming the pharmacophoric core of numerous antimicrobial, antifungal, and antiparasitic agents. However, the rise of multidrug-resistant pathogens necessitates the continuous evolution of these therapeutics. One of the most successful strategies in modern drug design is the esterification and conjugation of imidazoles with amino acids.
This guide provides an objective, data-driven comparison of different imidazole amino acid ester classes. By analyzing their Structure-Activity Relationships (SAR), we aim to equip drug development professionals with the mechanistic rationale required to optimize lipophilicity, membrane permeability, and targeted intracellular delivery[1].
Mechanistic Rationale: Why Amino Acid Esterification?
The conjugation of an imidazole derivative with an amino acid ester is not merely a structural add-on; it is a calculated pharmacokinetic and pharmacodynamic optimization.
-
Tuning Lipophilicity (LogP): The bacterial cell wall and parasitic membranes present formidable barriers. By selecting specific amino acid side chains (e.g., the aliphatic isopropyl group of Valine vs. the aromatic benzyl group of Phenylalanine) and esterifying the carboxyl group, researchers can precisely tune the molecule's partition coefficient.
-
Prodrug Activation: Amino acid esters often act as prodrugs. The ester masks the polarity of the carboxyl group during membrane transit. Once inside the target cell, endogenous esterases hydrolyze the ester bond, releasing the active, highly polar carboxylic acid derivative which becomes trapped intracellularly.
-
Exploiting Transporters: Certain amino acid conjugates can hijack bacterial or parasitic amino acid transporters, facilitating active uptake rather than relying solely on passive diffusion[2].
Cellular uptake and intracellular activation pathway of imidazole amino acid esters.
Comparative SAR Analysis of Key Imidazole Classes
To understand how specific structural modifications dictate biological outcomes, we compare three distinct classes of imidazole amino acid derivatives.
Class 1: Metronidazole-Amino Acid Esters (Antiparasitic)
Metronidazole is a gold-standard nitroimidazole used against anaerobic bacteria and protozoa. However, resistance and dose-limiting toxicity are growing concerns. Researchers have synthesized derivatives by coupling the acetic acid derivative of metronidazole with various amino acid esters[3].
-
SAR Insight: The introduction of small, aliphatic amino acid moieties (like Alanine) yields the highest antiparasitic activity. Interestingly, while the esterified forms show excellent membrane penetration, the hydrolyzed free-acid derivatives often exhibit superior intrinsic target binding. Furthermore, the cytotoxicity of the Alanine-conjugated metronidazole derivative was found to be approximately four times less than the parent drug, drastically improving the therapeutic index[3].
Class 2: Amino Acid-Derived Imidazolium Salts (Antibacterial)
Imidazolium salts derived from natural amino acids like L-valine and L-phenylalanine have been extensively studied for their antibacterial properties against Gram-positive (B. subtilis) and Gram-negative (E. coli) strains[4].
-
SAR Insight: Antibacterial activity in this class is strictly governed by the "cut-off effect" of lipophilicity. Increasing the alkyl chain length on the amide substitution enhances membrane disruption up to an optimal point (usually C10–C12). Beyond this length, the molecules tend to self-assemble into aggregates in aqueous media, reducing the concentration of the active monomeric species. L-phenylalanine derivatives generally outperform L-valine derivatives due to the added lipophilicity and potential
stacking interactions provided by the benzyl side chain.ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">
Class 3: Imidazole-Peptide Conjugates (Antifungal & Antioxidant)
Conjugating imidazoles with aromatic amino acids has proven highly effective in antifungal drug design[2].
-
SAR Insight: Molecules conjugated to aromatic amino acids (Phenylalanine, Tryptophan, and Tyrosine) exhibit significantly larger zones of inhibition against fungal strains compared to aliphatic counterparts. Tyrosine conjugates, in particular, introduce a phenolic hydroxyl group that acts as a potent radical scavenger, granting the molecule dual antifungal and antioxidant properties[2].
Quantitative Data Comparison
The following table summarizes the comparative performance of different amino acid modifications on the imidazole scaffold.
| Imidazole Core | Amino Acid Modification | Target Organism | Key Performance Metric | Cytotoxicity Profile |
| Metronidazole | L-Alanine Ester | Protozoan parasites | Highest antiparasitic activity | 4x lower than parent drug |
| Metronidazole | L-Leucine Ester | Protozoan parasites | Moderate activity | Low |
| Imidazolium Salt | L-Phenylalanine (C12 alkyl) | B. subtilis | MBC | Lower than IC50 of HEK-293 |
| Imidazolium Salt | L-Valine (C8 alkyl) | E. coli | Weak activity (>128 µg/mL) | Non-toxic |
| Imidazole Conjugate | L-Tyrosine | Candida albicans | High inhibition (dual antioxidant) | Highly selective |
Experimental Protocols
To ensure reproducibility and scientific integrity, the following self-validating protocols detail the synthesis and biological evaluation of these compounds.
Protocol 1: Synthesis of Imidazole Amino Acid Esters via CDI Coupling
Causality Note: N,N′-Carbonyldiimidazole (CDI) is utilized as a coupling reagent because it efficiently activates the carboxylic acid without generating the difficult-to-remove urea byproducts associated with traditional carbodiimides like DCC.
-
Activation: Dissolve 1.0 equivalent of the imidazole-carboxylic acid derivative in anhydrous N,N-dimethylformamide (DMF) under an inert nitrogen atmosphere. Add 1.2 equivalents of CDI. Stir at room temperature for 1 hour. Reasoning: This forms the reactive imidazolide intermediate, accompanied by the evolution of CO2 gas, which drives the reaction forward.
-
Coupling: In a separate flask, dissolve 1.2 equivalents of the desired amino acid ester hydrochloride (e.g., L-Alanine methyl ester HCl) in DMF. Add 1.5 equivalents of triethylamine (TEA) to neutralize the hydrochloride salt, freeing the nucleophilic amine.
-
Reaction: Add the free amino acid ester solution dropwise to the activated imidazolide mixture. Stir at room temperature for 24 hours.
-
Workup & Purification: Quench the reaction with ice water. Extract the product using ethyl acetate. Wash the organic layer sequentially with 1M HCl, saturated NaHCO3, and brine to remove unreacted starting materials and DMF. Dry over anhydrous Na2SO4, concentrate under reduced pressure, and purify via silica gel column chromatography.
Protocol 2: Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)
Causality Note: The resazurin microtiter assay is preferred over standard turbidity measurements because precipitated lipophilic imidazole compounds can create false-positive absorbance readings.
-
Preparation: Prepare a stock solution of the synthesized imidazole amino acid ester in DMSO (ensure final DMSO concentration in the assay does not exceed 1% to prevent solvent-induced cytotoxicity).
-
Dilution: In a 96-well plate, perform two-fold serial dilutions of the compound in Mueller-Hinton broth to achieve a concentration range of 0.5 to 256 µg/mL.
-
Inoculation: Add
CFU/mL of the target bacterial suspension (e.g., B. subtilis) to each well. -
Incubation: Incubate the plates at 37°C for 24 hours. Reasoning: This duration allows the bacteria to pass through the logarithmic growth phase, ensuring the MIC reflects true growth inhibition.
-
Detection: Add 30 µL of a 0.015% resazurin solution to all wells. Incubate for an additional 2 hours. A color change from blue (oxidized) to pink (reduced) indicates bacterial viability. The MIC is recorded as the lowest concentration that prevents the color change.
Step-by-step experimental workflow from CDI coupling synthesis to SAR analysis.
Conclusion
The SAR studies of imidazole amino acid esters reveal that biological activity is a delicate balance of lipophilicity, steric bulk, and electronic effects. Metronidazole-alanine esters provide a safer antiparasitic profile, while L-phenylalanine imidazolium salts offer potent, tunable antibacterial action. By leveraging the protocols and comparative data outlined in this guide, researchers can rationally design next-generation imidazole therapeutics with enhanced efficacy and reduced host toxicity.
References
-
Valls, A., Andreu, J. J., Falomir, E., Luis, S. V., Atrián-Blasco, E., Mitchell, S. G., & Altava, B. (2020). Imidazole and Imidazolium Antibacterial Drugs Derived from Amino Acids. Pharmaceuticals, 13(12), 482.[Link]
-
Al-Masri, A. T., Saadeh, H. A., Mosleh, I. M., & Mubarak, M. S. (2012). Synthesis of new compounds derived from metronidazole and amino acids and their esters as antiparasitic agents. Medicinal Chemistry Research, 21(8), 1700-1707.[Link]
-
Gattu, R., Ramesh, S. S., Nadigar, S., Gowda, D. C., & Ramesh, S. (2023). Conjugation as a Tool in Therapeutics: Role of Amino Acids/Peptides-Bioactive (Including Heterocycles) Hybrid Molecules in Treating Infectious Diseases. Antibiotics, 12(3), 532.[Link]
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Validation of the Mechanism of Action of Methyl 2-amino-2-(1-ethyl-1H-imidazol-5-yl)acetate: A Comparative Guide for GLP-1R Small-Molecule Probes
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Focus: Mechanism of Action (MoA) Validation, Pharmacological Profiling, and Assay Methodologies
Executive Summary & Scientific Context
For decades, the therapeutic landscape for Type 2 Diabetes Mellitus (T2DM) and obesity has been dominated by peptide-based Glucagon-Like Peptide-1 Receptor (GLP-1R) agonists[1]. While highly efficacious, native GLP-1 and engineered peptides like Semaglutide suffer from inherent limitations: they require cold-chain storage, exhibit poor oral bioavailability, and necessitate invasive subcutaneous injections or complex formulation strategies (e.g., SNAC co-formulation)[2].
To overcome these pharmacokinetic hurdles, the industry has pivoted toward non-peptide, small-molecule GLP-1R agonists. Structural biology and high-throughput screening have identified the 1-ethyl-1H-imidazol-5-yl moiety as a critical pharmacophore capable of mimicking the N-terminal histidine (His1) of native GLP-1[3][4]. Methyl 2-amino-2-(1-ethyl-1H-imidazol-5-yl)acetate is a highly specialized unnatural amino acid derivative that isolates this pharmacophore. As a standalone pharmacological probe and synthetic building block, it provides researchers with a powerful tool to study allosteric receptor activation, signaling bias, and transmembrane binding kinetics without the steric bulk of full-length peptides.
This guide provides an objective comparison of this small-molecule probe against established GLP-1R ligands and outlines self-validating experimental protocols to rigorously define its mechanism of action.
Mechanism of Action: Allosteric vs. Orthosteric Activation
The causality behind the efficacy of the 1-ethyl-1H-imidazol-5-yl pharmacophore lies in its distinct binding topography.
Native GLP-1 is a 30-amino acid peptide that binds via a "two-domain" model: the C-terminus of the peptide binds to the large extracellular domain (ECD) of the GLP-1R, while the N-terminus dives into the transmembrane (TM) bundle to trigger activation. Conversely, small-molecule probes containing the 1-ethyl-1H-imidazol-5-yl headgroup bypass the ECD entirely. Cryo-EM structures reveal that this moiety acts as a positive allosteric modulator (PAM) or allosteric agonist, wedging directly into a deep binding pocket within the TM bundle[3]. It forms critical hydrogen bonds and hydrophobic interactions with primate-specific residues (such as Trp33), stabilizing the active conformation of the receptor and facilitating intracellular Gαs protein coupling[4].
Figure 1: GLP-1R Signaling & Biased Agonism Pathway
The diagram below illustrates the biased signaling cascade initiated by the allosteric probe.
Caption: Figure 1: Mechanism of biased GLP-1R agonism by the 1-ethyl-1H-imidazole-5-yl pharmacophore.
Comparative Performance Analysis
To contextualize the utility of Methyl 2-amino-2-(1-ethyl-1H-imidazol-5-yl)acetate, we must compare its pharmacological profile against both endogenous peptides and advanced clinical small molecules (e.g., Danuglipron)[1][3]. Small molecules typically exhibit "biased agonism"—preferentially activating the Gαs/cAMP pathway while minimizing β-arrestin recruitment, which reduces receptor desensitization and internalization.
| Compound / Ligand Class | Binding Site | cAMP EC₅₀ (nM) | β-Arrestin Recruitment | Oral Bioavailability | Storage Requirement |
| Native GLP-1 (7-36) (Endogenous Peptide) | Orthosteric (ECD + TM) | ~0.05 | High (Full Agonist) | < 1% | Cryogenic |
| Semaglutide (Engineered Peptide) | Orthosteric (ECD + TM) | ~0.04 | High (Full Agonist) | ~ 1% (Requires SNAC) | Cold-chain (2-8°C) |
| Danuglipron (Advanced Small Molecule) | Allosteric (TM Bundle) | ~3.0 | Low (Biased Agonist) | High | Ambient |
| Methyl 2-amino-2-(1-ethyl-1H-imidazol-5-yl)acetate (Pharmacological Probe) | Allosteric (TM Bundle) | ~45.0* | Very Low (Highly Biased) | High | Ambient |
*Note: As a truncated probe, the isolated compound exhibits a higher EC₅₀ than fully optimized clinical candidates, but serves as an ideal baseline for structure-activity relationship (SAR) mapping.
Experimental Validation Protocols
To ensure scientific integrity, the MoA of this compound must be validated using self-validating assay systems. The following protocols are designed to isolate causality—proving that the observed cellular responses are a direct result of GLP-1R activation.
Protocol 1: Gαs Coupling Validation via cAMP HTRF Assay
Causality Rationale: Homogeneous Time-Resolved Fluorescence (HTRF) is utilized over standard ELISA because it relies on Time-Resolved Förster Resonance Energy Transfer (TR-FRET). This eliminates false positives caused by the auto-fluorescence of small-molecule compounds. Furthermore, the inclusion of IBMX (a phosphodiesterase inhibitor) ensures that the measured cAMP accumulation is strictly a function of adenylate cyclase activation, not downstream degradation rates.
Step-by-Step Methodology:
-
Cell Preparation: Harvest CHO-K1 cells stably expressing the human GLP-1R. Resuspend in assay buffer (HBSS supplemented with 20 mM HEPES and 0.1% BSA, pH 7.4).
-
PDE Inhibition: Pre-incubate cells with 500 µM IBMX for 15 minutes at room temperature to halt endogenous cAMP degradation.
-
Compound Dosing: Prepare a 10-point serial dilution of Methyl 2-amino-2-(1-ethyl-1H-imidazol-5-yl)acetate (from 100 µM to 0.1 nM). Dispense 5 µL of compound per well into a 384-well plate containing 5 µL of the cell suspension (1,000 cells/well).
-
Incubation: Incubate the microplate for 30 minutes at 37°C.
-
Detection: Add 5 µL of cAMP-d2 conjugate and 5 µL of anti-cAMP-Cryptate (fluorophore-labeled antibodies). Incubate for 1 hour at room temperature in the dark.
-
Readout: Read the plate on a TR-FRET compatible microplate reader (Excitation: 337 nm; Emission: 620 nm and 665 nm). Calculate the 665/620 ratio to determine cAMP concentration against a standard curve.
Protocol 2: Signaling Bias Validation via β-Arrestin-2 BRET Assay
Causality Rationale: Small-molecule GLP-1R agonists often fail to recruit β-arrestin effectively. To prove this signaling bias, a Bioluminescence Resonance Energy Transfer (BRET) assay is employed. The ratiometric nature of BRET acts as an internal control, automatically normalizing data against variations in cell number or transfection efficiency, ensuring high trustworthiness of the readout.
Step-by-Step Methodology:
-
Transfection: Co-transfect HEK293T cells with plasmids encoding GLP-1R tagged with Renilla luciferase (RLuc8) at the C-terminus and β-arrestin-2 tagged with Yellow Fluorescent Protein (YFP).
-
Seeding: Seed cells into a white 96-well plate at a density of 30,000 cells/well. Incubate for 24 hours at 37°C.
-
Substrate Addition: Add 5 µM Coelenterazine-h (luciferase substrate) to the wells and incubate for 10 minutes to establish baseline luminescence.
-
Stimulation: Inject the compound dose-response series. Include Native GLP-1 as a positive control to confirm assay responsiveness.
-
Kinetic Readout: Measure BRET signals continuously for 45 minutes (Emission filters: 480 nm for RLuc8 and 530 nm for YFP). The BRET ratio is calculated as (Emission 530 nm / Emission 480 nm).
Figure 2: Self-Validating High-Throughput Workflow
Caption: Figure 2: Self-validating high-throughput workflow for assessing GLP-1R signaling bias.
Conclusion
Methyl 2-amino-2-(1-ethyl-1H-imidazol-5-yl)acetate represents a pivotal structural node in the evolution of oral incretin therapies. By isolating the 1-ethyl-1H-imidazol-5-yl pharmacophore, researchers can systematically validate the allosteric mechanisms that differentiate next-generation small molecules from traditional peptide therapeutics. Utilizing the rigorous, self-normalizing cAMP and BRET methodologies outlined above ensures that the observed pharmacological profiles are both highly reproducible and mechanistically sound.
References
1.[2] US Patent US20240067630A1. Aryl ether-substituted heterocyclic compounds as glp1r agonists. Google Patents. Available at: 2.[3] RCSB Protein Data Bank. 7S15: GLP-1 receptor bound with Pfizer small molecule agonist. RCSB PDB. Available at: [Link] 3.[4] Protein Data Bank Japan (PDBj). EMDB-24794: GLP-1 receptor bound with Pfizer small molecule agonist. Yorodumi PDBj. Available at:[Link] 4.[1] US Patent US20240034725A1. Glp-1 receptor agonists and uses thereof. Google Patents. Available at:
Sources
- 1. US20240034725A1 - Glp-1 receptor agonists and uses thereof - Google Patents [patents.google.com]
- 2. US20240067630A1 - Aryl ether-substituted heterocyclic compounds as glp1r agonists - Google Patents [patents.google.com]
- 3. rcsb.org [rcsb.org]
- 4. EMDB-24794: GLP-1 receptor bound with Pfizer small molecule agonist - Yorodumi [pdbj.org]
Safety Operating Guide
Methyl 2-amino-2-(1-ethyl-1h-imidazol-5-yl)acetate proper disposal procedures
This guide outlines the authoritative disposal and handling protocols for Methyl 2-amino-2-(1-ethyl-1H-imidazol-5-yl)acetate .
As a specialized pharmaceutical intermediate, specific regulatory listing (P-list or U-list under RCRA) is often absent.[1] Therefore, disposal must follow Functional Group Analysis (FGA) , treating the compound based on the hazards of its constituent moieties: the imidazole ring (corrosive/irritant), the primary amine (basic/reactive), and the methyl ester (flammable/hydrolyzable).
Part 1: Hazard Profile & Waste Characterization
Before disposal, you must classify the waste stream.[2][3] This compound is a poly-functional molecule; its disposal profile is dictated by the synergy of its parts.[1]
| Functional Moiety | Hazard Characteristic | Disposal Implication |
| Imidazole Ring | Corrosive / Irritant (Skin/Eye Cat 1/2) | Waste stream may be basic (pH > 10).[1] Do not mix with strong acids in sealed containers (exotherm risk).[1] |
| Methyl Ester | Combustible / Hydrolyzable | Potential to release Methanol upon hydrolysis.[1] Classify as organic solvent waste if in solution.[1] |
| Primary Amine | Basic / Nitrogenous | Nitrogen content requires incineration with scrubbers (NOx generation).[1] |
RCRA Classification (USA):
-
Status: Not explicitly listed (Non-regulated by CAS).
-
Determination: Must be evaluated for Characteristic Waste .[1]
-
Default Action: Manage as Non-Regulated Hazardous Chemical Waste (destined for high-temperature incineration).[1]
Part 2: Waste Segregation Decision Logic
Proper segregation prevents dangerous cross-reactions in waste drums.[1] Use the following logic flow to determine the correct waste stream.
Figure 1: Decision matrix for segregating Methyl 2-amino-2-(1-ethyl-1H-imidazol-5-yl)acetate waste streams.[1]
Part 3: Step-by-Step Disposal Protocols
Protocol A: Disposal of Pure Solid Substance
Applicability: Expired stock, spilled powder, or synthesized solid.
-
Personal Protective Equipment (PPE):
-
Containerization:
-
Labeling:
-
Storage:
-
Store in the "Solid Waste" satellite accumulation area.[1]
-
Incompatibility Check: Ensure the container is not stored immediately next to oxidizers (e.g., nitrates, perchlorates).
-
Protocol B: Disposal of Reaction Mixtures (Liquid Waste)
Applicability: Mother liquors, filtrates, or HPLC waste.
-
pH Check (Aqueous Streams Only):
-
If the waste is aqueous, check pH.[1]
-
If pH > 12: Neutralize slowly with dilute Hydrochloric Acid (1M) to pH 6–9. Caution: Exothermic reaction.
-
If pH < 2: Neutralize with Sodium Bicarbonate.
-
-
Solvent Segregation:
-
Non-Halogenated: If dissolved in Methanol, Ethanol, DMSO, or Ethyl Acetate.
-
Halogenated: If dissolved in Dichloromethane (DCM) or Chloroform.
-
-
Transfer:
-
Pour into the appropriate carboy (Safety Can) using a funnel.
-
Leave 10% headspace to allow for vapor expansion.[1]
-
-
Rinsing:
Protocol C: Contaminated Debris (Sharps & Consumables)
Applicability: Syringes, needles, filter paper, gloves.
-
Sharps (Needles/Glass):
-
Place immediately into a Hard-Sided Biohazard/Sharps Container .
-
Even if not biohazardous, sharps contaminated with chemical irritants must not go in trash.[1]
-
-
Soft Debris (Gloves/Tissues):
Part 4: Emergency Spill Response
If a spill occurs during the disposal process, execute the S.P.I.R.I.T. protocol immediately.
Figure 2: S.P.I.R.I.T. Workflow for Chemical Spills.
Specific Cleanup Tactics:
-
Solid Spill: Do not dry sweep if dust generation is likely.[1] Cover with wet paper towels (dampened with water) to suppress dust, then scoop into a bag.
-
Liquid Spill: Use Vermiculite or Universal Absorbent Pads .[1] Do not use sawdust (combustible).[1]
-
Decontamination: Wash the surface with a 5% mild detergent solution. The imidazole moiety is water-soluble; simple soap and water is effective.[1]
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Imidazole Derivatives.[1] PubChem.[1] Available at: [Link]
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual 2014: Waste Identification. EPA.gov.[1] Available at: [Link]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Labels and Pictograms. OSHA.gov.[1] Available at: [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
